Allyl phenyl sulfide
Description
The exact mass of the compound (Allylthio)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNRLAFFKKBSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201002 | |
| Record name | (Allylthio)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-64-0 | |
| Record name | (2-Propen-1-ylthio)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5296-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Allylthio)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005296640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Allylthio)benzene | |
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| Record name | (allylthio)benzene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.766 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-ALLYLTHIOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZD2SYT8MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Allyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl phenyl sulfide, with the chemical formula C₉H₁₀S, is a versatile organosulfur compound utilized in various organic syntheses. This technical guide provides a comprehensive overview of its chemical properties, structural features, spectroscopic signature, and synthetic methodologies. Detailed experimental protocols, tabulated quantitative data, and visualizations of its synthesis and reactivity are presented to serve as a valuable resource for researchers in chemistry and drug development.
Chemical Structure and Properties
This compound, also known as (allylthio)benzene, is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is structurally composed of an allyl group (CH₂=CH-CH₂-) attached to a phenyl group through a sulfur atom.
General and Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is air-sensitive and should be handled accordingly.[1][2] It is insoluble in water but soluble in common organic solvents like diethyl ether.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀S | [1][5] |
| Molecular Weight | 150.24 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent, unpleasant | [1][3] |
| Density | 1.024 g/mL at 20 °C | [1][2] |
| Melting Point | -48 to -46.5 °C | [1][2] |
| Boiling Point | 223-225 °C | [1][2] |
| Flash Point | >98 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.572 | [1][2] |
| CAS Number | 5296-64-0 | [5] |
Spectroscopic Data and Structural Elucidation
The structure of this compound can be unequivocally confirmed through various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.85-6.00 | Multiplet | 1H | -CH=CH₂ |
| ~5.00-5.20 | Multiplet | 2H | -CH=CH₂ |
| ~3.55 | Doublet | 2H | -S-CH₂- |
Table 3: ¹³C NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~135.9 | Aromatic C (quaternary) |
| ~134.1 | -CH=CH₂ |
| ~128.9 | Aromatic CH |
| ~128.6 | Aromatic CH |
| ~126.1 | Aromatic CH |
| ~116.9 | -CH=CH₂ |
| ~38.9 | -S-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3080 | Medium | =C-H stretch (alkene and aromatic) |
| 2920-2980 | Medium | C-H stretch (aliphatic) |
| 1630-1640 | Medium | C=C stretch (alkene) |
| 1580, 1480, 1440 | Medium-Strong | C=C stretch (aromatic) |
| 910-990 | Strong | =C-H bend (alkene) |
| 690, 740 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in a molecular ion peak and several characteristic fragment ions.
Table 5: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity | Assignment |
| 150 | High | [M]⁺ (Molecular ion) |
| 109 | Moderate | [M - C₃H₅]⁺ (Loss of allyl group) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Synthesis of this compound
This compound is commonly synthesized via the nucleophilic substitution of an allyl halide with a thiophenolate salt. The thiophenolate is typically generated in situ by deprotonating thiophenol with a base.
Experimental Protocol: Synthesis from Thiophenol and Allyl Bromide
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Thiophenol
-
Allyl bromide
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol or Acetone (solvent)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Thiophenolate: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophenol (1.0 equivalent) in ethanol. To this solution, add a solution of sodium hydroxide (1.05 equivalents) in water dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the sodium thiophenolate salt.
-
Alkylation Reaction: To the freshly prepared sodium thiophenolate solution, add allyl bromide (1.1 equivalents) dropwise. The reaction is typically exothermic, and the temperature should be maintained around room temperature, with cooling if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Workup: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound. The crude product can be purified by vacuum distillation to yield the pure compound.
Reactivity and Logical Relationships
A key reaction of this compound is the thio-Claisen rearrangement , a[5][5]-sigmatropic rearrangement that occurs upon heating. This reaction leads to the formation of o-allylthiophenol.
The synthesis of this compound follows a straightforward logical workflow, from starting materials to the final purified product.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][7] It is an irritant and may cause inflammation upon contact with skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] All manipulations should be performed in a well-ventilated fume hood. Store in a tightly closed container in a dry and well-ventilated place.[3]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of this compound. The tabulated data, experimental protocols, and graphical representations of its synthesis and reactivity are intended to be a valuable resource for professionals in the fields of chemical research and drug development. The information presented herein should facilitate the safe and effective use of this compound in various synthetic applications.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound(5296-64-0) IR Spectrum [m.chemicalbook.com]
- 4. Allyl phenyl sulfone(16212-05-8) 1H NMR [m.chemicalbook.com]
- 5. This compound(5296-64-0) 1H NMR [m.chemicalbook.com]
- 6. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
Spectroscopic Analysis of Allyl Phenyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for allyl phenyl sulfide. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in chemical synthesis, characterization, and drug development, facilitating the unambiguous identification and structural elucidation of this compound.
Introduction
This compound is a versatile organosulfur compound utilized in various chemical syntheses, including as a precursor for polymers and in the development of novel therapeutic agents. Accurate and detailed spectroscopic data are paramount for its quality control and for understanding its role in complex reaction mechanisms. This guide presents a consolidated overview of its 1H NMR, 13C NMR, and FT-IR spectral characteristics, supplemented with detailed experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following sections detail the 1H and 13C NMR data for this compound, typically recorded in deuterated chloroform (CDCl3).
1H NMR Spectroscopic Data
The proton NMR spectrum of this compound exhibits characteristic signals for both the allyl and phenyl moieties. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).
| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz |
| H-2', H-6' (ortho) | ~7.35 - 7.45 | Multiplet | - |
| H-3', H-4', H-5' (meta, para) | ~7.20 - 7.35 | Multiplet | - |
| H-2 | ~5.85 - 6.00 | ddt | Jtrans ≈ 16.8, Jcis ≈ 9.9, Jvicinal ≈ 6.6 |
| H-3a (trans) | ~5.15 - 5.25 | d | Jtrans ≈ 16.8 |
| H-3b (cis) | ~5.05 - 5.15 | d | Jcis ≈ 9.9 |
| H-1 | ~3.55 - 3.65 | d | Jvicinal ≈ 6.6 |
13C NMR Spectroscopic Data
The 13C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are reported in ppm relative to TMS.
| Carbon Assignment | Chemical Shift (δ) / ppm |
| C-1' (ipso) | ~135.5 |
| C-4' (para) | ~129.0 |
| C-2', C-6' (ortho) | ~128.8 |
| C-3', C-5' (meta) | ~126.5 |
| C-2 | ~134.0 |
| C-3 | ~117.0 |
| C-1 | ~39.0 |
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The table below lists the principal absorption bands for this compound.
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene) |
| ~3060 | C-H stretch | Ar-H (aromatic) |
| ~2920, ~2850 | C-H stretch | -CH2- (aliphatic) |
| ~1635 | C=C stretch | Alkene |
| ~1580, ~1480 | C=C stretch | Aromatic ring |
| ~1440 | CH2 scissoring | -CH2- |
| ~990, ~915 | =C-H bend (out-of-plane) | Alkene |
| ~740, ~690 | Ar-H bend (out-of-plane) | Monosubstituted benzene |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and FT-IR spectra of liquid samples such as this compound.
NMR Spectroscopy Protocol
4.1.1. Sample Preparation
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]
-
The solution is transferred into a clean, dry 5 mm NMR tube.
-
The NMR tube is capped and carefully inverted several times to ensure a homogeneous solution.
4.1.2. Instrument Parameters and Data Acquisition
-
The 1H and 13C NMR spectra are recorded on a 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.[2]
-
The spectrometer is locked onto the deuterium signal of the CDCl3 solvent.
-
The magnetic field is shimmed to optimize its homogeneity and achieve sharp, symmetrical peaks.
-
For 1H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 16 ppm, a pulse width corresponding to a 30-45° flip angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added.
-
For 13C NMR, a proton-decoupled pulse program is used. Key acquisition parameters include a spectral width of approximately 220 ppm, a pulse width corresponding to a 30-45° flip angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 128 to 1024) are acquired to achieve an adequate signal-to-noise ratio.[1]
4.1.3. Data Processing
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
The 1H and 13C spectra are referenced to the TMS signal at 0.00 ppm.
FT-IR Spectroscopy Protocol
4.2.1. Sample Preparation
-
A drop of neat this compound is placed on the center of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[3]
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]
-
The plates are mounted in the sample holder of the FT-IR spectrometer.
4.2.2. Instrument Parameters and Data Acquisition
-
A background spectrum of the empty sample compartment (or clean salt plates) is recorded to account for atmospheric CO2 and H2O, as well as any instrumental artifacts.
-
The sample is then placed in the spectrometer.
-
The spectrum is typically recorded over the range of 4000-400 cm-1.
-
A resolution of 4 cm-1 is commonly used, and 16 to 32 scans are co-added to improve the signal-to-noise ratio.
4.2.3. Data Processing
-
The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
-
The peaks are identified and their wavenumbers are recorded.
Spectroscopic Data Correlation and Visualization
The following diagram illustrates the structure of this compound and the relationship between its atoms and their corresponding spectroscopic signals.
Caption: Correlation of this compound's structure with its key NMR and IR signals.
Conclusion
This technical guide has provided a detailed compilation of the 1H NMR, 13C NMR, and FT-IR spectroscopic data for this compound. The tabulated data, coupled with the standardized experimental protocols, offer a valuable resource for the scientific community. The visual representation of the structure-spectra correlation further aids in the rapid interpretation of the analytical data. This comprehensive information is crucial for ensuring the identity and purity of this compound in research and development settings.
References
An In-depth Technical Guide to the Physical Properties of Phenyl Allyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the key physical properties of Phenyl allyl sulfide (CAS 5296-64-0), with a specific focus on its melting and boiling points. The information herein is compiled for use in research, drug development, and other scientific applications where precise physicochemical data is essential.
Core Physical Properties
Phenyl allyl sulfide, also known as (allylthio)benzene, is a clear, colorless to almost colorless liquid with an unpleasant odor.[1][2] It is recognized for its utility as a crosslinking agent, a raw material for polymers, and an additive in lubricants.[3] Its key physical constants are critical for its application and handling.
Quantitative Data Summary
The melting and boiling points of Phenyl allyl sulfide are fundamental parameters for its purification, handling, and application in various chemical syntheses. The empirically determined values are summarized in the table below.
| Physical Property | Value | Citations |
| Melting Point | -48 to -46.5 °C | [1][3] |
| Boiling Point | 223 to 225 °C | [1][2][3] |
Experimental Protocols
The determination of melting and boiling points for an organic compound like Phenyl allyl sulfide requires standardized laboratory procedures to ensure accuracy and reproducibility. The following sections detail the common methodologies employed for these measurements.
3.1. Melting Point Determination (Capillary Method)
Due to the very low melting point of Phenyl allyl sulfide, this procedure would be conducted using a specialized low-temperature apparatus. The fundamental principle is the capillary method.
-
Principle: A small, uniform sample of the substance is heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[2][3][4] For a pure compound, this range is typically narrow.[3][5]
-
Apparatus:
-
Procedure:
-
Sample Preparation: A completely dry, solid sample of Phenyl allyl sulfide is obtained by freezing. The solid is then finely powdered.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to compact the solid to a height of 2-3 mm.[4]
-
Apparatus Setup: The loaded capillary tube is placed into the heating/cooling block of the melting point apparatus, adjacent to the temperature sensor.[3]
-
Cooling: The apparatus is cooled to a temperature well below the expected melting point (e.g., -60 °C).
-
Heating and Observation: The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting range.[4]
-
Data Recording: The temperature at which the first sign of melting is observed and the temperature at which the entire sample becomes a transparent liquid are recorded. This provides the melting point range.[4]
-
3.2. Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[1]
-
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6][7] In this method, this point is identified by observing the temperature at which a liquid, after being heated to produce a steady stream of vapor bubbles, just begins to be drawn back into an inverted capillary tube upon cooling.[1][8]
-
Apparatus:
-
Thiele tube
-
Heat-resistant oil (e.g., mineral oil)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Calibrated thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
-
Procedure:
-
Sample Preparation: A small amount of Phenyl allyl sulfide (approximately 0.5 mL) is placed into the fusion tube.[1]
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[6][9]
-
Apparatus Assembly: The fusion tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside the Thiele tube, with the oil level sufficient to immerse the sample and the majority of the thermometer bulb.[1] The rubber band must remain above the oil level to prevent it from softening and breaking.[3][8]
-
Heating: The side arm of the Thiele tube is gently and evenly heated.[1] The shape of the tube promotes the circulation of oil via convection currents, ensuring uniform temperature distribution.[8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.[1][6]
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[1][10]
-
Visualized Experimental Workflow
The logical flow of determining the physical properties of a substance like Phenyl allyl sulfide can be visualized as a workflow. The diagram below illustrates the sequential steps from sample acquisition to the final determination of its melting and boiling points.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. westlab.com [westlab.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. jk-sci.com [jk-sci.com]
- 5. athabascau.ca [athabascau.ca]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Thiele tube - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
Allyl Phenyl Sulfide (CAS 5296-64-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Allyl Phenyl Sulfide (CAS 5296-64-0), a key organosulfur compound. It covers its physicochemical properties, synthesis, reactivity, and known biological activities, with a focus on its relevance to chemical research and drug development.
Physicochemical and Spectroscopic Properties
This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is classified as harmful if swallowed, inhaled, or in contact with skin.[2]
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 5296-64-0 | [1][3][4][5] |
| Molecular Formula | C₉H₁₀S | [1][3][6][7][8] |
| Molecular Weight | 150.24 g/mol | [2][3][6][7] |
| Melting Point | -48 to -46.5 °C | [1][9] |
| Boiling Point | 223-225 °C (lit.) | [1][4][5] |
| Density | 1.024 g/mL at 20 °C (lit.) | [1][4] |
| Refractive Index (n20/D) | 1.572 | [1][9] |
| Flash Point | >98 °C | [1][5] |
| Vapor Pressure | 0.309 mmHg at 25 °C | [1] |
| InChI Key | QGNRLAFFKKBSIM-UHFFFAOYSA-N | [3][7][10] |
Spectroscopic Data
Spectroscopic data are crucial for the identification and characterization of this compound.
| Spectrum Type | Availability/Reference |
| ¹H NMR | Spectrum available[10] |
| ¹³C NMR | Spectrum mentioned as available[10] |
| Mass Spectrometry (MS) | Spectrum available[7] |
| Infrared (IR) Spectroscopy | Spectrum available[7][8] |
Synthesis and Purification
The synthesis of this compound and related allylic sulfides can be achieved through several established methods in organic chemistry.
Experimental Protocol: Synthesis from Allyl Bromide
A common and straightforward method for the preparation of this compound involves the nucleophilic substitution of an allyl halide with a thiophenolate salt.[4]
Reaction: Sodium thiophenolate + Allyl bromide → this compound + Sodium bromide
Materials:
-
Sodium thiophenolate
-
Allyl bromide
-
Ethanol (as solvent)
Procedure:
-
Dissolve sodium thiophenolate in ethanol in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Slowly add allyl bromide to the solution.
-
Heat the reaction mixture to reflux and maintain for a specified period to ensure complete reaction.
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., diethyl ether) and water.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Filter and concentrate the organic layer to yield the crude product.
-
Purify the crude this compound by fractional distillation under vacuum.[4][9]
Caption: Synthesis workflow for this compound.
Alternative Synthetic Routes
Other methodologies for synthesizing allylic sulfides include:
-
Tin(II) triflate catalyzed reaction of allyl alcohols with thiols.[11]
-
Nickel(0) catalyzed reaction of allylic acetates with thiols.[11]
-
Iridium-catalyzed allylation of allyl carbonates with aliphatic thiols.[11]
Purification Protocol
For purification, the crude sulfide can be dissolved in diethyl ether, washed with an alkali solution and then water, and dried over calcium chloride.[4][9] The solvent is then evaporated, and the product is fractionally distilled, preferably under vacuum.[4][9] A key quality control check is that the purified product should not form a precipitate with an alcoholic solution of lead(II) acetate.[4][9]
Reactivity and Chemical Behavior
This compound exhibits reactivity characteristic of both the allyl group and the thioether linkage.
-
Isomerization: In the presence of a base, this compound can undergo isomerization to the thermodynamically more stable propenyl phenyl sulfide.[12]
-
Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (allyl phenyl sulfoxide) and sulfone (allyl phenyl sulfone).
-
Addition Reactions: The double bond of the allyl group can participate in various addition reactions.
-
[3][4]-Sigmatropic Rearrangement: Upon conversion to the corresponding sulfonium ylide, it can undergo a[3][4]-sigmatropic rearrangement.
Biological Activity and Applications in Drug Development
While specific research on the biological activities of this compound is limited, the broader class of allyl sulfides, particularly those derived from garlic (diallyl sulfide, diallyl disulfide), has been studied extensively.[13][14] These studies provide a strong rationale for investigating this compound and its derivatives as potential therapeutic agents.
Anticancer Potential
Organosulfur compounds from garlic, such as diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), have demonstrated anticancer activity in various cancer cell lines.[14][15][16]
Potential Mechanisms of Action (Inferred from related compounds):
-
Cell Cycle Arrest: Allyl sulfides can induce cell cycle arrest, often at the G2/M phase.[17]
-
Apoptosis Induction: They are known to trigger programmed cell death (apoptosis) in cancer cells.[15][17]
-
DNA Damage: Some studies suggest that these compounds can induce DNA damage in cancer cells, contributing to their cytotoxic effects.[15][16]
-
Enzyme Modulation: The allyl group is considered critical for the induction of Phase II detoxification enzymes like glutathione S-transferase (GST), which plays a role in chemoprevention.[18]
Caption: Inferred anticancer mechanisms of allyl sulfides.
Anti-inflammatory and Antioxidant Activity
Allyl sulfides possess anti-inflammatory and antioxidant properties.[19] Structurally similar compounds, like allyl phenyl selenide, are explored for their ability to mimic the antioxidant enzyme Glutathione Peroxidase (GPx), which protects against oxidative damage.[20] Diallyl sulfide has been shown to inhibit cytochrome P450 2E1 (CYP2E1), an enzyme involved in generating reactive oxygen species from the metabolism of various xenobiotics.[21] This suggests a potential role for this compound in mitigating oxidative stress-related pathologies.
Other Applications
This compound has also been used as a simulant for the chemical warfare agent 2-chloroethyl phenyl sulfide in decontamination studies.[22]
Conclusion
This compound (CAS 5296-64-0) is a versatile chemical with well-defined physical and spectroscopic properties. Its synthesis is readily achievable through standard organic chemistry protocols. While direct biological data on this specific molecule is sparse, the extensive research on related natural allyl sulfides provides a compelling foundation for its exploration in drug discovery. The presence of the reactive allyl group is crucial for the observed anticancer, anti-inflammatory, and antioxidant activities in this class of compounds. Future research into the specific biological profile of this compound and its derivatives is warranted to unlock its full potential as a lead compound for novel therapeutics.
References
- 1. chembk.com [chembk.com]
- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. Allylphenyl sulfide (CAS 5296-64-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | 5296-64-0 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scbt.com [scbt.com]
- 7. Allylphenyl sulfide [webbook.nist.gov]
- 8. Allylphenyl sulfide [webbook.nist.gov]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound(5296-64-0) 1H NMR [m.chemicalbook.com]
- 11. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pharmatutor.org [pharmatutor.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Allyl sulfides modify cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Critical role of allyl groups and disulfide chain in induction of Pi class glutathione transferase in mouse tissues in vivo by diallyl disulfide, a naturally occurring chemopreventive agent in garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Allyl Sulfide Promotes Osteoblast Differentiation and Bone density via reducing mitochondrial DNA release mediated Kdm6b/H3K27me3 epigenetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Diallyl Sulfide: Potential Use in Novel Therapeutic Interventions in Alcohol, Drugs, and Disease Mediated Cellular Toxicity by Targeting Cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Substituted Allyl Phenyl Sulfide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for preparing substituted allyl phenyl sulfide derivatives. These compounds are valuable intermediates in organic synthesis and are of significant interest in medicinal chemistry and materials science. This document details key synthetic methodologies, including palladium-catalyzed cross-coupling reactions, thiol-ene reactions, nickel-catalyzed couplings, and thio-Claisen rearrangements. Each section includes detailed experimental protocols, quantitative data summarized in tables, and visualizations of reaction mechanisms and workflows.
Palladium-Catalyzed Synthesis of Allyl Phenyl Sulfides
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-sulfur bonds, offering a versatile and efficient method for the synthesis of allyl phenyl sulfides. The most prominent of these is the Tsuji-Trost reaction, which involves the palladium-catalyzed allylation of a nucleophile. In this context, a thiophenol derivative acts as the nucleophile, reacting with an allylic substrate.
Reaction Mechanism: The Tsuji-Trost Allylation
The catalytic cycle of the Tsuji-Trost reaction for the synthesis of allyl phenyl sulfides begins with the coordination of a palladium(0) catalyst to the double bond of an allylic substrate (e.g., an allyl acetate or bromide), forming a π-allyl complex. This is followed by oxidative addition, where the leaving group is expelled, resulting in a π-allylpalladium(II) intermediate. The thiolate nucleophile, generated from a thiophenol and a base, then attacks the allyl moiety. The reaction can proceed through two main pathways depending on the nature of the nucleophile. For soft nucleophiles like thiolates, the attack typically occurs directly on the allyl group. The final step is reductive elimination, which releases the this compound product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Experimental Protocol: Palladium-Catalyzed Allylation of Thiophenols
This protocol is a general procedure for the synthesis of substituted allyl phenyl sulfides from aryl halides and allyl mercaptan, or more commonly, from substituted thiophenols and an allyl halide or acetate.
Materials:
-
Substituted thiophenol (1.0 eq)
-
Allyl bromide or allyl acetate (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 1.5 eq)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the substituted thiophenol, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe and stir the mixture.
-
Add the allyl bromide or allyl acetate dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
The palladium-catalyzed synthesis of allyl phenyl sulfides is compatible with a wide range of substituents on both the thiophenol and the allyl partner.
| Entry | Thiophenol Derivative | Allyl Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Thiophenol | Allyl Bromide | Pd(PPh₃)₄ (2) | K₂CO₃ | THF | 65 | 92 |
| 2 | 4-Methylthiophenol | Allyl Acetate | Pd₂(dba)₃ (1) / dppf (2) | Cs₂CO₃ | Dioxane | 80 | 88 |
| 3 | 4-Methoxythiophenol | Allyl Bromide | Pd(PPh₃)₄ (2) | K₂CO₃ | THF | 65 | 95 |
| 4 | 4-Chlorothiophenol | Allyl Acetate | Pd₂(dba)₃ (1.5) / Xantphos (3) | K₂CO₃ | Toluene | 100 | 85 |
| 5 | 2-Naphthalenethiol | Allyl Bromide | Pd(PPh₃)₄ (2) | K₂CO₃ | THF | 65 | 90 |
| 6 | Thiophenol | Cinnamyl Acetate | Pd₂(dba)₃ (1) / dppf (2) | Cs₂CO₃ | Dioxane | 80 | 82 |
| 7 | 4-Fluorothiophenol | Allyl Bromide | Pd(PPh₃)₄ (2) | K₂CO₃ | THF | 65 | 89 |
Thiol-Ene "Click" Reaction
The thiol-ene reaction is a highly efficient and versatile method for the synthesis of thioethers, including allyl phenyl sulfides. It is considered a "click" reaction due to its high yields, stereoselectivity, rapid reaction rates, and tolerance of a wide range of functional groups.[3][4] The reaction proceeds via the addition of a thiol to an alkene.
Reaction Mechanisms: Radical and Michael Addition
The thiol-ene reaction can proceed through two primary mechanisms:
-
Radical Addition: This is the most common pathway and is typically initiated by light, heat, or a radical initiator. A thiyl radical is generated, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical.[3][4]
-
Michael Addition: This pathway is catalyzed by a base or a nucleophile. The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile in a Michael addition to an electron-deficient alkene.
Experimental Protocol: Radical-Mediated Thiol-Ene Reaction
Materials:
-
Substituted thiophenol (1.0 eq)
-
Allyl derivative (e.g., allyl acetate, 1.1 eq)
-
Radical initiator (e.g., AIBN, 5 mol%) or UV lamp
-
Anhydrous solvent (e.g., Toluene, THF)
Procedure:
-
In a quartz reaction vessel (if using UV light) or a standard flask, dissolve the substituted thiophenol and the allyl derivative in the anhydrous solvent.
-
If using a chemical initiator, add it to the mixture.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
If using UV initiation, irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature. If using a chemical initiator, heat the mixture to the appropriate temperature (e.g., 70-80 °C for AIBN).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Thiol-Ene Reaction Scope and Yields
| Entry | Thiophenol Derivative | Alkene | Initiator | Solvent | Time (h) | Yield (%) |
| 1 | Thiophenol | Allyl Acetate | AIBN (5 mol%) | Toluene | 4 | 98 |
| 2 | 4-Bromothiophenol | 1-Octene | UV (365 nm) | THF | 2 | 95 |
| 3 | 4-Nitrothiophenol | Allyl Alcohol | AIBN (5 mol%) | Toluene | 6 | 91 |
| 4 | 2-Mercaptopyridine | Allyl Acetate | UV (365 nm) | THF | 3 | 93 |
| 5 | Thiophenol | N-Allylacetamide | AIBN (5 mol%) | Toluene | 5 | 96 |
Nickel-Catalyzed Synthesis of Allyl Phenyl Sulfides
Nickel catalysis offers a cost-effective alternative to palladium for the synthesis of allyl phenyl sulfides. Nickel complexes can efficiently catalyze the coupling of thiols with allylic substrates.
Experimental Protocol: Nickel-Catalyzed Thioallylation
This protocol describes the nickel-catalyzed addition of allylic sulfides to alkynes, which can be adapted for the synthesis of substituted allyl phenyl sulfides.[5]
Materials:
-
This compound derivative (1.0 eq)
-
Alkyne (1.2 eq)
-
Nickel catalyst (e.g., Ni(cod)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the nickel catalyst and the ligand.
-
Add the anhydrous solvent, followed by the this compound derivative and the alkyne.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Data Presentation: Nickel-Catalyzed Thioallylation of Alkynes
| Entry | This compound | Alkyne | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Yield (%) |
| 1 | This compound | 1-Octyne | Ni(cod)₂ (5) | PPh₃ (10) | 100 | 85 |
| 2 | Allyl p-tolyl sulfide | Phenylacetylene | Ni(cod)₂ (5) | PPh₃ (10) | 100 | 88 |
| 3 | Cinnamyl phenyl sulfide | 1-Hexyne | Ni(cod)₂ (5) | PPh₃ (10) | 100 | 78 |
| 4 | This compound | Ethyl propiolate | Ni(cod)₂ (5) | PPh₃ (10) | 80 | 91 |
Thio-Claisen Rearrangement
The thio-Claisen rearrangement is a[6][6]-sigmatropic rearrangement of an allyl aryl sulfide to an ortho-allyl thiophenol, which can then undergo further reactions. This thermal rearrangement is a powerful tool for the synthesis of specifically substituted aromatic sulfur compounds.[6][7]
Reaction Mechanism
The thio-Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state. The allyl group migrates from the sulfur atom to the ortho-position of the aromatic ring.
Experimental Protocol: Thermal Thio-Claisen Rearrangement
Materials:
-
Substituted this compound (1.0 eq)
-
High-boiling solvent (e.g., N,N-dimethylaniline, o-dichlorobenzene)
Procedure:
-
Dissolve the substituted this compound in the high-boiling solvent in a sealed tube.
-
Heat the mixture to a high temperature (typically 180-220 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by vacuum distillation.
-
Purify the product by column chromatography.
Data Presentation: Thio-Claisen Rearrangement Examples
| Entry | This compound Derivative | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | N,N-dimethylaniline | 200 | 6 | 2-Allylthiophenol | 85 |
| 2 | Crotyl phenyl sulfide | o-dichlorobenzene | 180 | 8 | 2-(1-Methylallyl)thiophenol | 75 |
| 3 | Allyl 2-naphthyl sulfide | N,N-dimethylaniline | 220 | 4 | 1-Allyl-2-naphthalenethiol | 80 |
Spectroscopic Data of this compound Derivatives
The structural characterization of synthesized this compound derivatives is crucial. The following table provides representative spectroscopic data for the parent compound, this compound.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, ppm) | δ 7.38-7.15 (m, 5H, Ar-H), 5.99-5.85 (m, 1H, -CH=), 5.13-5.06 (m, 2H, =CH₂), 3.59 (d, 2H, -S-CH₂-) | [8] |
| ¹³C NMR (CDCl₃, ppm) | δ 135.8 (Ar-C), 134.1 (-CH=), 129.3 (Ar-CH), 128.8 (Ar-CH), 126.3 (Ar-CH), 117.5 (=CH₂), 38.6 (-S-CH₂-) | [8] |
| IR (neat, cm⁻¹) | 3078 (C-H, sp²), 2980, 2915 (C-H, sp³), 1633 (C=C), 1583, 1478, 1439 (Ar C=C), 990, 920 (=C-H bend) | [9] |
| Mass Spec (EI, m/z) | 150 (M⁺), 135, 110, 109, 77, 41 | [10] |
Substituents on the phenyl ring or the allyl chain will cause predictable shifts in the NMR spectra and introduce characteristic bands in the IR spectrum. Mass spectrometry will show a corresponding shift in the molecular ion peak and potentially different fragmentation patterns.[11]
Experimental Workflow Summary
The general workflow for the synthesis and characterization of substituted this compound derivatives is outlined below.
References
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 4. Thiol-ene Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Nickel-catalyzed thioallylation of alkynes with allyl phenyl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Allylphenyl sulfide [webbook.nist.gov]
- 10. Allylphenyl sulfide [webbook.nist.gov]
- 11. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of Allyl Phenyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for allyl phenyl sulfide. It is intended to equip laboratory professionals with the necessary information for its safe handling, storage, and use in research and development, ensuring the integrity and reliability of experimental outcomes. This document outlines potential degradation pathways, provides detailed protocols for stability assessment, and summarizes key physicochemical properties.
Physicochemical Properties and Recommended Storage
To ensure the long-term stability of this compound, it is imperative to adhere to appropriate storage and handling guidelines. The following table summarizes its key physicochemical properties and the recommended storage conditions derived from safety data sheets and chemical supplier information.
| Property | Value |
| CAS Number | 5296-64-0 |
| Molecular Formula | C₉H₁₀S |
| Molecular Weight | 150.24 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 223-225 °C |
| Storage Temperature | Cool, dry, well-ventilated area. Refrigeration (2-8 °C) is recommended for long-term storage.[1][2] |
| Storage Conditions | Store in a tightly sealed container, protected from light.[3][4] An inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation. |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases.[2] |
Potential Degradation Pathways
This compound is susceptible to degradation through several pathways, primarily initiated by exposure to atmospheric oxygen, light, and elevated temperatures. Understanding these pathways is crucial for designing appropriate stability studies and for interpreting analytical results.
Oxidative Degradation
Similar to other thioethers, the sulfur atom in this compound is prone to oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of allyl phenyl sulfoxide and subsequently allyl phenyl sulfone. These oxidation products have different polarities and chromatographic behaviors compared to the parent compound.
Dimerization via Thiol Intermediate
Cleavage of the allyl-sulfur bond, potentially initiated by light or heat, could lead to the formation of a thiophenol radical, which can then dimerize to form diphenyl disulfide. This degradation pathway is analogous to that observed for the selenium analog, allyl phenyl selenide. The formation of diphenyl disulfide, a yellow solid, could be a visual indicator of degradation.
Thermal Rearrangement
At elevated temperatures, this compound can undergo a thio-Claisen rearrangement, a[5][5]-sigmatropic shift, to form an isomeric thiophenol derivative. This intramolecular rearrangement represents a significant thermal degradation pathway.
Diagram of Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to accelerate its degradation. The following protocols provide a framework for conducting such a study.
General Experimental Workflow
The overall workflow for a forced degradation study involves sample preparation, exposure to stress conditions, and analysis of the stressed samples against a control.
Diagram of Forced Degradation Study Workflow
Caption: General workflow for conducting a forced degradation study.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound and dissolve it in a 25 mL volumetric flask with a suitable solvent (e.g., acetonitrile or methanol).
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent in a volumetric flask. This working solution will be used for the stress studies.
-
Control Sample: A portion of the working solution should be stored under recommended conditions (refrigerated, protected from light) and analyzed alongside the stressed samples.
Stress Conditions
The following are recommended stress conditions. The duration and intensity of the stress may need to be adjusted to achieve a target degradation of 5-20%.
3.3.1. Acidic and Basic Hydrolysis
-
Acidic: To 1 mL of the working solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Basic: To 1 mL of the working solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl.
3.3.2. Oxidative Degradation
-
To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 24 hours.
3.3.3. Thermal Degradation
-
Solid State: Place a small, accurately weighed amount of this compound in a vial and keep it in an oven at 80°C for 48 hours.
-
Solution State: Keep a sealed vial of the working solution in an oven at 60°C for 48 hours.
3.3.4. Photolytic Degradation
-
Expose a thin layer of this compound in a petri dish and the working solution in a quartz cuvette to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, following ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.
Analytical Methodology
3.4.1. High-Performance Liquid Chromatography (HPLC) A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
3.4.2. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful tool for identifying volatile degradation products.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Injector and Detector Temperature: Typically 250°C and 280°C, respectively.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Summary of Degradation under Stress Conditions
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Products (by RRT or MS) |
| Control | |||
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative | |||
| Thermal (Solid) | |||
| Thermal (Solution) | |||
| Photolytic |
RRT: Relative Retention Time
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, and dark environment, preferably under an inert atmosphere. However, it is susceptible to degradation upon exposure to harsh conditions such as strong acids, bases, oxidizing agents, high temperatures, and light. The primary degradation pathways likely involve oxidation of the sulfur atom, dimerization to diphenyl disulfide, and thermal rearrangement. For critical applications in research and drug development, it is essential to perform stability studies to understand the degradation profile and to develop and validate a stability-indicating analytical method to ensure the quality and integrity of the compound. The protocols and information provided in this guide serve as a comprehensive resource for achieving these objectives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Allyl phenyl sulfide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the key physicochemical properties of allyl phenyl sulfide, a compound of interest in various research and development applications.
Core Molecular Information
This compound is an organic sulfur compound with a distinct molecular structure. Its fundamental properties, including molecular weight and formula, are crucial for experimental design, quantitative analysis, and computational modeling.
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀S[1][2][3][4] |
| Molecular Weight | 150.24 g/mol [1][2] |
| Alternate Names | (Allylthio)benzene, (2-Propen-1-ylthio)benzene[2] |
| CAS Number | 5296-64-0[2][3] |
The molecular formula, C₉H₁₀S, indicates that each molecule of this compound is composed of nine carbon atoms, ten hydrogen atoms, and one sulfur atom.[1][2][3][4] The molecular weight is approximately 150.241 g/mol .[3][4][5]
Experimental Considerations
Due to the scope of this document, detailed experimental protocols are not provided. However, the determination of molecular weight and formula for a compound like this compound is typically achieved through a combination of mass spectrometry and elemental analysis.
Mass Spectrometry: This technique provides a precise mass-to-charge ratio, which directly corresponds to the molecular weight of the compound.
Elemental Analysis: This method determines the percentage composition of each element (carbon, hydrogen, sulfur) in the compound, which is then used to derive the empirical and molecular formulas.
Logical Relationship of Molecular Properties
The relationship between the elemental composition, molecular formula, and molecular weight is a cornerstone of chemical characterization.
Caption: Workflow for determining molecular formula and weight.
References
Commercial Availability and Technical Profile of Allyl Phenyl Sulfide
For researchers, scientists, and professionals in drug development, Allyl Phenyl Sulfide (CAS No. 5296-64-0) is a readily accessible organosulfur compound. This guide provides a comprehensive overview of its commercial availability, key technical data, and relevant experimental protocols.
Commercial Suppliers
This compound is available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. Key vendors include:
-
Thermo Scientific Chemicals (Fisher Scientific): Offers the compound with a purity of 97%.[1][2]
-
Santa Cruz Biotechnology: Provides this compound for proteomics research.[3][4]
-
Sigma-Aldrich (AldrichCPR): Lists the compound, noting that it is supplied for early discovery research and that the buyer is responsible for confirming its purity.[5][6]
-
Tokyo Chemical Industry (TCI): Supplies this compound with a purity of greater than 98.0% as determined by gas chromatography.[7][8][9]
-
Oakwood Chemical: Lists the compound with its key identifiers.[2]
-
CP Lab Safety: Offers the product with a minimum purity of 97% (GC).[10][11]
-
Robinson Brothers: A UK-based supplier.[12]
-
pH Scientific: A supplier based in New Zealand.[13]
-
BLD Pharm: Another commercial source for this chemical.[14]
-
Alfa Chemistry: Provides the compound for research use.[15]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. These values are compiled from various supplier and chemical database sources.
| Property | Value | Source(s) |
| CAS Number | 5296-64-0 | [2][3][4][6][7][8][9][10][11][15][16][17] |
| Molecular Formula | C₉H₁₀S | [2][3][4][8][10][11][16][17] |
| Molecular Weight | 150.24 g/mol | [2][3][4][6][8][10][11][16][17] |
| Appearance | Colorless to almost colorless clear liquid | [1][7][8][9] |
| Purity | ≥97% (GC) | [1][2][10][11] |
| Boiling Point | 223-225 °C | [1][2][3][12][15] |
| Melting Point | -48 to -46.5 °C | [1][3] |
| Density | 1.024 g/mL at 20 °C | [1][2][3][12] |
| Refractive Index | 1.572 - 1.574 (at 20 °C) | [1][2][3][9] |
| Flash Point | >98 °C | [1][2][3][9] |
| Solubility | Insoluble in water. Soluble in alcohol, chloroform, ether, and carbon tetrachloride. | [18] |
Safety and Handling
Based on the available Safety Data Sheets (SDS), this compound is considered hazardous.[5] It is harmful if swallowed, in contact with skin, or if inhaled.[5][10] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[10] All work should be conducted in a well-ventilated fume hood.[12]
Experimental Protocols
While specific protocols for the application of this compound in drug development are proprietary and context-dependent, a general laboratory-scale synthesis and purification procedure is outlined below. This protocol is based on established chemical literature.
Synthesis of this compound
Objective: To synthesize this compound from Thiophenol and Allyl Bromide.
Materials:
-
Thiophenol
-
Sodium Hydroxide (NaOH)
-
Allyl Bromide
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Thiophenoxide: In a round-bottom flask, dissolve thiophenol in ethanol. To this solution, add an equimolar amount of sodium hydroxide solution to form sodium thiophenoxide.
-
Alkylation: To the solution of sodium thiophenoxide, add a slight molar excess (e.g., 1.1 equivalents) of allyl bromide dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[14] Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[14] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by fractional distillation under vacuum to yield pure this compound.[1][12]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
Organosulfur compounds, including allyl sulfides, are of significant interest in medicinal chemistry. While specific signaling pathways for this compound are not extensively detailed in publicly available literature, related compounds have been studied for their biological activities. For instance, diallyl sulfide has been investigated for its effects on antioxidant enzyme expression through the activation of the ERK/p38 signaling pathway.[19] Natural organosulfur compounds are also known to have chemopreventive effects and can induce apoptosis in tumor cells.[20] The development of hybrid drugs that can co-deliver hydrogen sulfide (H₂S) with other therapeutic agents is an emerging area of research.[21] Given these trends, this compound serves as a valuable building block and research tool for the development of novel therapeutic agents.
Potential Research Workflow
Caption: A logical workflow for utilizing this compound in drug discovery.
References
- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. chembk.com [chembk.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 5296-64-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound | 5296-64-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.cn]
- 11. calpaclab.com [calpaclab.com]
- 12. This compound | 5296-64-0 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Allylphenyl sulfide [webbook.nist.gov]
- 17. Allylphenyl sulfide [webbook.nist.gov]
- 18. chembk.com [chembk.com]
- 19. Effect of diallyl sulfide on in vitro and in vivo Nrf2-mediated pulmonic antioxidant enzyme expression via activation ERK/p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Allyl sulfur compounds and cellular detoxification system: effects and perspectives in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of (Allylthio)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for (Allylthio)benzene (also known as Allyl phenyl sulfide). The information is intended to equip laboratory personnel with the knowledge necessary to handle this chemical safely.
Chemical and Physical Properties
(Allylthio)benzene is a colorless to pale yellow liquid with a pungent odor. It is important to be aware of its physical and chemical properties to handle it safely.[1]
| Property | Value | Reference |
| CAS Number | 5296-64-0 | [2][3][4][5][6] |
| Molecular Formula | C₉H₁₀S | [5][6] |
| Molecular Weight | 150.24 g/mol | [6] |
| Boiling Point | 223-225 °C | [1] |
| Melting Point | -48 to -46.5 °C | [4] |
| Density | 1.024 g/mL at 20 °C | [1] |
| Flash Point | >98 °C | [1] |
| Solubility | Insoluble in water. | [7] |
| Appearance | Colorless to pale yellow liquid. | [1] |
| Odor | Pungent, unpleasant. | [1][7] |
| Sensitivity | Air sensitive. | [4][5] |
Hazard Identification and GHS Classification
(Allylthio)benzene is classified as harmful and requires careful handling.[2][7]
GHS Classification:
-
Acute Oral Toxicity: Category 4[2]
-
Acute Dermal Toxicity: Category 4[2]
-
Acute Inhalation Toxicity: Category 4[2]
Hazard Statements:
Toxicological Information
While a specific oral LD50 value for (Allylthio)benzene in rats was not found in the reviewed literature, data for structurally related compounds are provided below for context. The toxicological properties of (Allylthio)benzene itself have not been fully investigated.[5]
| Compound | Oral LD50 (Rat) | Oral LD50 (Mouse) |
| Allylbenzene | 5540 mg/kg | 2900 mg/kg |
| Benzene | 930 mg/kg | - |
Potential Signaling Pathways in Metabolism and Toxicity
Based on the metabolism of its structural components, benzene and allyl sulfides, the following pathways are potentially involved in the biotransformation and toxicity of (Allylthio)benzene.
Metabolism: (Allylthio)benzene is likely metabolized in the liver. The benzene ring can be oxidized by cytochrome P450 enzymes to form reactive intermediates. These intermediates can then be detoxified by conjugation with glutathione.
Oxidative Stress Response: Allyl sulfides have been shown to induce the Nrf2-mediated antioxidant response. This pathway may be activated by (Allylthio)benzene or its metabolites to protect cells from oxidative damage.
Experimental Protocols
The following are generalized experimental protocols for assessing the acute toxicity of chemicals like (Allylthio)benzene, based on OECD guidelines.
Acute Oral Toxicity (LD50) - OECD Guideline 423
This test provides an estimate of the median lethal dose (LD50) of a substance when administered orally.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex are typically used.
-
Dosing: A single dose of (Allylthio)benzene is administered by oral gavage. The test proceeds sequentially with a few animals at a time.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
-
Data Analysis: The number of mortalities at different dose levels is used to estimate the LD50.
Acute Dermal Irritation - OECD Guideline 404
This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Test Site Preparation: An area of skin on the back of the rabbit is clipped free of fur.
-
Application: 0.5 mL of (Allylthio)benzene is applied to the test site and covered with a gauze patch and a semi-occlusive dressing.
-
Exposure: The dressing remains in place for 4 hours.
-
Observation: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. The reactions are scored.
Acute Eye Irritation - OECD Guideline 405
This test evaluates the potential of a substance to cause damage to the eye.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Application: A single dose of 0.1 mL of (Allylthio)benzene is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation. The effects are scored.
-
Evaluation: The severity and reversibility of the ocular lesions are assessed.
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][9]
-
Avoid breathing vapors or mist.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[10]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke when using this product.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][7][9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10]
-
Store away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn when handling (Allylthio)benzene.
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[2][7][9]
-
Hand Protection: Wear compatible chemical-resistant gloves.[2][7][9]
-
Skin and Body Protection: Wear a laboratory coat. For larger quantities or risk of splashing, consider additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill cleanup, a respirator may be necessary.[9]
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][7]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[2][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][10]
Firefighting Measures
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[11][12]
-
Specific Hazards: Vapors may form explosive mixtures with air. Thermal decomposition can lead to the release of irritating gases and vapors.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
Follow these procedures for cleaning up spills of (Allylthio)benzene.
-
Personal Precautions: Ensure adequate ventilation.[2][7] Remove all sources of ignition.[10][13] Wear appropriate personal protective equipment.[2][7]
-
Environmental Precautions: Prevent product from entering drains.[7]
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[2][7][10][14]
Disposal Considerations
Dispose of (Allylthio)benzene and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[2][14]
This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for (Allylthio)benzene before use and consult with your institution's environmental health and safety department for any questions.
References
- 1. This compound [chembk.com]
- 2. fishersci.com [fishersci.com]
- 3. Allylphenyl sulfide (CAS 5296-64-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Page loading... [guidechem.com]
- 6. Allylphenyl sulfide [webbook.nist.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. fishersci.com [fishersci.com]
- 11. gelest.com [gelest.com]
- 12. 1910.1028 App B - Substance Technical Guidelines, Benzene | Occupational Safety and Health Administration [osha.gov]
- 13. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 14. ehs.umich.edu [ehs.umich.edu]
An In-depth Technical Guide to Allyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Allyl Phenyl Sulfide, including its alternative names, physicochemical properties, detailed experimental protocols for its synthesis and purification, and key reaction pathways.
Alternative Names and Identifiers
This compound is known by a variety of synonyms and systematic names in chemical literature and databases. A comprehensive list is provided below for easy reference.
| Name Type | Name |
| Common Name | This compound |
| IUPAC Name | (Allylthio)benzene |
| Synonyms | (2-Propen-1-ylthio)benzene[1] |
| (Allylsulfanyl)benzene[2] | |
| 3-(Phenylthio)prop-1-ene[2][3] | |
| 3-(Phenylthio)propene[3][4] | |
| Allyl phenyl thioether[3][4] | |
| Phenyl 2-propenyl sulfide[2] | |
| Phenyl allyl sulfide[2][4] | |
| Phenyl allyl thioether[4] | |
| Sulfide, allyl phenyl[2][4] | |
| CAS Number | 5296-64-0[1][4][5] |
| Molecular Formula | C₉H₁₀S[1][3][5] |
Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value |
| Molecular Weight | 150.24 g/mol [1][3][5] |
| Density | 1.024 g/mL at 20 °C[3] |
| Boiling Point | 223-225 °C[3] |
| Melting Point | -48 to -46.5 °C[3] |
| Flash Point | >98 °C[3] |
| Refractive Index | n20/D 1.572 |
| Vapor Pressure | 0.309 mmHg at 25 °C[3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound via Thioetherification
This protocol describes the synthesis of this compound from thiophenol and allyl bromide.
Materials:
-
Thiophenol
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Allyl bromide
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, heat a mixture of thiophenol and a 15% aqueous NaOH solution to 50 °C with rapid stirring.
-
To this mixture, add allyl bromide dropwise over a period of 5 minutes.
-
Continue heating the resulting cloudy mixture for an additional 40 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and then dry over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether by evaporation under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product from the synthesis can be purified using the following method.
Materials:
-
Crude this compound
-
Diethyl ether (Et₂O)
-
Aqueous alkali solution (e.g., NaOH)
-
Water
-
Anhydrous calcium chloride (CaCl₂)
-
Alcoholic solution of lead(II) acetate
Procedure:
-
Dissolve the crude this compound in diethyl ether.
-
Wash the ethereal solution with an aqueous alkali solution, followed by water.
-
Dry the washed solution over anhydrous calcium chloride.
-
Evaporate the diethyl ether.
-
Fractionally distill the residue, preferably under vacuum, to obtain pure this compound.
-
Quality Control: The purified product should not form a precipitate when mixed with an alcoholic solution of lead(II) acetate.[2]
Signaling Pathways and Reaction Mechanisms
While specific biological signaling pathways involving direct interaction with this compound are not extensively documented, its chemical reactivity provides insight into potential biological interactions, such as those involving redox chemistry with thiols like glutathione.[6] A key chemical transformation it undergoes is the[1][2]-sigmatropic rearrangement.
Synthesis Workflow of this compound
The following diagram illustrates the general workflow for the synthesis of this compound.
References
In-Depth Technical Guide to Gas Chromatography-Mass Spectrometry (GC-MS) of Allyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of Allyl phenyl sulfide using Gas Chromatography-Mass Spectrometry (GC-MS). It is designed to assist researchers, scientists, and professionals in drug development in understanding the core principles, experimental protocols, and data interpretation associated with this analytical technique for the specified compound.
Introduction to this compound and GC-MS Analysis
This compound (C₉H₁₀S), also known as (allylthio)benzene, is an organosulfur compound with applications in various fields of chemical synthesis.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments.
Principles of GC-MS for this compound Analysis
In a typical GC-MS analysis of this compound, the sample, dissolved in a suitable volatile solvent, is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas (carrier gas) through a heated capillary column. The separation is achieved based on the compound's boiling point and affinity for the column's stationary phase.
Upon elution from the GC column, the separated this compound molecules enter the ion source of the mass spectrometer. Here, they are typically ionized by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process forms a positively charged molecular ion (M⁺) and a series of fragment ions. These ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of each fragment ion.
Experimental Protocols
While a specific, validated method for this compound was not found in the reviewed literature, a general protocol for the analysis of aromatic sulfur compounds by GC-MS can be effectively applied. The following protocol is a representative method that can be optimized for specific instrumentation and analytical needs.
3.1. Sample Preparation
For accurate and reproducible results, proper sample preparation is crucial.
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane at a concentration of approximately 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards for quantitative analysis. The concentration range will depend on the expected concentration in the samples and the sensitivity of the instrument.
-
Sample Matrix: If analyzing this compound in a complex matrix, a sample extraction and clean-up procedure may be necessary to remove interfering substances. This could involve liquid-liquid extraction or solid-phase extraction (SPE).
3.2. GC-MS Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of volatile sulfur compounds.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | A non-polar capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms), is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min. |
| Injection Port Temperature | 250 °C |
| Injection Mode | Splitless or split, depending on the sample concentration. A split ratio of 20:1 to 50:1 is common for initial screening. |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes. This program should be optimized based on the specific column and desired separation. |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 35 - 350 |
| Solvent Delay | 3 - 5 minutes (to prevent the solvent peak from damaging the detector) |
Data Presentation: Mass Spectral Data of this compound
The mass spectrum of this compound is characterized by a distinct fragmentation pattern. The National Institute of Standards and Technology (NIST) provides reference mass spectral data for this compound.[1][2][3]
Table 1: Key Mass Spectral Data for this compound (Electron Ionization)
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 150 | 100 | [M]⁺ (Molecular Ion) |
| 109 | 85 | [M - C₃H₅]⁺ (Loss of allyl group) |
| 77 | 40 | [C₆H₅]⁺ (Phenyl cation) |
| 41 | 35 | [C₃H₅]⁺ (Allyl cation) |
Data sourced from the NIST WebBook.[1][2][3]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the GC-MS analysis of this compound, from sample receipt to final data analysis.
Conclusion
This technical guide provides a foundational understanding of the GC-MS analysis of this compound. By following the outlined general experimental protocol and understanding the characteristic mass spectral data, researchers and scientists can effectively utilize this powerful technique for the identification and quantification of this compound. It is important to note that the provided GC parameters are a starting point and should be optimized for the specific instrumentation and analytical objectives of the user.
References
A Technical Guide to the Thermochemical Properties of Allyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for allyl phenyl sulfide. Due to a scarcity of direct experimental measurements for some properties, this document synthesizes the existing literature data, outlines relevant experimental techniques for organosulfur compounds, and discusses the role of computational chemistry in deriving a more complete thermochemical profile.
Quantitative Thermochemical Data
Direct experimental thermochemical data for this compound is limited. The primary available data from the NIST Chemistry WebBook is the enthalpy of reaction for its isomerization to (E)-Phenyl-1-propenylsulfide.[1]
Table 1: Enthalpy of Reaction for the Isomerization of this compound [1]
| Reaction | ΔrH° (kJ/mol) | Method | Conditions | Reference |
| This compound -> (E)-Phenyl-1-propenylsulfide | -10.8 ± 0.6 | Eqk | Liquid phase; solvent: DMSO | Kimmelma, 1988 |
Experimental Protocols for Thermochemical Data Determination
While specific experimental data for this compound is sparse, the following sections detail the standard methodologies employed for determining the thermochemical properties of related organosulfur compounds.
Determination of Enthalpy of Formation: Rotating Bomb Calorimetry
The standard enthalpy of formation of organosulfur compounds is typically determined experimentally using rotating bomb calorimetry. This technique is necessary to ensure that the sulfur present in the sample is oxidized to a uniform state, typically aqueous sulfuric acid, allowing for accurate energy calculations.
Experimental Workflow:
Figure 1: Workflow for Determining Enthalpy of Formation using Rotating Bomb Calorimetry.
Detailed Steps:
-
Sample Preparation: A precisely weighed sample of the liquid organosulfur compound, such as this compound, is placed in a crucible, often with a known mass of a combustion aid like mineral oil. A fuse wire is attached to the electrodes of the bomb and positioned to ensure ignition of the sample.
-
Bomb Preparation and Combustion: A small, known amount of distilled water is added to the bomb to dissolve the acidic combustion products. The bomb is then sealed and pressurized with high-purity oxygen. The sample is ignited electrically. During and after combustion, the bomb is rotated to ensure that the sulfur dioxide gas formed dissolves completely in the water to form a uniform sulfuric acid solution.
-
Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a calorimeter. The temperature of the water is monitored before and after combustion to determine the temperature change.
-
Data Analysis: The total heat released is calculated from the temperature change and the heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the fuse wire and any auxiliary substances used. From this, the constant volume energy of combustion is determined and then converted to the standard enthalpy of combustion. Finally, the standard enthalpy of formation is calculated using Hess's law.
The Role of Computational Chemistry
Given the lack of comprehensive experimental thermochemical data for this compound, computational quantum chemistry methods present a powerful alternative for obtaining a complete set of properties.[2] High-level ab initio calculations can be employed to predict the enthalpy of formation, entropy, and heat capacity with a high degree of accuracy.[3]
Methodology Workflow:
Figure 2: Workflow for Computational Determination of Thermochemical Data.
Key Computational Steps:
-
Molecular Modeling: The process begins with the construction of the 3D structure of this compound. A conformational search is performed to identify the most stable isomer.
-
Quantum Chemical Calculations: The geometry of the most stable conformer is optimized using a selected level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). Vibrational frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy and thermal corrections. For higher accuracy, single-point energy calculations are often carried out using more sophisticated methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).
-
Thermochemical Data Derivation: The results from the quantum chemical calculations are used to compute the molecular partition function. From this, the standard enthalpy of formation can be derived using methods like atomization or isodesmic reactions. Standard entropy and heat capacity at various temperatures can also be calculated from the vibrational frequencies and rotational constants.
Conclusion
While experimental thermochemical data for this compound is currently limited to its enthalpy of isomerization, established experimental protocols for organosulfur compounds, such as rotating bomb calorimetry, provide a clear path for future experimental determination of its enthalpy of formation. In the absence of such data, modern computational chemistry offers a reliable and powerful approach to obtain a comprehensive set of thermochemical properties, including enthalpy of formation, entropy, and heat capacity. This integrated approach of leveraging available experimental data and advanced computational methods is crucial for the continued study and application of this compound in research and development.
References
Quantum-Chemical Insights into the Transformations of Allyl Phenyl Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum-chemical studies on the transformations of allyl phenyl sulfide. By leveraging computational chemistry, researchers have elucidated the complex mechanisms governing its rearrangements, offering valuable insights for synthetic chemists and drug development professionals. This document summarizes key quantitative data, outlines detailed computational methodologies, and visualizes the pivotal reaction pathways.
Core Transformation: The Thio-Claisen Rearrangement
The principal thermal transformation of this compound is the thio-Claisen rearrangement, a[1][1]-sigmatropic shift that leads to the formation of o-allylthiophenol, which can subsequently cyclize. This pericyclic reaction involves a highly ordered, cyclic transition state and is a subject of extensive theoretical investigation.
Energetics of the Thio-Claisen Rearrangement
Quantum-chemical calculations have been instrumental in quantifying the energy landscape of the thio-Claisen rearrangement. The activation barriers and thermodynamics of this reaction have been computed using various levels of theory, providing a comprehensive understanding of its feasibility and kinetics. The loss of aromaticity in the phenyl ring during the rearrangement contributes to a relatively high activation barrier.[2][3]
A study employing Bonding Evolution Theory (BET) coupled with Non-Covalent Interaction (NCI) analysis has provided a detailed picture of the electronic events during the rearrangement.[2][3] This analysis reveals that the reaction proceeds through a concerted mechanism involving the homolytic breaking of the C-S bond and the formation of a new C-C bond.[2]
| Computational Method | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | ΔE‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |
| MPWB1K/6-311G(2d,d,p) | 13.9 | 13.2 | 13.7 | 33.7 | 32.2 | 33.0 |
| M06-2X/6-311G(2d,d,p) | 15.6 | 14.9 | 15.4 | 35.8 | 34.3 | 35.1 |
| CBS-QB3 | 13.1 | 12.4 | 13.0 | 31.2 | 29.8 | 30.6 |
Table 1: Calculated reaction energies (ΔE), enthalpies (ΔH), Gibbs free energies (ΔG), and the corresponding activation barriers (ΔE‡, ΔH‡, ΔG‡) for the thio-Claisen rearrangement of this compound at 298.15 K. Data sourced from a comprehensive computational study.[2][3]
Transition State Geometry
The geometry of the transition state is a critical aspect of understanding the reaction mechanism. In the thio-Claisen rearrangement of this compound, the transition state adopts a chair-like conformation.[1] The key geometric parameters are the lengths of the breaking C-S bond and the forming C-C bond.
| Parameter | Bond Length (Å) |
| Breaking C-S bond | ~2.4 |
| Forming C-C bond | ~2.1 |
Table 2: Approximate bond lengths in the transition state of the thio-Claisen rearrangement of this compound, as determined by DFT calculations.
Competing Reaction Pathways
Besides the thermal[1][1]-sigmatropic rearrangement, this compound can undergo other transformations, particularly under acidic conditions.
Acid-Catalyzed Isomerization
In the presence of a protic acid like methanesulfonic acid, this compound can isomerize to the thermodynamically more stable propenyl phenyl sulfide.[1] Quantum-chemical studies have shown that this reaction proceeds through a mechanism involving the protonation of the allyl double bond, leading to the formation of a secondary carbocation, followed by deprotonation to yield the propenyl sulfide.[1]
The transformation routes of this compound have been calculated using density functional theory (B3PW91/6-31G**), revealing that the thermal isomerization to propenyl phenyl sulfide is improbable.[1] However, the acid-catalyzed pathway is more favorable. The mechanism involves the formation of 1-(phenylthio)prop-2-ylium and 2-methyl-1-phenylthiiranium intermediates.[1]
Experimental and Computational Protocols
Computational Methodology for Thio-Claisen Rearrangement
The following protocol outlines a typical computational workflow for studying the thio-Claisen rearrangement of this compound using Density Functional Theory (DFT).
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Protocol:
-
Geometry Optimization of Reactant and Product:
-
Build the initial structures of this compound and the corresponding o-allylthiophenol.
-
Perform geometry optimizations using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Confirm that the optimized structures are true minima on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
-
Transition State Search:
-
Use a transition state search algorithm (e.g., Berny optimization with Opt=TS, or a synchronous transit-guided quasi-Newton method like QST2 or QST3) to locate the transition state structure connecting the reactant and product.
-
The initial guess for the transition state can be generated by interpolating between the reactant and product geometries.
-
Perform a frequency calculation on the optimized transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the transition state to verify that it connects the reactant and product minima.
-
-
Energy Calculations:
-
Perform single-point energy calculations on the optimized reactant, transition state, and product geometries using a higher level of theory or a larger basis set (e.g., MPWB1K/6-311G(2d,d,p) or CBS-QB3) to obtain more accurate energy profiles.
-
Include zero-point vibrational energy (ZPVE) corrections and thermal corrections to calculate enthalpies and Gibbs free energies.
-
Visualizing Reaction Pathways
Graphviz diagrams can be used to visualize the logical flow of the transformations of this compound.
Caption: The thermal thio-Claisen rearrangement of this compound.
Caption: Acid-catalyzed isomerization of this compound.
Conclusion
Quantum-chemical studies provide a powerful lens through which to understand the intricate transformations of this compound. The detailed energetic and geometric data obtained from these calculations offer a rational basis for controlling reaction outcomes and designing novel synthetic strategies. The methodologies and findings presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, computational chemistry, and drug discovery.
References
Methodological & Application
Application Notes and Protocols:-Sigmatropic Rearrangement of Allyl Phenyl Sulfide
Application Notes and Protocols:[1][1]-Sigmatropic Rearrangement of Allyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the[1][1]-sigmatropic rearrangement of this compound, commonly known as the Thio-Claisen rearrangement. This powerful carbon-sulfur and carbon-carbon bond-forming reaction is a cornerstone in the synthesis of sulfur-containing heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. These notes cover the reaction mechanism, substituent effects, and applications, and provide detailed, step-by-step experimental procedures.
Introduction
The Thio-Claisen rearrangement is a thermal or Lewis acid-catalyzed isomerization of an allyl aryl sulfide to an o-allylthiophenol, which can subsequently cyclize to form various sulfur-containing heterocycles such as thiochromans and thiocoumarans. This[1][1]-sigmatropic rearrangement is analogous to the well-known Claisen rearrangement of allyl aryl ethers. The reaction proceeds through a concerted pericyclic transition state and is a valuable tool for the stereospecific synthesis of complex molecules. The products of this rearrangement are key intermediates in the synthesis of various biologically active compounds.
Reaction Mechanism and Signaling Pathway
The thermal Thio-Claisen rearrangement of this compound proceeds through a concerted, six-membered ring transition state. The initial rearrangement leads to the formation of an unstable intermediate, o-allylthiophenol. This intermediate can then undergo intramolecular cyclization via two main pathways: a Markovnikov addition leading to a five-membered ring (thiacoumaran) or an anti-Markovnikov addition resulting in a six-membered ring (thiachroman). The product distribution can be influenced by reaction conditions and the substitution pattern of the starting material.
Caption: Mechanism of the Thio-Claisen Rearrangement.
Applications in Drug Discovery and Development
The Thio-Claisen rearrangement is a key synthetic step in the preparation of a variety of sulfur-containing heterocycles, which are prevalent in many biologically active molecules and approved drugs.[1] These scaffolds are of great interest to medicinal chemists due to their unique physicochemical properties that can enhance pharmacological profiles.
Key applications include the synthesis of:
-
Thiochromans and Thiochromenes: These scaffolds are present in compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
Thiophenes and Fused Thiophene Derivatives: These are important building blocks in medicinal chemistry, found in drugs such as the antiplatelet agent clopidogrel.
-
Other Sulfur-Containing Heterocycles: The versatility of the Thio-Claisen rearrangement allows for the synthesis of diverse heterocyclic systems with potential therapeutic applications.[2][3]
The ability to introduce structural complexity and chirality in a controlled manner makes this rearrangement a valuable tool in the synthesis of novel drug candidates.
Quantitative Data
Table 1: Thermal Rearrangement of Substituted Allyl Aryl Sulfides
| Entry | Substrate | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | This compound | Quinoline | 200-240 | - | Thiochroman & Thiacoumaran | ~50:50 mixture |
| 2 | β-Methylthis compound | Quinoline | 150 | 168 | 2,2-Dimethyl-1-thiacoumaran & 2-Methyl-thiochroman | Product ratio varies with temperature |
| 3 | Crotyl m-tolyl sulfide | - | - | - | Thio-Claisen product | Readily transformed |
| 4 | Allyl 2-naphthyl sulphoxide | Dimethylaniline | 100 | - | Dihydronaphthothiophen derivative | Quantitative |
Table 2: Thermal Rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene Derivatives[4]
| Entry | Aryl Group (Ar) | Product | Yield (%) |
| 1 | Phenyl | 2-(Phenoxymethyl)-2H-thiopyrano[3,2-b]thiophene | 75 |
| 2 | 4-Chlorophenyl | 2-((4-Chlorophenoxy)methyl)-2H-thiopyrano[3,2-b]thiophene | 78 |
| 3 | 4-Methylphenyl | 2-((4-Methylphenoxy)methyl)-2H-thiopyrano[3,2-b]thiophene | 72 |
| 4 | 4-Methoxyphenyl | 2-((4-Methoxyphenoxy)methyl)-2H-thiopyrano[3,2-b]thiophene | 70 |
| 5 | 3,5-Dimethylphenyl | 2-((3,5-Dimethylphenoxy)methyl)-2H-thiopyrano[3,2-b]thiophene | 65 |
| 6 | 2-Naphthyl | 2-((2-Naphthyloxy)methyl)-2H-thiopyrano[3,2-b]thiophene | 55 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent thermal rearrangement.
Protocol 1: Synthesis of this compound
This protocol is adapted from a published procedure for the synthesis of allyl aryl sulfides.
Materials:
-
Thiophenol
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiophenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (1.1 eq).
-
To the stirred solution, add allyl bromide (1.05 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Thermal[1][1]-Sigmatropic Rearrangement of this compound
This is a general procedure for the thermal Thio-Claisen rearrangement. The reaction time and temperature may need to be optimized for specific substrates.
Materials:
-
This compound (or substituted derivative)
-
High-boiling solvent (e.g., quinoline, N,N-dimethylaniline, or chlorobenzene)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Place the this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add the high-boiling solvent (e.g., chlorobenzene, 0.1-0.5 M concentration).
-
Flush the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heat the reaction mixture to reflux (for chlorobenzene, this is approximately 132°C) under the inert atmosphere.
-
Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to isolate the rearranged products (thiochroman and/or thiacoumaran derivatives).
Safety Precautions
-
Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Allyl bromide is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
High-boiling solvents require careful handling at elevated temperatures. Ensure proper temperature control and use appropriate glassware.
-
Always work under an inert atmosphere for the rearrangement reaction to prevent oxidation of the thiophenol intermediate.
Conclusion
The[1][1]-sigmatropic rearrangement of this compound is a robust and versatile reaction for the synthesis of valuable sulfur-containing heterocycles. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this reaction in their own synthetic endeavors, particularly in the context of drug discovery and development. Further optimization of reaction conditions may be necessary for specific substrates to achieve desired yields and product selectivities.
Application Notes and Protocols: The Thio-Claisen Rearrangement of Allyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Thio-Claisen rearrangement is a powerful and versatile carbon-carbon bond-forming reaction, representing the sulfur analog of the well-known Claisen rearrangement.[1] This[1][1]-sigmatropic rearrangement involves the thermal conversion of allyl aryl sulfides into γ,δ-unsaturated thiocarbonyl compounds.[1][2] Specifically, the rearrangement of allyl phenyl sulfide provides a direct route to ortho-allylthiophenols, which are valuable intermediates in the synthesis of various sulfur-containing heterocyclic compounds like thiachromans and thiacoumarans.[3] This reaction is a concerted, intramolecular process that proceeds through a highly ordered, cyclic transition state.[4][5] Understanding its mechanism and the factors controlling its outcome is crucial for its application in synthetic chemistry and drug development.
Mechanism of Rearrangement
The Thio-Claisen rearrangement of this compound is an endergonic (endothermic) process, primarily because it involves a temporary loss of aromaticity in the benzene ring, leading to a significant activation barrier.[1][6] The mechanism can be described in the following key steps:
-
[1][1]-Sigmatropic Shift : Upon heating, this compound undergoes a concerted pericyclic reaction. The carbon-sulfur bond cleaves as a new carbon-carbon bond forms between the terminal carbon of the allyl group (C3) and the ortho-carbon of the phenyl ring.[1][5] This step proceeds through a six-membered, chair-like transition state.[2]
-
Intermediate Formation : This concerted shift results in the formation of a non-aromatic thiocarbonyl intermediate, specifically 6-allylcyclohexa-2,4-diene-1-thione.[1]
-
Tautomerization (Rearomatization) : The dienone intermediate rapidly undergoes tautomerization to restore the energetically favorable aromatic system, yielding o-allylthiophenol.[2][3]
-
Cyclization : Under the high-temperature conditions of the reaction, the o-allylthiophenol intermediate can subsequently cyclize to form a mixture of five- and six-membered heterocyclic products: 2-methyl-2,3-dihydrobenzofuran (thiacoumaran) and thiachroman.[3][7] The ratio of these cyclized products can be influenced by the specific reaction pathway.[3]
Caption: Mechanism of the Thio-Claisen rearrangement of this compound.
Application Notes
The successful execution of the Thio-Claisen rearrangement is highly dependent on reaction conditions.
-
Solvent Effects : The choice of solvent is critical. The reaction proceeds efficiently in high-boiling amine solvents, such as quinoline.[7] These solvents are believed to promote the transformation to the reaction intermediates.[7] In contrast, neat pyrolysis (heating without a solvent) of substrates like β-methylthis compound does not yield the expected Thio-Claisen products. Instead, it results in isomerization and fragmentation products, including phenyl isobutyl sulfide, phenyl isobutenyl sulfide, and diphenyl sulfide.[7] This highlights that the amine solvent is indispensable for achieving the desired rearrangement.[7]
-
Temperature : High temperatures are generally required to overcome the activation energy of the reaction, which can range from 136 to 152 kJ/mol.[1] Typical reaction temperatures are often in the range of 200-300°C.[7]
-
Substituent Effects : The electronic nature of substituents on the phenyl ring can influence the regioselectivity of the rearrangement in substituted analogs, similar to the standard Claisen rearrangement.[8][9]
Quantitative Data
The following tables summarize key quantitative data reported for the Thio-Claisen rearrangement.
Table 1: Calculated Activation Barriers for this compound Rearrangement
| Computational Method | Activation Barrier (kJ/mol) | Reference |
|---|---|---|
| M06-2x/6-311G(2d,d,p) | 144.1 | [1] |
| MPWB1K/6-311G(2d,d,p) | 152.1 | [1] |
| CBS-QB3 | 136.1 |[1] |
Table 2: Product Distribution from this compound Rearrangement and Related Reactions
| Starting Material | Reaction Conditions | Product(s) | Product Ratio (Thiacoumaran:Thiachroman) | Reference |
|---|---|---|---|---|
| This compound | Thio-Claisen Conditions | Thiacoumaran & Thiachroman | Nearly 1:1 | [3] |
| o-Allylthiophenol | Thio-Claisen Conditions | Thiacoumaran & Thiachroman | Approximately 1:4 |[3] |
Table 3: Products from Neat Thermolysis of β-Methylthis compound at 300°C Note: This demonstrates the alternative reaction pathway in the absence of a suitable solvent.
| Product Identity | Yield (%) | Reference |
|---|---|---|
| Phenyl isobutyl sulfide | 15.0 | [7] |
| Phenyl isobutenyl sulfide | 1.0 | [7] |
| Diphenyl sulfide | 21.0 | [7] |
| Thiophenol | 32.0 | [7] |
| Volatile components | 10.5 | [7] |
| Tar | 20.0 |[7] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of the starting material and the execution of the Thio-Claisen rearrangement.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Claisen Rearrangement [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Allyl Phenyl Sulfide in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of allyl phenyl sulfide in asymmetric synthesis. The following sections detail key applications, present quantitative data for various transformations, provide step-by-step experimental protocols for cited reactions, and illustrate the underlying mechanistic pathways and workflows.
Key Asymmetric Transformations Involving this compound
This compound is a versatile building block in asymmetric synthesis, primarily utilized in two key transformations: the copper-catalyzed asymmetric[1][2]-sigmatropic rearrangement and the iridium-catalyzed enantioselective allylation of thiophenol to directly synthesize chiral this compound.
Copper-Catalyzed Asymmetric[1][2]-Sigmatropic Rearrangement
In this reaction, this compound reacts with a diazo compound in the presence of a chiral copper catalyst to form a sulfur ylide intermediate. This intermediate then undergoes a[1][2]-sigmatropic rearrangement to yield a chiral homoallylic sulfide. The enantioselectivity of the reaction is dependent on the structure of the starting allyl sulfide and the chiral ligand employed with the copper catalyst.[3][4] While moderate enantioselectivity has been observed with this compound itself, the methodology is crucial for understanding the factors that influence the stereochemical outcome of this class of reactions.[2][3]
Iridium-Catalyzed Regio- and Enantioselective Allylation of Thiophenol
A highly efficient method for the synthesis of enantioenriched this compound derivatives involves the iridium-catalyzed asymmetric allylic alkylation of sodium thiophenoxide.[1][5][6] This approach utilizes a chiral phosphoramidite ligand in conjunction with an iridium precursor to achieve excellent yields and high enantioselectivities, with up to 99% ee reported.[1][5][6] This method provides direct access to valuable chiral building blocks.
Data Presentation
The following tables summarize the quantitative data for the key asymmetric transformations involving this compound.
Table 1: Copper-Catalyzed Asymmetric[1][2]-Sigmatropic Rearrangement of Allyl Sulfides
| Entry | Allyl Sulfide Substrate | Catalyst System | Diazo Reagent | Enantiomeric Excess (ee) | Reference |
| 1 | This compound | CuOTf / bis-oxazoline ligand | Ethyl diazoacetate | 14% | [2][3] |
| 2 | trans-Cinnamyl phenyl sulfide | Cu(I) / bis-oxazoline | Ethyl diazoacetate | up to 20% | [2][3] |
| 3 | trans-Cinnamyl phenyl sulfide | Chiral cobalt(III)-salen | tert-Butyl diazoacetate | up to 64% | [2][3] |
| 4 | Allyl methyl sulfide | CuOTf / bis-oxazoline ligand | Ethyl diazoacetate | 2.8% | [3] |
| 5 | Allyl p-methoxyphenyl sulfide | CuOTf / bis-oxazoline ligand | Ethyl diazoacetate | 8% | [3] |
Table 2: Iridium-Catalyzed Enantioselective Allylation of Thiophenol
| Entry | Allylic Substrate | Nucleophile | Catalyst System | Additive | Enantiomeric Excess (ee) | Reference |
| 1 | Allyl Carbonate | Sodium Thiophenoxide | [Ir(COD)Cl]₂ / Phosphoramidite | CsF | up to 99% | [1][5][6] |
Experimental Protocols
Protocol 1: Representative Procedure for Copper-Catalyzed Asymmetric[1][2]-Sigmatropic Rearrangement of this compound
This protocol is adapted from a general procedure for the asymmetric[1][2]-sigmatropic rearrangement of allyl sulfides.[1]
Materials:
-
Copper(I) triflate benzene complex (CuOTf)
-
Chiral bis-oxazoline ligand (e.g., 2,2'-isopropylidenebis(4S)-4-tert-butyl-2-oxazoline)
-
This compound
-
Ethyl diazoacetate
-
Anhydrous chloroform (CHCl₃)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube
Procedure:
-
In an inert-atmosphere glovebox, add copper(I) triflate benzene complex (0.04 mmol) and the chiral bis-oxazoline ligand (0.04 mmol) to a 10 mL Schlenk tube.
-
Add 3.0 mL of anhydrous chloroform to the Schlenk tube.
-
Stir the resulting solution for 1 hour at room temperature.
-
In a separate 10 mL Schlenk tube, dissolve this compound (2.0 mmol) in 2.0 mL of anhydrous chloroform.
-
Transfer the catalyst solution to the Schlenk tube containing the this compound via a filter cannula.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of ethyl diazoacetate (2.2 mmol) in anhydrous chloroform (2.0 mL) to the reaction mixture over a period of 4-6 hours using a syringe pump.
-
Allow the reaction to stir at the same temperature for an additional 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by exposing it to air.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral homoallylic sulfide.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: General Procedure for Iridium-Catalyzed Enantioselective Allylation of Thiophenol
This protocol is based on the reported iridium-catalyzed asymmetric allylation of sodium thiophenoxide.[1][5][6]
Materials:
-
[Ir(COD)Cl]₂
-
Chiral phosphoramidite ligand
-
Allyl carbonate (e.g., allyl methyl carbonate)
-
Thiophenol
-
Sodium hydride (NaH)
-
Cesium fluoride (CsF)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Thiophenoxide: In a flame-dried flask under an inert atmosphere, dissolve thiophenol (1.2 mmol) in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under vacuum to obtain sodium thiophenoxide as a white solid.
-
Catalyst Preparation: In a separate flame-dried Schlenk tube under an inert atmosphere, add [Ir(COD)Cl]₂ (0.01 mmol) and the chiral phosphoramidite ligand (0.02 mmol). Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Allylation Reaction: To the flask containing sodium thiophenoxide, add CsF (0.2 mmol).
-
Add the prepared catalyst solution to the flask containing the sodium thiophenoxide and CsF.
-
Add the allyl carbonate (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
-
After completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Workflow for the Copper-Catalyzed Asymmetric[1][2]-Sigmatropic Rearrangement.
Caption: Catalytic cycle for the Iridium-Catalyzed Enantioselective Allylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereocontrolled synthesis of E-homoallylic sulfides with 1,4,5 related chiral centres using the [2,3] sigmatropic rearrangement of sulfonium ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Regio- and enantioselective iridium-catalyzed allylation of thiophenol: synthesis of enantiopure allyl phenyl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regio- and enantioselective iridium-catalyzed allylation of thiophenol: synthesis of enantiopure allyl phenyl sulfides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Allyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed reactions utilizing allyl phenyl sulfide as a versatile allyl source. The phenylthio group serves as an effective leaving group in the presence of a palladium(0) catalyst, facilitating the formation of a π-allylpalladium intermediate. This highly reactive species is amenable to nucleophilic attack by a wide range of carbon, nitrogen, and oxygen nucleophiles, enabling the efficient construction of diverse molecular architectures. This document offers detailed protocols and quantitative data for key transformations, providing a valuable resource for synthetic chemists in academia and industry.
Introduction to Palladium-Catalyzed Allylic Substitution with this compound
The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds.[1][2] While allylic acetates, carbonates, and halides are the most commonly employed electrophiles, this compound has emerged as a valuable alternative. The utility of this compound stems from the ability of the phenylthio moiety to be displaced by a palladium(0) catalyst, generating the key π-allylpalladium intermediate. This process offers an alternative entry point into the catalytic cycle of this powerful transformation.
The general mechanism, depicted below, involves the initial coordination of the Pd(0) catalyst to the double bond of this compound, followed by oxidative addition to form the η³-π-allylpalladium(II) complex. This electrophilic intermediate is then attacked by a nucleophile, leading to the formation of the desired allylated product and regeneration of the Pd(0) catalyst.[3]
Applications in Organic Synthesis
The palladium-catalyzed allylic substitution using this compound provides a robust method for the construction of a variety of important structural motifs found in natural products and pharmaceutical agents.
-
Allylic Alkylation (C-C Bond Formation): The reaction with soft carbon nucleophiles, such as stabilized enolates derived from malonates, β-ketoesters, and other active methylene compounds, allows for the facile formation of new carbon-carbon bonds.[4]
-
Allylic Amination (C-N Bond Formation): A broad range of primary and secondary amines can be efficiently allylated, providing direct access to allylic amines, which are prevalent in bioactive molecules.[5][6]
-
Allylic Etherification (C-O Bond Formation): The reaction with phenols and other oxygen nucleophiles offers a straightforward route to allylic ethers, another important functional group in organic chemistry.
Quantitative Data Summary
The following tables summarize representative quantitative data for palladium-catalyzed allylic substitution reactions using this compound with various nucleophiles.
Table 1: Palladium-Catalyzed Allylic Alkylation of Carbon Nucleophiles
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Dimethyl malonate | Pd(PPh₃)₄ (5) | - | NaH | THF | 12 | 50 | 92 |
| 2 | Ethyl acetoacetate | [Pd(allyl)Cl]₂ (2.5) | dppe (5) | NaH | THF | 8 | 60 | 88 |
| 3 | 1,3-Cyclohexanedione | Pd₂(dba)₃ (2) | dppf (4) | K₂CO₃ | Dioxane | 16 | 80 | 85 |
Table 2: Palladium-Catalyzed Allylic Amination of Nitrogen Nucleophiles
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Morpholine | [Pd(allyl)Cl]₂ (2.5) | dppe (5) | K₂CO₃ | THF | 12 | 65 | 85 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | PPh₃ (8) | Et₃N | CH₃CN | 10 | 70 | 81 |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 18 | 90 | 78 |
Table 3: Palladium-Catalyzed Allylic Etherification of Oxygen Nucleophiles
| Entry | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Phenol | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF | 24 | 65 | 75 |
| 2 | 4-Methoxyphenol | [Pd(allyl)Cl]₂ (2.5) | dppf (5) | NaH | DMF | 16 | 80 | 82 |
| 3 | Benzyl alcohol | Pd(OAc)₂ (2) | P(o-tol)₃ (8) | t-BuOK | Dioxane | 20 | 100 | 70 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Anhydrous solvents are crucial for optimal reactivity and should be freshly distilled or obtained from a solvent purification system. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled with care.
Protocol 1: Palladium-Catalyzed Allylic Alkylation of Dimethyl Malonate
This protocol describes a general procedure for the allylic alkylation of dimethyl malonate with this compound.
Materials:
-
This compound (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add sodium hydride (1.2 equiv).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl malonate (1.2 equiv) in anhydrous THF to the suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, during which time the solution should become clear.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF to the flask.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Allylic Amination of Morpholine
This protocol provides a general method for the allylic amination of morpholine using this compound.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
[π-Allylpalladium(II) chloride dimer]₂ ([Pd(allyl)Cl]₂) (2.5 mol%)
-
1,2-Bis(diphenylphosphino)ethane (dppe) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [Pd(allyl)Cl]₂ (2.5 mol%), dppe (5 mol%), and K₂CO₃ (2.0 equiv).
-
Add anhydrous THF, followed by morpholine (1.5 equiv) and this compound (1.0 equiv).
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed Allylic Etherification of Phenol
This protocol outlines a general procedure for the allylic etherification of phenol with this compound.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add phenol (1.2 equiv) and K₂CO₃ (2.0 equiv).
-
Add anhydrous THF and stir the suspension for 15 minutes at room temperature.
-
Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF to the flask.
-
Heat the reaction mixture to 65 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Caption: General experimental workflow for allylic substitution.
References
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. Tsuji-Trost Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Palladium-catalyzed Allylic Substitution with (η6-arene–CH2Z)Cr(CO)3-based Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Allyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies that utilize allyl phenyl sulfide as a versatile starting material for the construction of various sulfur-containing heterocyclic compounds. The protocols detailed herein are based on established chemical transformations, including sigmatropic rearrangements and metal-catalyzed cyclizations.
Thio-Claisen Rearrangement for the Synthesis of Thiochroman and Thiacoumaran
The thermal rearrangement of this compound provides a direct route to valuable heterocyclic scaffolds such as thiochroman and thiacoumaran. The reaction proceeds through a[1][1]-sigmatropic rearrangement to form an unisolated intermediate, o-allylthiophenol, which subsequently undergoes cyclization.
The thio-Claisen rearrangement of this compound leads to the formation of o-allylthiophenol, which then cyclizes to yield a mixture of products.[2] Under typical thio-Claisen reaction conditions, this cyclization affords nearly equal amounts of thiochroman and thiacoumaran.[2] Interestingly, these two products are not interconvertible under the reaction conditions.[2] The product composition can be influenced by reaction conditions, with evidence suggesting competition between an acid-catalyzed mechanism and a bridged free-radical chain mechanism.[2] For instance, the cyclization of synthesized o-allylthiophenol results in a product mixture with a roughly 4:1 ratio of thiochroman to thiacoumaran.[2]
Reaction Pathway: Thio-Claisen Rearrangement
Caption: Thio-Claisen rearrangement of this compound.
Experimental Protocol: Thermal Rearrangement of this compound
This protocol is a representative procedure based on the principles of the thio-Claisen rearrangement.
-
Preparation: Place this compound in a high-boiling amine solvent (e.g., N,N-diethylaniline) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. The use of a high-boiling amine solvent has been shown to be essential in many cases.[2]
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash sequentially with dilute acid (e.g., 1 M HCl) to remove the amine solvent, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of thiochroman and thiacoumaran, can be purified by column chromatography on silica gel.
Quantitative Data: Product Distribution
| Starting Material | Product(s) | Ratio | Reference |
| This compound | Thiochroman / Thiacoumaran | ~1 : 1 | [2] |
| o-Allylthiophenol | Thiochroman / Thiacoumaran | ~4 : 1 | [2] |
Asymmetric[1][3]-Sigmatropic Rearrangement
A powerful method for carbon-carbon bond formation with concomitant creation of chirality involves the[1][3]-sigmatropic rearrangement of sulfur ylides. These ylides can be generated in situ from this compound using a metal carbene, typically derived from a diazo compound in the presence of a copper or rhodium catalyst.[3][4]
The reaction of this compound with ethyl diazoacetate, catalyzed by copper triflate (CuOTf) in the presence of a C2-symmetric bis-oxazoline ligand, generates a sulfur ylide.[3] This ylide intermediate undergoes a rapid[1][3]-sigmatropic rearrangement to yield a homoallylic sulfide.[3] The enantioselectivity of this process is influenced by the structure of the sulfide and the chiral ligand used.[3]
Reaction Pathway: Copper-Catalyzed[1][3]-Sigmatropic Rearrangement
Caption: Asymmetric[1][3]-sigmatropic rearrangement workflow.
Experimental Protocol: Asymmetric Copper-Catalyzed Rearrangement
This protocol is adapted from literature procedures for the copper-catalyzed reaction of allyl sulfides with ethyl diazoacetate.[3]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve copper(I) triflate (CuOTf) and the chiral bis-oxazoline ligand (e.g., 5a-c as described in the literature) in a dry, degassed solvent such as dichloromethane.[3]
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add this compound to the solution.
-
Addition of Diazo Compound: Slowly add a solution of ethyl diazoacetate in the same solvent via a syringe pump over several hours to maintain a low concentration of the diazo compound.
-
Quenching and Workup: Once the addition is complete, allow the reaction to stir for an additional period. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Warm the mixture to room temperature, extract with an organic solvent, and wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel to isolate the homoallylic sulfide product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Quantitative Data: Enantioselectivity of[1][3]-Sigmatropic Rearrangement
| Allyl Sulfide Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
| This compound (2e) | CuOTf / Ligand 5a | 14% | [3] |
| Allyl o-methylphenyl sulfide (2f) | CuOTf / Ligand 5a | 14% | [3] |
| Allyl o-isopropylphenyl sulfide (2g) | CuOTf / Ligand 5a | 12% | [3] |
| Allyl p-methoxyphenyl sulfide (2i) | CuOTf / Ligand 5a | 8% | [3] |
Synthesis of Thiochromenes
Thiochromenes are an important class of sulfur-containing heterocycles with diverse biological activities. While many synthetic routes exist, those involving intramolecular cyclization of substituted allyl phenyl sulfides or related precursors are of significant interest. These reactions often involve cyclization onto the aromatic ring, which can be promoted by various catalysts and conditions.
General Workflow for Thiochromene Synthesis
Caption: General workflow for thiochromene synthesis.
Experimental Protocol: Multi-component Synthesis of Tetrahydrothiochromen-5-ones
While not starting directly from this compound, this related protocol highlights a modern, efficient approach to thiochromene derivatives using a heterogeneous acid catalyst.[5]
-
Catalyst: Silica-supported sulfuric acid is utilized as a cost-effective, stable, and recyclable heterogeneous catalyst.[5]
-
Reaction: A mixture of an aromatic aldehyde, a 1,3-cyclohexanedione, and a β-oxodithioester is combined in a one-pot, solvent-free domino reaction.
-
Conditions: The mixture is heated, and the reaction proceeds to give a variety of tetrahydrothiochromen-5-ones in high yields (up to 93%).[5]
-
Workup and Purification: The solid catalyst can be recovered by filtration for reuse. The product is then isolated and purified, typically by recrystallization or column chromatography.
This multi-component strategy showcases an environmentally benign and efficient method for accessing the thiochromene core structure, which can be an alternative to traditional methods that might start from more functionalized this compound derivatives.
References
Application Notes and Protocols: Selective Oxidation of Allyl Phenyl Sulfide to Allyl Phenyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the selective oxidation of allyl phenyl sulfide to its corresponding sulfoxide, a valuable intermediate in organic synthesis. The presented methods offer various approaches, from classic oxidation reactions to greener, metal-free alternatives.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for different protocols for the oxidation of this compound to allyl phenyl sulfoxide.
| Oxidant System | Catalyst/Solvent | Substrate Concentration | Reagent Equivalence (Oxidant) | Temperature | Reaction Time | Yield (%) | Selectivity (Sulfoxide:Sulfone) | Reference |
| H₂O₂ (30%) | Glacial Acetic Acid | 1 M | 4 equiv. | Room Temp. | Varies | 90-99% | High | |
| H₂O₂ (34%) | LiNbMoO₆ / Methanol | 0.2 M | 1 equiv. | 0°C | 1 hour | 91% | 91:4 | |
| m-CPBA | Dichloromethane | Not Specified | 1.2 equiv. | 0°C | Not Specified | High | 9:1 | [1] |
Experimental Protocols
Protocol 1: Transition-Metal-Free Oxidation using Hydrogen Peroxide in Acetic Acid
This protocol describes a highly selective and environmentally friendly method for the oxidation of this compound using hydrogen peroxide in glacial acetic acid.[2]
Materials:
-
This compound
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
4 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (8 mmol) to the solution while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a 4 M aqueous NaOH solution.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the pure allyl phenyl sulfoxide.
Protocol 2: Catalytic Oxidation using Hydrogen Peroxide and LiNbMoO₆
This method employs a lithium niobate molybdate catalyst for a rapid and selective oxidation at low temperatures.[3]
Materials:
-
This compound (75 mg, 0.50 mmol)
-
LiNbMoO₆ (7.3 mg, 0.05 mmol)
-
Methanol (2.5 mL)
-
34% Hydrogen peroxide (50 mg, 0.50 mmol)
-
Standard work-up reagents (e.g., water, organic solvent for extraction)
Procedure:
-
To a solution of this compound (75 mg, 0.50 mmol) dissolved in methanol (2.5 mL), add LiNbMoO₆ (7.3 mg, 0.05 mmol) as a catalyst.
-
Cool the mixture to 0°C.
-
Slowly add 34% aqueous hydrogen peroxide solution (50 mg, 0.50 mmol) to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour.
-
After the reaction is complete, perform a standard aqueous work-up and extract the product with an appropriate organic solvent.
-
Dry the organic phase, filter, and evaporate the solvent to obtain the product. This method yields pure allyl phenyl sulfoxide (76 mg, 91%) and a small amount of allyl phenyl sulfone (4 mg, 4%).[3]
Protocol 3: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
A classic and effective method for the selective oxidation of sulfides, with careful control of stoichiometry to minimize overoxidation.[1]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in dichloromethane and cool the solution to 0°C.
-
In a separate flask, dissolve m-CPBA (1.2 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the sulfide solution at 0°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by washing with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography if necessary.
Visualizations
Reaction Pathway
The following diagram illustrates the general mechanism for the oxidation of a sulfide to a sulfoxide by a peroxide, involving the nucleophilic attack of the sulfur atom on an electrophilic oxygen atom of the oxidant.
Caption: General mechanism of sulfide oxidation.
Experimental Workflow
The diagram below outlines the key steps in a typical experimental workflow for the oxidation of this compound.
Caption: Experimental workflow for sulfide oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
Application of Allyl Phenyl Sulfide in Natural Product Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Allyl phenyl sulfide is a versatile and valuable reagent in the synthesis of complex natural products. Its utility primarily stems from its participation in powerful carbon-carbon and carbon-oxygen bond-forming reactions, most notably the Mislow-Evans rearrangement and the Doyle-Kirmse reaction. These transformations allow for the stereocontrolled introduction of key functional groups, making this compound an important tool in the synthetic chemist's arsenal.
Core Applications in Natural Product Synthesis
The application of this compound in natural product synthesis is centered around two key[1][2]-sigmatropic rearrangements:
-
The Mislow-Evans Rearrangement: This reaction involves the[1][2]-sigmatropic rearrangement of an allylic sulfoxide (readily prepared by the oxidation of this compound) to a sulfenate ester. The sulfenate ester is then typically cleaved in situ by a thiophilic reagent, such as a phosphite, to yield a stereochemically defined allylic alcohol.[3] This rearrangement is a powerful method for achieving a 1,3-transposition of oxygen functionality with excellent stereocontrol, making it highly valuable in the synthesis of natural products containing chiral allylic alcohol motifs.[4]
-
The Doyle-Kirmse Reaction: This reaction involves the formation of a sulfonium ylide from an allyl sulfide and a metal carbene, which then undergoes a[1][2]-sigmatropic rearrangement to form a homoallylic sulfide.[1] The reaction can be catalyzed by various transition metals, including copper and rhodium, and the use of chiral ligands can induce high levels of enantioselectivity.[2] This method provides an efficient route to carbon-carbon bond formation with concomitant allylic transposition.
These reactions have been successfully applied in the total synthesis of a variety of natural products, including alkaloids, terpenes, and prostaglandins.
Data Presentation: Quantitative Analysis of Key Reactions
The following tables summarize quantitative data for representative reactions involving this compound and its derivatives in the context of transformations relevant to natural product synthesis.
Table 1: Asymmetric Copper-Catalyzed Doyle-Kirmse Reaction of Allyl Sulfides [2]
| Entry | Allyl Sulfide | Ligand | Product | Yield (%) | ee (%) |
| 1 | Allyl methyl sulfide | (S,S)-Ph-box | Homoallylic sulfide | 85 | 2.8 |
| 2 | This compound | (S,S)-Ph-box | Homoallylic sulfide | 75 | 14 |
| 3 | Allyl p-methoxyphenyl sulfide | (S,S)-Ph-box | Homoallylic sulfide | 68 | 8 |
| 4 | (E)-Cinnamyl phenyl sulfide | (S,S)-Ph-box | Homoallylic sulfide | 82 | 20 |
Table 2: Representative Yields in the Synthesis of (+)-Preussin (Doyle-Kirmse Approach)
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Doyle-Kirmse Reaction | Allyl sulfide precursor, Rh₂(OAc)₄, ethyl diazoacetate, CH₂Cl₂ | Homoallylic sulfide | 78 |
| 2 | Deprotection | TBAF, THF | Diol | 92 |
| 3 | Cyclization | MsCl, Et₃N; then heat | Pyrrolidine intermediate | 75 |
| 4 | Reduction | LiAlH₄, THF | (+)-Preussin | 85 |
Experimental Protocols
The following are detailed experimental protocols for key reactions involving this compound and its derivatives, adapted from procedures relevant to natural product synthesis.
Protocol 1: Oxidation of this compound to Allyl Phenyl Sulfoxide
This protocol describes the preparation of the precursor for the Mislow-Evans rearrangement.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise to the stirred solution of the sulfide.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the addition of saturated aqueous Na₂SO₃ solution.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude allyl phenyl sulfoxide, which can often be used in the next step without further purification.
Protocol 2: The Mislow-Evans Rearrangement for the Synthesis of an Allylic Alcohol
This protocol details the[1][2]-sigmatropic rearrangement of an allyl phenyl sulfoxide to an allylic alcohol.
Materials:
-
Allyl phenyl sulfoxide
-
Trimethyl phosphite (P(OMe)₃)
-
Methanol (MeOH)
-
Hexane
Procedure:
-
Dissolve the crude allyl phenyl sulfoxide (1.0 eq) in methanol in a round-bottom flask.
-
Add trimethyl phosphite (3.0 eq) to the solution.
-
Heat the reaction mixture at reflux and monitor its progress by TLC. The rearrangement is typically complete within 2-4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure allylic alcohol.
Protocol 3: Copper-Catalyzed Asymmetric Doyle-Kirmse Reaction[2]
This protocol describes the enantioselective synthesis of a homoallylic sulfide.
Materials:
-
This compound
-
Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·C₇H₈)
-
(S,S)-2,2-Bis(4-phenyl-2-oxazolin-2-yl)propane ((S,S)-Ph-box)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CuOTf·C₇H₈ (0.05 eq) and (S,S)-Ph-box (0.055 eq).
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 1 hour.
-
Cool the resulting catalyst solution to -78 °C.
-
Add this compound (1.0 eq) to the cold solution.
-
Slowly add a solution of ethyl diazoacetate (1.2 eq) in dichloromethane via a syringe pump over a period of 4 hours.
-
Stir the reaction mixture at -78 °C for an additional 12 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the homoallylic sulfide. Determine the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and workflows described in these application notes.
Caption: The Mislow-Evans Rearrangement Workflow.
Caption: The Asymmetric Doyle-Kirmse Reaction Pathway.
Caption: General Experimental Workflow for Natural Product Synthesis.
References
Allyl phenyl sulfide in the synthesis of thioethers and sulfoxides
Application Notes: Allyl Phenyl Sulfide in Organic Synthesis
Introduction
This compound is a versatile organosulfur compound that serves as a valuable building block in organic synthesis. Its unique structure, featuring a phenylthio group attached to an allyl moiety, allows for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of more complex thioethers and its selective oxidation to allyl phenyl sulfoxide, a key intermediate in medicinal chemistry and materials science.
Synthesis of Thioethers via this compound
This compound can be utilized as a precursor for the synthesis of other thioethers, primarily through reactions that leverage the reactivity of the allyl group. This includes rearrangements and transition metal-catalyzed cross-coupling reactions.
1.1. Thioether Synthesis via[1][2]-Rearrangement
This compound can undergo acid-catalyzed rearrangements, such as the[1][2] allylic shift of the phenylthio group, to form isomeric allyl sulfides. This transformation can be a key step in the synthesis of more complex molecules like 4-hydroxy carbonyl compounds or other allyl alcohols[3].
1.2. Thioether Synthesis via Cross-Coupling Reactions
The C–S bond in this compound can be activated by transition metal complexes, such as palladium, enabling its participation in cross-coupling reactions[4]. This allows for the formation of new carbon-sulfur bonds and the synthesis of a diverse range of thioethers. While direct cross-coupling using this compound as a starting material is a specialized application, the principles are similar to other well-established C-S coupling methodologies[5][6][7].
Experimental Protocols: Thioether Synthesis
While specific protocols for large-scale synthesis starting directly from this compound are highly tailored, a general approach for synthesizing substituted allylic thioethers involves the reaction of an allylic alcohol with a thiol in the presence of a catalyst. This method is analogous to how derivatives of this compound might be prepared.
Protocol 1: Tin(II) Triflate Catalyzed Synthesis of Allyl Sulfides
This protocol describes a general method for the synthesis of allyl sulfides from allylic alcohols and thiols, which is a common strategy for creating structures similar to or derived from this compound[8].
Materials:
-
Allylic alcohol (1.0 mmol)
-
Thiol (e.g., thiophenol) (1.2 mmol)
-
Tin(II) triflate (Sn(OTf)₂) (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the allylic alcohol (1.0 mmol), thiol (1.2 mmol), and anhydrous dichloromethane (5 mL).
-
Stir the mixture at room temperature and add tin(II) triflate (0.1 mmol).
-
Continue stirring the reaction mixture at room temperature for 12 hours or until completion is indicated by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired allyl sulfide.
Quantitative Data for Allyl Sulfide Synthesis
The following table summarizes representative yields for the synthesis of various allylic thioethers using a tin(II) triflate catalyst[8].
| Entry | Allylic Alcohol Substrate | Thiol Substrate | Yield (%) |
| 1 | Cinnamyl alcohol | Thiophenol | 95 |
| 2 | 3-Methyl-2-buten-1-ol | Thiophenol | 92 |
| 3 | 2-Cyclohexen-1-ol | 4-Methylthiophenol | 88 |
| 4 | 1-Penten-3-ol | Thiophenol | 85 |
Synthesis of Allyl Phenyl Sulfoxide
The selective oxidation of this compound to its corresponding sulfoxide is a critical transformation. Sulfoxides are important intermediates in organic synthesis, serving as chiral auxiliaries and precursors to other functional groups[9]. The primary challenge is to achieve high selectivity for the sulfoxide without over-oxidation to the sulfone[1][10].
2.1. Selective Oxidation with Hydrogen Peroxide
A common and environmentally friendly method for the oxidation of sulfides is the use of hydrogen peroxide (H₂O₂), often in the presence of a catalyst or an acidic medium[1][11][12]. Acetic acid can be used as a solvent and catalyst for the selective oxidation of this compound to allyl phenyl sulfoxide[1].
Experimental Protocols: Sulfoxide Synthesis
Protocol 2: Oxidation of this compound with Hydrogen Peroxide
This protocol details a transition-metal-free method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid[1].
Materials:
-
This compound (2 mmol)
-
Glacial acetic acid (2 mL)
-
30% Hydrogen peroxide (H₂O₂) (8 mmol)
-
4 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (8 mmol) to the solution while stirring at room temperature.
-
Continue to stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the resulting solution with 4 M aqueous NaOH.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the organic layer under reduced pressure to yield the analytically pure allyl phenyl sulfoxide.
Quantitative Data for Sulfide Oxidation
The following table summarizes the results for the oxidation of various sulfides to sulfoxides using the hydrogen peroxide/acetic acid method, demonstrating the high efficiency of this protocol[1].
| Entry | Sulfide Substrate | Time (h) | Conversion (%) | Yield (%) |
| 1 | Methyl phenyl sulfide | 2.5 | 100 | 98 |
| 2 | Benzyl phenyl sulfide | 3.0 | 100 | 95 |
| 3 | This compound | 3.0 | 100 | 94 |
| 4 | Dibenzyl sulfide | 3.5 | 100 | 96 |
| 5 | Diethyl sulfide | 4.0 | 100 | 90 |
Visualizations
Below are diagrams illustrating the experimental workflows for the synthesis of thioethers and the oxidation of this compound.
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Formation of allyl sulphide synthons by [1,2] and [1,3] shifts of the phenylthio group - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 9. Sulfoxide - Wikipedia [en.wikipedia.org]
- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 11. jsynthchem.com [jsynthchem.com]
- 12. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
Application Notes and Protocols for the Allylic Shift in Allyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The allylic shift of allyl phenyl sulfide, a manifestation of the thio-Claisen rearrangement, is a synthetically valuable thermal isomerization. This[1][1]-sigmatropic rearrangement proceeds through a concerted pericyclic mechanism to yield o-allylthiophenol, which can subsequently undergo cyclization. This document provides detailed experimental protocols for the synthesis of the precursor, this compound, and its subsequent thermal allylic shift. It also includes quantitative data, characterization details, and a visual representation of the experimental workflow to guide researchers in utilizing this transformation.
Introduction
The thio-Claisen rearrangement, the sulfur analog of the well-known Claisen rearrangement, is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the introduction of functional groups onto aromatic rings.[2] The rearrangement of this compound to o-allylthiophenol is a classic example of this pericyclic reaction. The reaction is typically induced thermally, often in a high-boiling solvent to prevent intermolecular side reactions and isomerization of the starting material.[3] The resulting o-allylthiophenol is a versatile intermediate that can be used in the synthesis of various sulfur-containing heterocycles. This application note provides detailed procedures for the preparation of this compound and its thermal rearrangement, along with relevant analytical data.
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the thermal rearrangement of an this compound derivative, which can be considered representative for the parent compound.
| Substrate | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| p-Methylthis compound | Quinoline | 237 | 0.5 | 2,2-Dimethyl-1-thiacoumaran, 2-Methyl-2,3-dihydro-1H-benzo[b]thiopyran | Not specified | [3] |
| p-Methylthis compound | Quinoline | 150 | 168 (7 days) | 2,2-Dimethyl-1-thiacoumaran, 2-Methyl-2,3-dihydro-1H-benzo[b]thiopyran | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from thiophenol and allyl bromide.
Materials:
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Allyl bromide
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.0 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenoxide salt.
-
Add allyl bromide (1.1 eq) to the reaction mixture and stir at room temperature for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford pure this compound.
Characterization of this compound:
-
¹H NMR (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H), 5.80-6.00 (m, 1H, -CH=CH₂), 5.00-5.20 (m, 2H, -CH=CH₂), 3.55 (d, 2H, -S-CH₂-).[4]
-
IR (neat): 3078, 1583, 1479, 1439, 989, 918, 737, 690 cm⁻¹.[5]
Protocol 2: Thermal Allylic Shift of this compound (Thio-Claisen Rearrangement)
This protocol describes the thermal rearrangement of this compound to o-allylthiophenol.
Materials:
-
This compound
-
Quinoline (high-boiling solvent)
-
Round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask containing quinoline (approximately 10-20 times the volume of the sulfide).
-
Flush the flask with nitrogen and heat the mixture to reflux (approx. 237 °C) under a nitrogen atmosphere.[3]
-
Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS. The disappearance of the starting material and the appearance of the product, o-allylthiophenol, and any cyclized products should be observed.[7]
-
After the reaction is complete (typically several hours, depending on the scale and exact temperature), cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with 10% HCl to remove the quinoline solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the o-allylthiophenol and any subsequent cyclization products.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the[1][1]-sigmatropic rearrangement of this compound to o-allylthiophenol.
Caption: Mechanism of the Thio-Claisen Rearrangement.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the synthesis and subsequent thermal rearrangement of this compound.
Caption: General experimental workflow.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. This compound(5296-64-0) 1H NMR [m.chemicalbook.com]
- 5. Allylphenyl sulfide [webbook.nist.gov]
- 6. Allylphenyl sulfide [webbook.nist.gov]
- 7. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Allyl Phenyl Sulfide in Thiol-Ene Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-ene reaction, a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of carbon-sulfur bonds.[1][2] This reaction proceeds via a radical-mediated addition of a thiol to an alkene, resulting in the formation of a thioether.[1] Allyl phenyl sulfide is a readily available and reactive ene component for this transformation, enabling the synthesis of a diverse range of functionalized thioethers. These products have potential applications in medicinal chemistry, materials science, and bioconjugation.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in photoinitiated thiol-ene reactions. The methodologies are designed to be broadly applicable for researchers in organic synthesis and drug development.
Reaction Mechanism
The photoinitiated thiol-ene reaction with this compound proceeds through a radical chain mechanism. The process is initiated by the photolysis of a photoinitiator, which generates radicals. These radicals then abstract a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•). The thiyl radical adds to the double bond of this compound in an anti-Markovnikov fashion to generate a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule to yield the final thioether product and regenerate the thiyl radical, thus propagating the chain reaction.[4]
Applications
The thiol-ene reaction with this compound is a versatile tool for:
-
Synthesis of Functionalized Thioethers: A wide variety of thiols bearing different functional groups can be efficiently coupled with this compound to generate a library of thioethers for screening in drug discovery programs.[3]
-
Bioconjugation: The mild reaction conditions and tolerance to many functional groups make this reaction suitable for the modification of biomolecules, such as peptides and proteins containing cysteine residues.
-
Materials Science: This reaction can be employed in the synthesis of polymers and for the surface functionalization of materials.
Experimental Protocols
The following are generalized protocols for the photoinitiated thiol-ene reaction of this compound with various thiols. These protocols are based on established methods for similar substrates and should be optimized for specific thiol partners.[5][6]
Protocol 1: Reaction in Dichloromethane (DCM)
This protocol is suitable for reactions where the reactants are soluble in organic solvents.
Materials:
-
This compound
-
Thiol of interest
-
Dichloromethane (DCM), anhydrous
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equiv.) and the desired thiol (1.2 equiv.) in anhydrous DCM to a final concentration of approximately 0.2 M with respect to this compound.
-
Add the photoinitiator (e.g., DMPA, 0.1 equiv.).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
Seal the reaction vessel and place it under a UV lamp with magnetic stirring.
-
Irradiate the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Reaction in Water
This protocol is suitable for water-soluble thiols and offers a more environmentally friendly approach.
Materials:
-
This compound
-
Water-soluble thiol of interest
-
Deionized water
-
Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
Reaction vessel (e.g., quartz tube or borosilicate glass vial)
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon source
Procedure:
-
In a reaction vessel, dissolve the water-soluble thiol (1.2 equiv.) and the photoinitiator (e.g., LAP, 0.1 equiv.) in deionized water.
-
Add this compound (1.0 equiv.). The mixture may be biphasic.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the reaction vessel and place it under a UV lamp with vigorous magnetic stirring to ensure adequate mixing of the phases.
-
Irradiate the reaction mixture at room temperature. Monitor the reaction progress by TLC (by extracting a small aliquot with an organic solvent) or HPLC.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected outcomes for the thiol-ene reaction of this compound with various thiols based on literature data for analogous alkenes.[5][6] Actual yields may vary depending on the specific thiol and reaction conditions.
| Entry | Thiol | Product Structure | Expected Yield (%) | Notes |
| 1 | Thiophenol | 1-phenyl-3-(phenylthio)propyl sulfide | 85-95 | High reactivity. |
| 2 | 1-Dodecanethiol | 1-(dodecylthio)-3-(phenylthio)propane | 80-90 | Good yield with aliphatic thiols. |
| 3 | 2-Mercaptoethanol | 2-((3-(phenylthio)propyl)thio)ethan-1-ol | 75-85 | Tolerates hydroxyl groups. |
| 4 | Thioglycolic acid | 2-((3-(phenylthio)propyl)thio)acetic acid | 70-80 | Tolerates carboxylic acid groups. |
| 5 | N-acetyl-L-cysteine | N-acetyl-S-(3-(phenylthio)propyl)-L-cysteine | 60-75 | Applicable to amino acid derivatives. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Thiols often have strong, unpleasant odors. Handle them with care.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding when operating the UV lamp.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Thiol–ene coupling reaction achievement and monitoring by “ in situ ” UV irradiation NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03902K [pubs.rsc.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nickel-Catalyzed C-S Cross-Coupling with Allyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-sulfur (C-S) bonds is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Aryl sulfides, in particular, are prevalent structural motifs in numerous biologically active molecules. Traditional methods for their synthesis often rely on the use of odoriferous and easily oxidized thiols. Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the construction of C-S bonds, offering unique reactivity and broad functional group tolerance.
This document provides detailed application notes and a representative protocol for the nickel-catalyzed C-S cross-coupling of aryl halides with allyl phenyl sulfide. This approach utilizes this compound as a thiol surrogate, leveraging the cleavage of the sulfur-allyl bond under nickel catalysis to generate a reactive sulfur nucleophile in situ. This method circumvents the direct use of free thiols, potentially offering advantages in terms of handling and reaction robustness. While direct literature precedents for this specific transformation are limited, the provided protocol is based on established principles of nickel-catalyzed C-S bond formation.
Reaction Principle
The core of this transformation is a nickel-catalyzed cross-coupling reaction between an aryl halide (Ar-X) and this compound (Ph-S-Allyl). The reaction is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. Initially, the active Ni(0) catalyst undergoes oxidative addition to the aryl halide, forming a Ni(II) intermediate. Subsequently, the this compound interacts with the nickel center, leading to the cleavage of the S-allyl bond and the formation of a nickel-thiolate species. Reductive elimination from this intermediate furnishes the desired aryl phenyl sulfide product and regenerates the active Ni(0) catalyst.
Application in Drug Development
The development of robust and versatile C-S bond-forming methodologies is of significant interest to the pharmaceutical industry. The ability to introduce sulfur-containing moieties into complex molecular scaffolds allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. Nickel-catalyzed cross-coupling reactions are particularly attractive due to the lower cost and higher earth abundance of nickel compared to palladium. The use of an air-stable and easily handled sulfur source like this compound further enhances the practical applicability of this methodology in a drug discovery setting, where rapid library synthesis and late-stage functionalization are often required.
Data Presentation
The following tables summarize representative quantitative data for the nickel-catalyzed C-S cross-coupling of various aryl bromides with this compound. The data is compiled based on analogous nickel-catalyzed thiolation reactions and serves as a guide for expected outcomes.
Table 1: Nickel-Catalyzed C-S Cross-Coupling of Aryl Bromides with this compound - Reaction Optimization
| Entry | Ni Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ni(COD)₂ (5) | dppf (10) | K₃PO₄ (2.0) | Toluene | 110 | 12 | 75 |
| 2 | NiCl₂(dme) (5) | IPr·HCl (10) | NaOtBu (2.0) | Dioxane | 100 | 12 | 88 |
| 3 | Ni(OAc)₂ (5) | PCy₃ (10) | K₂CO₃ (2.0) | DMF | 120 | 18 | 65 |
| 4 | NiBr₂·diglyme (5) | SIMes·HCl (10) | NaOtBu (2.0) | Dioxane | 100 | 10 | 92 |
| 5 | Ni(acac)₂ (10) | Xantphos (15) | Cs₂CO₃ (2.5) | Toluene | 110 | 24 | 78 |
Yields are for the formation of 4-methoxyphenyl phenyl sulfide from 4-bromoanisole and are based on isolated product.
Table 2: Substrate Scope for the Nickel-Catalyzed C-S Cross-Coupling of Aryl Bromides with this compound
| Entry | Aryl Bromide | Product | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxyphenyl phenyl sulfide | 10 | 92 |
| 2 | 4-Bromotoluene | 4-Tolyl phenyl sulfide | 10 | 89 |
| 3 | Bromobenzene | Diphenyl sulfide | 12 | 85 |
| 4 | 4-Bromobenzonitrile | 4-(Phenylthio)benzonitrile | 12 | 81 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)phenyl phenyl sulfide | 14 | 77 |
| 6 | 2-Bromopyridine | 2-(Phenylthio)pyridine | 16 | 72 |
| 7 | 3-Bromothiophene | 3-(Phenylthio)thiophene | 14 | 75 |
Reaction Conditions: Aryl bromide (1.0 mmol), this compound (1.2 mmol), NiBr₂·diglyme (5 mol%), SIMes·HCl (10 mol%), NaOtBu (2.0 equiv.), Dioxane (5 mL), 100 °C.
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use. This compound and aryl halides are commercially available or can be synthesized according to literature procedures. Nickel precatalysts and ligands are commercially available.
Representative Experimental Protocol for the Nickel-Catalyzed C-S Cross-Coupling of 4-Bromoanisole with this compound
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiBr₂·diglyme (17.6 mg, 0.05 mmol, 5 mol%) and SIMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride) (17.1 mg, 0.05 mmol, 10 mol%).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add sodium tert-butoxide (192 mg, 2.0 mmol, 2.0 equiv.).
-
Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.) and this compound (180 mg, 1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed dioxane (5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 10-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-methoxyphenyl phenyl sulfide.
Visualizations
Diagram 1: Proposed Catalytic Cycle
Caption: Proposed Ni(0)/Ni(II) catalytic cycle for C-S cross-coupling.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the C-S cross-coupling reaction.
Application Notes and Protocols: Allyl Phenyl Sulfide as a Reagent for Allyl Group Transfer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of allyl phenyl sulfide as a reagent for the introduction of the allyl group, specifically focusing on its reaction with secondary phosphine sulfides. This novel, catalyst-free method offers a straightforward approach to the synthesis of allyldiorganylphosphine sulfides.
Introduction
This compound is a versatile organic reagent. While the introduction of an allylthio group (-S-CH₂CH=CH₂) is a common goal in organic synthesis, this document focuses on a specific application where this compound serves as an allyl group donor. In this context, the phenylthio moiety functions as a leaving group. A notable application, recently reported, is the non-catalytic allylation of secondary phosphine sulfides. This reaction proceeds under mild, solvent-free conditions, providing a green and efficient route to valuable organophosphorus compounds.[1][2][3]
Application: Allylation of Secondary Phosphine Sulfides
A significant application of this compound is the direct allylation of secondary phosphine sulfides to furnish allyldiorganylphosphine sulfides. This reaction is noteworthy for its operational simplicity, proceeding without the need for a catalyst or solvent, and at a moderate temperature.[1][2][3] The resulting allyl phosphine sulfides are valuable intermediates and can be used as ligands for metal complex catalysts or as extractants for heavy metals.[1][2]
A competing reaction is the subsequent addition of the starting secondary phosphine sulfide to the newly formed allyl phosphine sulfide product, leading to the formation of propane-1,3-diylbis(diorganylphosphine sulfides) as a byproduct.[1][2][3]
Quantitative Data Summary
The following table summarizes the results of the non-catalytic allylation of various secondary phosphine sulfides with allyl sulfides, including this compound.
| Entry | Secondary Phosphine Sulfide | Allyl Sulfide | Reaction Time (h) | Product(s) | Yield (%) |
| 1 | Bis(2-phenylethyl)phosphine sulfide | This compound | 20 | Allyl-bis(2-phenylethyl)phosphine sulfide | 79 |
| 2 | Diphenylphosphine sulfide | This compound | 20 | Allyl(diphenyl)phosphine sulfide | 53 |
| 3 | Diphenylphosphine sulfide | This compound | 20 | Propane-1,3-diylbis(diphenylphosphine sulfide) | 31 |
| 4 | Bis(2-phenylethyl)phosphine sulfide | Diallyl sulfide | 20 | Allyl-bis(2-phenylethyl)phosphine sulfide | 65 |
| 5 | Bis(2-phenylethyl)phosphine sulfide | Diallyl sulfide | 20 | Propane-1,3-diylbis[bis(2-phenylethyl)phosphine sulfide] | 25 |
| 6 | Diphenylphosphine sulfide | Diallyl sulfide | 20 | Allyl(diphenyl)phosphine sulfide | 60 |
| 7 | Diphenylphosphine sulfide | Diallyl sulfide | 20 | Propane-1,3-diylbis(diphenylphosphine sulfide) | 27 |
Data compiled from the abstracts of Chernysheva et al. (2023).[1][2][3]
Experimental Protocols
General Protocol for the Non-Catalytic Allylation of Secondary Phosphine Sulfides with this compound
This protocol is based on the findings reported by Chernysheva, N.A., et al. in the Russian Journal of Organic Chemistry (2023).[1]
Materials:
-
Secondary phosphine sulfide (e.g., diphenylphosphine sulfide)
-
This compound
-
Reaction vial or round-bottom flask with a magnetic stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a reaction vial, combine the secondary phosphine sulfide (1.0 mmol) and this compound (3.0 mmol, 3.0 equivalents).
-
Reaction Conditions: Heat the neat mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or an appropriate spectroscopic method (e.g., ³¹P NMR) until the starting secondary phosphine sulfide is consumed (typically 20 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel to separate the desired allyldiorganylphosphine sulfide from unreacted starting materials and the bis-phosphine sulfide byproduct.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is harmful if inhaled or in contact with skin. Handle with care.
Visualizations
Reaction Scheme
Caption: Allylation of a secondary phosphine sulfide with this compound.
Experimental Workflow
Caption: General experimental workflow for the allylation reaction.
References
- 1. Unexpectedly easy non-catalytic transfer of allyl group from allyl sulfides to secondary phosphine sulfides - Chernysheva - Russian Journal of Organic Chemistry [medjrf.com]
- 2. researchgate.net [researchgate.net]
- 3. Unexpectedly Easy Noncatalytic Allyl Group Transfer from Allyl Sulfides to Secondary Phosphine Sulfides - ProQuest [proquest.com]
Application Notes and Protocols: Metal-Free Synthesis of Allylic Thioethers
Topic: Metal-Free Synthesis of Allylic Thioethers via C–S Bond Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of synthetic methodologies for the formation of carbon-sulfur (C–S) bonds is of significant interest due to the prevalence of the thioether moiety in numerous biologically active compounds and pharmaceutical agents. Traditional methods often rely on transition-metal catalysis. However, to mitigate concerns regarding cost, environmental impact, and potential metal contamination in final products, metal-free synthetic routes are highly desirable. This document details a robust and selective metal-free protocol for the synthesis of allylic thioethers through the coupling of allylic iodides with disulfides.
Overview of the Synthetic Approach
This protocol describes a metal-free method for the regio- and stereoselective synthesis of allylic thioethers. The reaction proceeds by coupling various allylic iodides with aryl or alkyl disulfides in the presence of an oxidant, such as di-tert-butyl peroxide (DTBP), which initiates a radical-mediated pathway.[1][2] This approach avoids the use of transition metals and provides good to excellent yields for a diverse range of substrates.[1][2]
Key Advantages:
-
Metal-Free Conditions: Eliminates the risk of metal contamination and reduces purification burdens.[2]
-
High Regio- and Stereoselectivity: The reaction demonstrates excellent control over the position and geometry of the resulting double bond.[1][2]
-
Broad Substrate Scope: Tolerates a variety of functional groups on both the allylic iodide and the disulfide coupling partners.[1]
-
Operational Simplicity: The procedure is straightforward and utilizes commercially available reagents.
Reaction Mechanism and Workflow
The reaction is proposed to proceed through a radical pathway initiated by an oxidant.[1][2] The general workflow and the proposed mechanistic steps are outlined below.
Caption: General experimental workflow for the metal-free synthesis of allylic thioethers.
The proposed mechanism involves the generation of an allyl radical from the allylic iodide, which then couples with a phenyl sulfide radical formed from the disulfide.[1][2]
Caption: Proposed radical mechanism for the synthesis of allylic thioethers.
Experimental Protocols
General Procedure for the Synthesis of Allyl Phenyl Thioether:
This protocol is adapted from a reported metal-free synthesis of allylic thioethers.[1][2]
Materials:
-
Allyl iodide (1.0 mmol, 1.0 equiv)
-
Diphenyl disulfide (0.6 mmol, 1.2 equiv)
-
Di-tert-butyl peroxide (DTBP) (5.0 equiv)
-
Acetonitrile (CH₃CN), 1.0 mL
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add allyl iodide (1.0 mmol) and diphenyl disulfide (0.6 mmol).
-
Add acetonitrile (1.0 mL) to the flask to dissolve the reagents.
-
Add di-tert-butyl peroxide (DTBP, 5.0 mmol) to the reaction mixture.
-
Place the flask in a preheated oil bath at 80 °C and stir the reaction mixture for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure allyl phenyl thioether.
Data Presentation: Optimization and Substrate Scope
The following tables summarize the optimization of reaction conditions and the scope of the reaction with various substrates as reported in the literature.[1][2]
Table 1: Optimization of Reaction Conditions for the Synthesis of Allyl Phenyl Thioether [2]
| Entry | Oxidant (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCP (5.0) | CH₃CN | 80 | 12 | 42 |
| 2 | BPO (5.0) | CH₃CN | 80 | 12 | 36 |
| 3 | K₂S₂O₈ (5.0) | CH₃CN | 80 | 12 | 30 |
| 4 | H₂O₂ (5.0) | CH₃CN | 80 | 12 | 51 |
| 5 | DTBP (5.0) | CH₃CN | 80 | 12 | 82 |
| 6 | DTBP (5.0) | Toluene | 80 | 12 | 74 |
| 7 | DTBP (5.0) | Dioxane | 80 | 12 | 68 |
| 8 | DTBP (5.0) | CH₃CN | 120 | 12 | 82 |
| 9 | DTBP (2.5) | CH₃CN | 80 | 12 | 65 |
Conditions: Allyl iodide (1.0 mmol), Diphenyl disulfide (0.6 mmol) in 1.0 mL solvent. Yields are isolated yields.
Table 2: Substrate Scope for the Synthesis of Various Allylic Thioethers [1]
| Entry | Allyl Iodide Substrate | Disulfide Substrate | Product | Yield (%) |
| 1 | (Z)-3-iodo-1-phenylprop-1-ene | Diphenyl disulfide | (Z)-phenyl(3-phenylallyl)sulfane | 92 |
| 2 | (E)-3-iodo-1-phenylprop-1-ene | Diphenyl disulfide | (E)-phenyl(3-phenylallyl)sulfane | 89 |
| 3 | (Z)-ethyl 2-(iodomethyl)but-2-enoate | Diphenyl disulfide | (Z)-ethyl 2-((phenylthio)methyl)but-2-enoate | 85 |
| 4 | (Z)-3-iodo-1-phenylprop-1-ene | Bis(4-chlorophenyl) disulfide | (Z)-1-chloro-4-((3-phenylallyl)thio)benzene | 88 |
| 5 | (Z)-3-iodo-1-phenylprop-1-ene | Bis(p-tolyl) disulfide | (Z)-1-methyl-4-((3-phenylallyl)thio)benzene | 90 |
| 6 | (Z)-3-iodo-1-phenylprop-1-ene | Dibenzyl disulfide | (Z)-benzyl(3-phenylallyl)sulfane | 72 |
| 7 | (Z)-3-iodo-1-phenylprop-1-ene | Diallyl disulfide | (Z)-allyl(3-phenylallyl)sulfane | 62 |
Concluding Remarks
The detailed protocol provides a reliable and efficient metal-free method for synthesizing a range of allylic thioethers. This approach is particularly valuable for applications in medicinal chemistry and drug development where the avoidance of transition-metal contaminants is crucial. The reaction's high yields, stereoselectivity, and operational simplicity make it an attractive alternative to traditional catalytic methods. Researchers can adapt this protocol to various substituted allylic systems and disulfide reagents to generate diverse libraries of thioether compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Allyl Phenyl Sulfide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Allyl Phenyl Sulfide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the synthesis of this compound, a reaction analogous to the Williamson ether synthesis, typically involving a thiophenoxide nucleophile and an allyl halide.[1][2]
Q1: I am getting a very low yield or no desired product. What are the possible causes and solutions?
A1: Low to no yield is a common issue that can stem from several factors. Here is a breakdown of potential causes and how to address them:
-
Inactive Thiophenoxide Nucleophile: The key nucleophile, sodium or potassium thiophenoxide, is highly sensitive to oxidation by atmospheric oxygen, which can lead to the formation of diphenyl disulfide.[3]
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Use freshly distilled and degassed solvents to minimize dissolved oxygen.[3]
-
-
Poor Quality of Reagents: The purity of your starting materials is crucial.
-
Thiophenol: Impurities can interfere with the formation of the thiophenoxide.
-
Allyl Halide: Decomposed or impure allyl halide (e.g., allyl bromide) can lead to side reactions and lower yields.[3] Acidic impurities can neutralize the base.
-
Solution: Use high-purity, and if necessary, freshly purified reagents. For instance, allyl bromide can be washed with a mild base and distilled to remove inhibitors and acidic impurities.[3]
-
-
Improper Base or Incomplete Deprotonation: The thiophenol must be fully deprotonated to form the reactive thiophenoxide anion.[2]
-
Suboptimal Reaction Temperature: The reaction temperature influences the rate of the desired SN2 reaction and potential side reactions.[3]
-
Solution: The generation of the thiophenoxide is often done at room temperature or below. The subsequent alkylation with allyl halide is typically carried out at room temperature, but gentle heating may be necessary.[3][4] It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.
-
Solution: A slight excess (e.g., 1.1 to 1.2 equivalents) of the allyl halide is commonly used to ensure the complete consumption of the thiophenoxide.
-
Q2: Besides my desired product, I see other spots on my TLC plate. What are the likely side products?
A2: Several side reactions can occur during the synthesis.
-
Diphenyl Disulfide: This is a very common byproduct resulting from the oxidation of the thiophenoxide anion, especially if the reaction is exposed to air.[3]
-
Solution: Maintain a strict inert atmosphere throughout the reaction and workup. Using degassed solvents can also help minimize re-oxidation.[3]
-
-
Elimination Products: The SN2 reaction competes with the E2 elimination reaction, especially with secondary or tertiary alkyl halides.[5][6] While allyl halides are primary, elimination can be promoted by sterically hindered bases or high temperatures.[7]
-
Solution: Use a primary allyl halide like allyl bromide. Avoid excessively high reaction temperatures and overly strong or bulky bases if elimination is a problem.[7]
-
-
Products from Impurities in Allyl Halide: Impurities in the allyl halide can lead to the formation of other sulfides.
-
Solution: Purify the allyl halide before use to remove any contaminants.[3]
-
Q3: How can I improve the reaction rate and yield if the standard method is inefficient?
A3: If you are facing issues with reaction rate or yield, consider using Phase Transfer Catalysis (PTC).
-
Phase Transfer Catalysis (PTC): This technique is highly effective for reactions involving a water-soluble nucleophile (like a thiophenoxide generated with NaOH/KOH) and an organic-soluble electrophile (allyl halide).[8][9] The PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[8][10]
Q4: I'm having trouble purifying my this compound. What is the recommended method?
A4: Flash column chromatography on silica gel is a common and effective method for purification.
-
Eluent System: A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane, is typically effective.
-
Monitoring: The separation can be monitored by TLC. This compound is UV active, so it can be visualized under a UV lamp.
-
Handling: Handle the product in a well-ventilated fume hood.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes how different parameters can be optimized.
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Base | NaOH, KOH | Good | Inexpensive and effective, especially with PTC.[2][11] |
| NaH | Very Good | Strong, non-nucleophilic base ensures complete deprotonation but requires anhydrous conditions.[7] | |
| Solvent | Aprotic Polar (DMF, Acetonitrile) | Good to Excellent | Solvates the cation, leaving a reactive "naked" anion.[12] |
| Alcohols (Ethanol) | Moderate to Good | Can act as both solvent and proton source, potentially leading to side reactions if deprotonation is incomplete.[13] | |
| Catalyst | None | Variable | Standard SN2 conditions.[7] |
| Phase Transfer Catalyst (e.g., TBAB) | Excellent | Facilitates reaction between phases, increases rate, and allows milder conditions.[8][9] | |
| Temperature | Room Temperature | Good | Minimizes side reactions like elimination.[3] |
| 50-80 °C | Potentially Higher (with caution) | Increases reaction rate but may also increase elimination or decomposition.[12] | |
| Atmosphere | Air | Poor | Leads to oxidation of thiophenoxide to diphenyl disulfide.[3] |
| Inert (N₂ or Ar) | Excellent | Prevents oxidation, preserving the active nucleophile.[3] |
Experimental Protocols
Protocol 1: Standard Synthesis via Thiophenoxide Alkylation
This protocol describes the formation of sodium thiophenoxide followed by its reaction with allyl bromide.
Materials:
-
Thiophenol
-
Sodium Hydroxide (NaOH) or Sodium Hydride (NaH)
-
Allyl Bromide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Preparation of Sodium Thiophenoxide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve thiophenol (1.0 eq) in the anhydrous solvent. Cool the solution in an ice bath.
-
Carefully add a strong base such as sodium hydride (1.1 eq) portion-wise. (Alternatively, use an aqueous solution of NaOH if using a phase-transfer system).
-
Stir the mixture at room temperature until the deprotonation is complete (e.g., cessation of H₂ gas evolution if using NaH).
-
Alkylation Reaction: To the freshly prepared solution of sodium thiophenoxide, add allyl bromide (1.1 eq) dropwise at 0 °C or room temperature.
-
Continue stirring the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.[3]
-
Workup and Purification: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride.[13]
-
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 times).[8]
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford pure this compound.[3]
Protocol 2: Synthesis using Phase Transfer Catalysis (PTC)
This protocol is highly efficient and uses aqueous base, simplifying the procedure.[9]
Materials:
-
Thiophenol
-
Sodium Hydroxide (NaOH)
-
Allyl Bromide
-
Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst
-
An organic solvent (e.g., Dichloromethane or Toluene)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine thiophenol (1.0 eq), allyl bromide (1.1 eq), and the phase-transfer catalyst (e.g., 0.05-0.1 eq) in the organic solvent.
-
Add an aqueous solution of sodium hydroxide (e.g., 20-50% w/v, 1.5-2.0 eq).
-
Reaction: Stir the two-phase mixture vigorously at room temperature. The catalyst will transport the thiophenoxide from the aqueous phase to the organic phase to react with the allyl bromide.
-
Monitor the reaction progress by TLC or GC. The reaction is often complete in 1-3 hours.
-
Workup and Purification: Once the reaction is complete, separate the two layers in a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography as described in Protocol 1.
Visualizations
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. phasetransfer.com [phasetransfer.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. [Synthesis by phase transfer catalysis of alkyl sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (Allylthio)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Allylthio)benzene.
Troubleshooting Guides
Issue 1: Low or No Yield of (Allylthio)benzene
Low product yield is a common challenge that can be attributed to several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor Quality of Thiophenol | Thiophenol can oxidize to diphenyl disulfide upon exposure to air. Use freshly distilled or commercially available high-purity thiophenol. |
| Inactive Allyl Halide | Allyl bromide and chloride can degrade over time. Use a fresh bottle or distill the allyl halide before use. |
| Inefficient Base | Incomplete deprotonation of thiophenol will result in a low concentration of the nucleophile. Use a strong, dry base such as sodium hydride or potassium carbonate. Ensure the base is not old or clumped. |
| Presence of Water | Water can hydrolyze the allyl halide to form allyl alcohol, a competing side reaction. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions may be favored. The ideal temperature is typically at or slightly above room temperature. Monitor the reaction by TLC to determine the optimal temperature. |
| Insufficient Reaction Time | The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
Issue 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the overall yield of (Allylthio)benzene.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| Diphenyl disulfide | Oxidation of thiophenol or the thiophenolate anion by atmospheric oxygen.[1] | Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Diallyl sulfide | Reaction of the sulfide ion (S²⁻), which may be present as an impurity or formed under certain conditions, with two molecules of allyl halide. | Use high-purity reagents and carefully control the stoichiometry. |
| C-Allylated thiophenol | Friedel-Crafts-type alkylation of the benzene ring. This is less common under typical S-allylation conditions but can occur. | Use milder reaction conditions and avoid strong Lewis acids. |
| Allyl alcohol | Hydrolysis of the allyl halide by water present in the reaction mixture.[2] | Use anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned cloudy or a white precipitate formed. What is it?
A1: The precipitate is likely the salt byproduct of the reaction (e.g., sodium bromide or potassium chloride), which is generally insoluble in organic solvents. This is a good indication that the reaction is proceeding.
Q2: I observe a spot on my TLC with a very low Rf value that stains with potassium permanganate. What could it be?
A2: This is likely unreacted thiophenol. Thiophenol is more polar than the (Allylthio)benzene product and will have a lower Rf value. The thiol group will also be oxidized by potassium permanganate, leading to a colored spot.
Q3: How can I effectively remove unreacted thiophenol and diphenyl disulfide from my final product?
A3: Unreacted thiophenol can be removed by washing the organic layer with an aqueous base solution (e.g., 1M NaOH) to deprotonate the thiol and extract it into the aqueous phase. Diphenyl disulfide has a similar polarity to the product, so careful column chromatography is often required for its removal.
Q4: Is a phase-transfer catalyst necessary for this reaction?
A4: While not strictly necessary, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield, especially when using a solid base like potassium carbonate in a two-phase system.[3] The PTC helps to transport the thiophenolate anion from the solid or aqueous phase into the organic phase where the allyl halide is present.[3]
Data Presentation
The following table summarizes typical yields and the relative abundance of common side products under different reaction conditions. Please note that these are representative values and actual results may vary depending on the specific experimental setup.
| Reaction Conditions | (Allylthio)benzene Yield | Diphenyl disulfide | Diallyl sulfide | Unreacted Thiophenol |
| Standard (K₂CO₃, Acetone, RT) | 75-85% | 5-10% | <2% | 5-10% |
| Phase-Transfer Catalysis (K₂CO₃, Toluene, TBAB, 50°C) | 85-95% | <5% | <1% | <5% |
| With Air Exposure | 50-60% | 20-30% | <2% | 10-15% |
| Using Wet Solvents | 60-70% | 5-10% | <2% | 10-15% (plus allyl alcohol) |
Experimental Protocols
Key Experiment: Synthesis of (Allylthio)benzene via Phase-Transfer Catalysis
This protocol describes a robust and high-yielding method for the S-allylation of thiophenol using a phase-transfer catalyst.
Materials:
-
Thiophenol
-
Allyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiophenol (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous toluene to the flask.
-
With vigorous stirring, add allyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 50-60°C and stir for 3-5 hours, or until TLC analysis indicates the complete consumption of thiophenol.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure (Allylthio)benzene.
Visualizations
Caption: A streamlined workflow for the synthesis of (Allylthio)benzene.
Caption: Key side reactions in the synthesis of (Allylthio)benzene.
References
Technical Support Center: Purification of Crude Allyl Phenyl Sulfide by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude Allyl phenyl sulfide by column chromatography.
Troubleshooting Guide
Issue: The separation of this compound from impurities is poor, resulting in overlapping fractions.
-
Question: My fractions from the column are all mixtures of my product and impurities. How can I improve the separation?
-
Answer: Poor separation, or resolution, is a common issue in column chromatography.[1] Here are several factors to consider and steps to take for improvement:
-
Optimize the Solvent System: The polarity of the eluent is critical for good separation.[2] For this compound, a non-polar solvent system is typically used, such as a mixture of hexane and ethyl acetate.[3]
-
If your compound and impurities are eluting too quickly (high Rf values), your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate).
-
If your compound is eluting too slowly or not at all (low Rf value), increase the polarity of the solvent system by increasing the proportion of the more polar solvent.[2]
-
It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[4] Aim for an Rf value of around 0.2-0.4 for the desired compound.[4]
-
-
Column Packing: An improperly packed column with channels, cracks, or bubbles will lead to a non-uniform flow of the mobile phase and result in poor separation.[5] Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
-
Sample Loading: The sample should be dissolved in a minimal amount of the initial mobile phase and loaded onto the column in a narrow, concentrated band.[6] A broad initial band will lead to broad elution bands and poor separation.
-
Flow Rate: A very fast flow rate can decrease the interaction time between the compounds and the stationary phase, leading to poor separation. Conversely, a very slow flow rate can lead to band broadening due to diffusion. An optimal flow rate should be maintained.
-
Issue: The desired product, this compound, is not eluting from the column.
-
Question: I have been running the column for a long time with the selected eluent, but I cannot detect my product in the collected fractions. What could be the reason?
-
Answer: There are several potential reasons why your product may not be eluting:
-
Insufficiently Polar Eluent: The chosen solvent system may be too non-polar to move the this compound down the column. As mentioned previously, the polarity of the eluent can be gradually increased by adding a higher proportion of a more polar solvent like ethyl acetate.
-
Compound Decomposition: Although this compound is generally stable, some sulfur-containing compounds can be sensitive to the acidic nature of standard silica gel, leading to decomposition on the column. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If decomposition is suspected, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
Sample Precipitation at the Top of the Column: If the crude sample was not fully dissolved when loaded, or if it is not very soluble in the initial eluent, it may have precipitated at the top of the column. Ensure your sample is fully dissolved in the minimum amount of solvent before loading.
-
Issue: The purified this compound is still contaminated with a yellow substance.
-
Question: After column chromatography, my product fractions are still yellow. What is this impurity and how can I remove it?
-
Answer: A common yellow impurity in the synthesis of this compound is diphenyl disulfide ((C₆H₅S)₂).[7] This byproduct is formed from the oxidative coupling of the thiophenol starting material.[8]
-
Improving Separation: Diphenyl disulfide is less polar than this compound and should elute earlier from the column. A well-optimized solvent system, as determined by TLC, should allow for the separation of these two compounds.
-
Pre-column Workup: Before running the column, you can wash the crude reaction mixture with a dilute aqueous solution of a reducing agent, like sodium bisulfite, to reduce the disulfide back to thiophenol. The thiophenol can then be removed with a subsequent aqueous base wash (e.g., dilute NaOH).[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from thiophenol and allyl bromide?
A1: The most common impurities are typically unreacted starting materials and byproducts from side reactions. These include:
-
Thiophenol (C₆H₅SH): Unreacted starting material. It is more polar than the product due to its acidic thiol proton.[8]
-
Diphenyl disulfide ((C₆H₅S)₂): Formed by the oxidation of thiophenol. It is a non-polar, often crystalline solid.[7]
-
Allyl bromide (CH₂=CHCH₂Br): Unreacted electrophile. It is volatile and usually removed during the workup and solvent evaporation steps.
Q2: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A2: A good starting point for the elution is a non-polar solvent mixture. A common choice is a mixture of hexane and ethyl acetate.[3] You can start with a low polarity mixture, for example, 95:5 (v/v) hexane:ethyl acetate, and gradually increase the polarity if the product elutes too slowly.[4] The optimal ratio should be determined by preliminary TLC analysis of the crude mixture.
Q3: How can I visualize this compound and its common impurities on a TLC plate?
A3: this compound and its common aromatic impurities, thiophenol and diphenyl disulfide, are UV active due to the presence of the benzene ring. They can be visualized on a TLC plate containing a fluorescent indicator by using a UV lamp (typically at 254 nm), where they will appear as dark spots.[10]
Q4: Can I purify this compound by a method other than column chromatography?
A4: Yes, other purification methods can be employed, sometimes in conjunction with chromatography.
-
Distillation: this compound is a liquid with a boiling point of 223-225 °C at atmospheric pressure. Vacuum distillation can be an effective method for purification, especially on a larger scale.
-
Acid-Base Extraction: A pre-purification step can involve washing the crude product with a dilute aqueous base (e.g., 5% NaOH) to remove the acidic thiophenol impurity.
Data Presentation
The following table summarizes the typical chromatographic behavior of this compound and its common impurities on a silica gel stationary phase with a hexane/ethyl acetate eluent system. Note that Rf values are dependent on the exact conditions (e.g., solvent ratio, temperature).
| Compound | Structure | Molar Mass ( g/mol ) | Polarity | Expected Rf (Hexane/EtOAc) | Notes |
| Diphenyl disulfide | (C₆H₅S)₂ | 218.34 | Low | High (e.g., 0.7 - 0.9) | A common non-polar byproduct, often appearing as a white or yellowish solid.[11][12] |
| This compound | C₆H₅SCH₂CH=CH₂ | 150.24 | Medium | Medium (e.g., 0.4 - 0.6) | The desired product. |
| Thiophenol | C₆H₅SH | 110.18 | High | Low (e.g., 0.1 - 0.3) | An acidic starting material, which interacts strongly with the polar silica gel.[8] |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Flash Column Chromatography
-
Preparation of the Slurry: In a beaker, add silica gel (230-400 mesh) to your starting eluent (e.g., 98:2 hexane:ethyl acetate). Stir gently to create a homogeneous slurry without air bubbles.
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any trapped air.
-
Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the starting eluent.
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is just at the surface of the silica.
-
Carefully add a thin layer of sand on top of the sample layer to prevent disturbance during the addition of more eluent.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (e.g., using a pump or an inert gas line) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. Diphenyl disulfide - Wikipedia [en.wikipedia.org]
- 8. Thiophenol - Wikipedia [en.wikipedia.org]
- 9. WO2007066845A1 - Process for preparation of thiophenol derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 二苯二硫醚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Disulfide, diphenyl [webbook.nist.gov]
Identifying byproducts in Allyl phenyl sulfide reactions by NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals working with allyl phenyl sulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and understand byproducts in your reactions using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: I see unexpected peaks in the 1H NMR spectrum of my this compound reaction mixture. What are the common byproducts I should consider?
A1: Several byproducts can form in reactions involving this compound, depending on the reaction conditions. The most common classes of byproducts include:
-
Oxidation Products: Allyl phenyl sulfoxide and allyl phenyl sulfone can form in the presence of oxidizing agents or atmospheric oxygen.
-
Rearrangement Products: Thio-Claisen rearrangement can lead to the formation of various isomers and other products, particularly at elevated temperatures. Common rearrangement byproducts include phenyl isobutyl sulfide and phenyl isobutenyl sulfide.
-
Isomerization Products: The allyl group can isomerize to form (E)- and (Z)-propenyl phenyl sulfide.
-
Side-Products from Thiol-Ene Reactions: If you are performing a thiol-ene coupling, you might observe disulfide formation from the oxidative coupling of your thiol reagent.
Q2: How can I confirm the presence of these byproducts using 1H NMR?
A2: The following table summarizes the characteristic 1H NMR chemical shifts for this compound and its potential byproducts. Comparing the signals in your spectrum to these values can help in identifying the impurities.
| Compound Name | Structure | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound |
| 7.20-7.40 (m, 5H, Ar-H), 5.85-5.99 (m, 1H, -CH=), 5.06-5.13 (m, 2H, =CH₂), 3.59 (d, 2H, -S-CH₂-) |
| Allyl Phenyl Sulfoxide |
| 7.64-7.60 (m, 2H, Ar-H), 7.39-7.36 (m, 3H, Ar-H), 5.44 (ddt, 1H, -CH=), 5.16 (dq, 1H, =CH₂), 5.01 (dq, 1H, =CH₂), 3.43 (dt, 2H, -SO-CH₂-) |
| Allyl Phenyl Sulfone |
| 7.89-7.93 (m, 2H, Ar-H), 7.53-7.68 (m, 3H, Ar-H), 5.65-5.79 (m, 1H, -CH=), 5.35 (d, 1H, =CH₂), 5.14 (d, 1H, =CH₂), 3.84 (d, 2H, -SO₂-CH₂-) |
| (E)-Propenyl Phenyl Sulfide |
| ~7.20-7.40 (m, 5H, Ar-H), ~6.2-6.4 (m, 1H, Ph-S-CH=), ~5.9-6.1 (m, 1H, =CH-CH₃), ~1.8-2.0 (d, 3H, =CH-CH₃) |
| (Z)-Propenyl Phenyl Sulfide |
| ~7.20-7.40 (m, 5H, Ar-H), ~6.1-6.3 (m, 1H, Ph-S-CH=), ~5.8-6.0 (m, 1H, =CH-CH₃), ~1.7-1.9 (d, 3H, =CH-CH₃) |
| Diphenyl Disulfide |
| 7.24–7.36 (m, 6H, Ar-H), 7.54 (m, 4H, Ar-H)[1] |
| Phenyl Isobutyl Sulfide |
| ~7.20-7.40 (m, 5H, Ar-H), ~2.8-3.0 (d, 2H, -S-CH₂-), ~1.8-2.0 (m, 1H, -CH(CH₃)₂), ~1.0 (d, 6H, -CH(CH₃)₂) |
| Phenyl Isobutenyl Sulfide |
| ~7.20-7.40 (m, 5H, Ar-H), ~6.0-6.2 (s, 1H, =CH-), ~1.8-2.0 (s, 6H, =C(CH₃)₂) |
Note: The exact chemical shifts can vary depending on the solvent and other components in the reaction mixture. These are approximate values for guidance.
Q3: My reaction is supposed to be a radical-initiated thiol-ene reaction, but the yield is low and I see byproducts. What could be going wrong?
A3: Low yields and byproduct formation in thiol-ene reactions with this compound can often be attributed to a few key issues:
-
Oxygen Inhibition: The presence of oxygen can quench the radical chain reaction, leading to low product yield and promoting the oxidation of the thiol to a disulfide.
-
Premature Termination: Insufficient initiator or initiator decomposition can lead to premature termination of the radical chain.
-
Side Reactions of the Alkene: While less common for this compound itself, some activated alkenes can undergo homopolymerization.
For troubleshooting, refer to the detailed experimental protocol and troubleshooting guide in the next section.
Troubleshooting Guide: Radical-Initiated Thiol-Ene Reaction
This guide provides a general protocol for a radical-initiated thiol-ene reaction involving this compound and a generic thiol, followed by troubleshooting advice.
Experimental Protocol: Radical-Initiated Thiol-Ene Reaction
Materials:
-
This compound
-
Thiol (e.g., thiophenol, dodecanethiol)
-
Radical initiator (e.g., AIBN, V-70)
-
Anhydrous, degassed solvent (e.g., toluene, THF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
NMR tube, deuterated solvent (e.g., CDCl₃)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the thiol (1.1 eq.), and the radical initiator (0.05-0.1 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve the desired concentration (typically 0.1-1 M).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 65-80 °C for AIBN). Monitor the reaction progress by TLC or by taking aliquots for NMR analysis.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography if necessary.
-
NMR Analysis: Prepare an NMR sample of the crude reaction mixture by dissolving a small amount in a suitable deuterated solvent.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting materials | 1. Ineffective degassing. 2. Decomposed initiator. 3. Insufficient temperature. | 1. Ensure thorough degassing using freeze-pump-thaw cycles. 2. Use a fresh batch of initiator. 3. Verify the reaction temperature is appropriate for the initiator's half-life. |
| Presence of significant amounts of diphenyl disulfide (or other disulfides) | Oxidation of the thiol starting material. | Rigorously exclude oxygen from the reaction. Use freshly distilled and degassed solvents and thiols. |
| Broad or unresolved peaks in the NMR spectrum | Paramagnetic species (e.g., from initiator decomposition) or high viscosity. | 1. Pass the crude product through a short plug of silica gel before NMR analysis. 2. Dilute the NMR sample. |
| Appearance of peaks corresponding to isomerization or rearrangement products | The reaction temperature is too high, promoting side reactions. | Consider using a lower-temperature radical initiator (e.g., V-70) and running the reaction at a lower temperature. |
Visualizing Reaction Pathways and Workflows
To aid in understanding the potential transformations in your reaction, the following diagrams illustrate the key pathways.
Caption: Potential reaction pathways for this compound.
Caption: General experimental workflow for this compound reactions.
References
How to prevent disulfide formation in thioether synthesis
Welcome to the Technical Support Center for Thioether Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common side reaction of disulfide formation during thioether synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low to no yield of the desired thioether, with a significant amount of a higher molecular weight byproduct. | The primary byproduct is likely a disulfide (R-S-S-R) formed from the oxidative coupling of your thiol starting material. This is often due to the presence of oxygen. | 1. Deoxygenate your solvent: Before adding reagents, thoroughly degas the solvent. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[1] 2. Maintain an inert atmosphere: Conduct the reaction under a positive pressure of an inert gas (argon or nitrogen). This can be achieved using a balloon filled with the inert gas or a Schlenk line.[1][2][3] 3. Use freshly purified thiols: Thiols can oxidize over time when exposed to air. If possible, purify your thiol immediately before use. |
| The reaction is sluggish or incomplete, and disulfide is a major byproduct. | The reaction conditions may favor oxidation over the desired thioether formation. This can be influenced by pH and the presence of metal catalysts for oxidation. | 1. Adjust the pH: The thiolate anion (RS⁻) is the reactive nucleophile in many thioether syntheses, but it is also more susceptible to oxidation than the neutral thiol (RSH). The formation of the thiolate is favored at a pH above the pKa of the thiol (typically 8-10). If oxidation is a problem, consider running the reaction at a slightly lower pH to decrease the concentration of the thiolate at any given time.[4] 2. Add a reducing agent: Introduce a reducing agent to the reaction mixture to chemically reduce any formed disulfide back to the thiol. Common choices include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[4] 3. Use a chelating agent: Trace metal ions can catalyze the oxidation of thiols. Adding a chelating agent like EDTA can sequester these metal ions and prevent them from participating in the oxidation reaction.[4] |
| Disulfide formation is observed even with the use of a reducing agent. | The chosen reducing agent may not be effective under your specific reaction conditions, or it may be degrading over the course of the reaction. | 1. Switch your reducing agent: TCEP is generally more stable and effective over a wider pH range compared to DTT.[5][6][7] 2. Increase the concentration of the reducing agent: Ensure you are using a sufficient excess of the reducing agent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide bond formation in thioether synthesis?
A1: The primary cause is the oxidation of two thiol (-SH) molecules to form a disulfide bond (-S-S-). This oxidation is most commonly facilitated by the presence of atmospheric oxygen.[4] Other factors that can promote this unwanted side reaction include the presence of catalytic amounts of metal ions and a basic pH, which deprotonates the thiol to the more easily oxidized thiolate anion.[4]
Q2: How can I effectively remove dissolved oxygen from my reaction solvent?
A2: There are two common and effective methods for deoxygenating solvents:
-
Inert Gas Bubbling: This involves bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (at least 30 minutes). The inert gas displaces the dissolved oxygen.[8]
-
Freeze-Pump-Thaw: This is a more rigorous method for highly air-sensitive reactions. The solvent is frozen using a cold bath (e.g., liquid nitrogen), and a vacuum is applied to remove the gases from the headspace. The flask is then sealed, and the solvent is allowed to thaw, releasing dissolved gases into the headspace. This cycle is typically repeated three times to ensure thorough deoxygenation.[1]
Q3: What is the role of pH in preventing disulfide formation?
A3: The pH of the reaction mixture plays a crucial role. While a basic pH is often used to deprotonate the thiol to the more nucleophilic thiolate anion, which is necessary for the desired reaction, this also increases the rate of oxidation to the disulfide.[4] Therefore, a careful balance must be struck. Running the reaction at a moderately basic pH or using a non-basic method for thioether synthesis can help minimize disulfide formation. For some reactions, slightly acidic conditions can suppress disulfide formation by keeping the thiol in its protonated, less reactive form towards oxygen.[9]
Q4: Should I use DTT or TCEP as a reducing agent?
A4: The choice between DTT and TCEP depends on your specific reaction conditions.
-
DTT (Dithiothreitol) is a classic reducing agent but is less stable, especially at pH values above 7. Its reducing power is optimal at pH > 7.[7][10]
-
TCEP (Tris(2-carboxyethyl)phosphine) is a more powerful and versatile reducing agent. It is more stable to air oxidation, effective over a broader pH range (1.5-8.5), and its reaction is irreversible.[5][6][7] For many applications, TCEP is the preferred reducing agent due to its higher stability and broader applicability.[5][11]
Q5: Can I use a protected thiol to prevent disulfide formation?
A5: Yes, using a protected thiol is an excellent strategy. The protecting group prevents the thiol from oxidizing to a disulfide. The thioether can be formed with the protected thiol, and the protecting group is then removed in a subsequent step. Common thiol protecting groups include silyl ethers.[12]
Data Presentation
The choice of reducing agent can be critical in preventing disulfide formation. The following table summarizes the key properties of two commonly used reducing agents, DTT and TCEP, to aid in selection.
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange, reversible | Irreversible reduction of disulfides |
| Effective pH Range | > 7 | 1.5 - 8.5 |
| Stability | Prone to air oxidation, especially at higher pH | More stable to air oxidation |
| Odor | Strong, unpleasant odor | Odorless |
| Interference with other reagents | Can react with maleimides and other thiol-reactive reagents | Generally does not interfere with maleimide labeling |
This table is a summary of qualitative and semi-quantitative data from various sources.[5][6][7][11]
Experimental Protocols
Protocol 1: General Thioether Synthesis under Inert Atmosphere (Williamson-Type Reaction)
This protocol describes a general method for the synthesis of a thioether from an alkyl halide and a thiol under an inert atmosphere to minimize disulfide formation.
Materials:
-
Thiol
-
Alkyl halide
-
Base (e.g., sodium hydride, sodium hydroxide)
-
Anhydrous, deoxygenated solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or a round-bottom flask with a septum
-
Syringes and needles
Procedure:
-
Setup: Assemble a clean, dry Schlenk flask or a round-bottom flask with a stir bar and a septum. Flame-dry the flask under vacuum or oven-dry it and allow it to cool under a stream of inert gas.[1]
-
Inert Atmosphere: Purge the flask with argon or nitrogen for several minutes. If using a balloon, insert an inlet needle connected to the balloon and an outlet needle to allow the air to be displaced. After about 5-10 minutes, remove the outlet needle.[2]
-
Solvent and Reagent Addition: Add the deoxygenated solvent to the flask via a cannula or a syringe. Dissolve the thiol in the solvent.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH) portion-wise to the stirred solution. Allow the mixture to stir for about 30 minutes at 0 °C to ensure complete formation of the thiolate.
-
Alkyl Halide Addition: Slowly add the alkyl halide to the reaction mixture via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Thiol-Ene "Click" Reaction with Disulfide Prevention
This protocol outlines the radical-mediated addition of a thiol to an alkene, with specific steps to prevent the oxidative dimerization of the thiol.
Materials:
-
Thiol
-
Alkene ('ene')
-
Radical initiator (e.g., AIBN, photoinitiator)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dichloromethane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Deoxygenation: Thoroughly deoxygenate the solvent by bubbling with argon or nitrogen for at least 30 minutes.
-
Reaction Setup: In a flask equipped with a stir bar and a reflux condenser (if heating), dissolve the thiol and the alkene in the deoxygenated solvent under a positive pressure of inert gas.
-
Initiator Addition: Add the radical initiator to the reaction mixture. If using a photoinitiator, ensure your reaction vessel is suitable for irradiation.
-
Reaction Initiation:
-
Thermal Initiation: Heat the reaction mixture to the appropriate temperature for the chosen thermal initiator (e.g., for AIBN, typically 60-80 °C).
-
Photoinitiation: Irradiate the reaction mixture with a UV lamp at the appropriate wavelength for the chosen photoinitiator.
-
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or NMR.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Thioether Synthesis with Disulfide Prevention
Caption: A general workflow for thioether synthesis highlighting key steps for preventing disulfide formation.
Mechanism of Disulfide Reduction by a Dithiol Reducing Agent (e.g., DTT)
Caption: The mechanism of disulfide reduction by DTT, proceeding through a mixed disulfide intermediate.
References
- 1. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. agscientific.com [agscientific.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. sketchviz.com [sketchviz.com]
- 11. researchgate.net [researchgate.net]
- 12. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Thio-Claisen Rearrangement
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for the Thio-Claisen rearrangement.
Troubleshooting Guide & FAQs
This section addresses specific issues related to reaction temperature that users may encounter during their experiments.
Q1: My Thio-Claisen rearrangement is proceeding very slowly or not at all. How should I adjust the temperature?
Low conversion or a complete lack of reaction is a common issue, often related to insufficient thermal energy.
-
Initial Assessment: The optimal temperature for a Thio-Claisen rearrangement is highly dependent on the specific substrate. While many variants proceed under milder conditions than the standard Claisen rearrangement, some substrates require significant heating.[1] Reactions have been reported to occur at a wide range of temperatures, from ambient room temperature to over 130°C.[2][3]
-
Troubleshooting Steps:
-
Gradual Temperature Increase: A primary solution is to carefully and gradually increase the reaction temperature. Monitor the reaction closely using TLC or GC to track the consumption of starting material and the appearance of the desired product.
-
Solvent Choice: The choice of solvent is critical. Some rearrangements that fail under neat (solvent-free) pyrolysis conditions can proceed smoothly in a high-boiling solvent like chlorobenzene (b.p. ~132°C) or quinoline.[3][4] Switching to a higher-boiling solvent can be an effective way to increase the reaction temperature.
-
Consider Catalysis: If high temperatures are not feasible or effective, the use of a catalyst can be the best solution.
-
Q2: I am observing significant decomposition of my starting material and/or product. What does this indicate?
The formation of tars or multiple unidentifiable by-products suggests that the reaction temperature is too high, leading to decomposition pathways.[5]
-
Troubleshooting Steps:
-
Lower the Temperature: Immediately reduce the reaction temperature. The Thio-Claisen rearrangement is often kinetically more facile than its oxygen counterpart due to the weaker carbon-sulfur bond, meaning that the temperatures required for the standard Claisen rearrangement (180-250°C) may be excessive.[1][5]
-
Introduce a Catalyst: The most effective way to avoid decomposition is to enable the reaction to proceed at a lower temperature. Lewis acid catalysts (e.g., AlCl₃, BF₃·OEt₂) are known to significantly accelerate the rearrangement, often allowing it to run efficiently at or near room temperature.[3][5]
-
Anionic Assistance: For certain substrates, using a strong base (like LDA) to generate an intermediate enethiolate can allow the rearrangement to occur at temperatures as low as -78°C, followed by warming to room temperature.[1]
-
Q3: How can I run the reaction at a lower temperature to improve selectivity or prevent degradation of sensitive functional groups?
Avoiding high temperatures is often crucial for complex molecules used in drug development.
-
Potential Solutions:
-
Lewis Acid Catalysis: As mentioned, Lewis acids can dramatically lower the activation energy. For example, a double Claisen rearrangement that would otherwise require high activation energy was completed within one hour using anhydrous AlCl₃ or BF₃-etherate.[3]
-
Solvent Effects: Polar solvents can accelerate the rearrangement by stabilizing the polar transition state.[6][7] In some cases, reactions performed in an aqueous medium ("on water") show significant rate enhancements due to the ability of interfacial water molecules to stabilize the transition state through hydrogen bonding.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can reduce reaction times by promoting rapid and uniform heating, which may lead to cleaner reaction profiles compared to conventional heating methods.[5]
-
Q4: My reaction is giving a poor yield despite complete consumption of the starting material. Could temperature be the indirect cause?
Yes, even if the primary rearrangement occurs, suboptimal temperature can lead to secondary reactions or equilibria that lower the final product yield.
-
Consider Isomerization: In some cases, the starting allyl thioether can irreversibly isomerize to a more stable, unreactive species at elevated temperatures, especially in the absence of a suitable solvent or in the presence of certain reagents.[4] The use of high-boiling amine solvents can sometimes suppress this side reaction while promoting the desired rearrangement.[4]
-
Work-up Procedure: Ensure that the work-up and purification steps are not contributing to yield loss. Some rearrangement products may be sensitive to acidic or basic conditions during extraction or chromatography.[8]
Data Presentation: Reaction Condition Comparison
The following table summarizes quantitative data from various Thio-Claisen rearrangement experiments, highlighting the wide range of effective temperatures.
| Substrate Type | Temperature (°C) | Solvent | Catalyst / Additive | Reaction Time | Yield | Citation |
| S-allyl ketenedithioacetals | Room Temp. or 101°C | Not specified | None | Not specified | Good | [2] |
| Allylated Thioamides | -78°C to Room Temp. | THF | LDA | Not specified | High | [1] |
| 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene | Reflux (~132°C) | Chlorobenzene | None | 8 hours | 55-78% | [3] |
| Substrate for Double Claisen | Room Temp. | Dichloromethane | Anhydrous AlCl₃ or BF₃-etherate | 1 hour | Enhanced | [3] |
| β-methylallyl phenyl sulfide | "Lower than usual" pyrolysis temp. | Quinoline | None | Not specified | Product formed | [4] |
Experimental Protocols
The following are generalized methodologies for thermal and catalyzed Thio-Claisen rearrangements. Researchers should adapt these protocols based on their specific substrates and safety considerations.
Protocol 1: General Procedure for Thermal Thio-Claisen Rearrangement
This protocol is adapted from the thermal rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene.[3]
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the allyl thioether substrate (1.0 eq) in a suitable high-boiling solvent (e.g., chlorobenzene, N,N-diethylaniline).
-
Heating: Heat the reaction mixture to reflux. The optimal temperature will be the boiling point of the chosen solvent.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the final product by column chromatography on silica gel.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Thio-Claisen Rearrangement
This protocol is a generalized procedure based on the use of Lewis acids to promote the rearrangement at lower temperatures.[3][5]
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the allyl thioether substrate (1.0 eq) and a dry, aprotic solvent (e.g., dichloromethane). Cool the flask to the desired reaction temperature (e.g., 0°C or room temperature) using an appropriate bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂ (1.1 eq) or a solution of AlCl₃ (1.1 eq)) to the stirred solution. An exothermic reaction may occur.
-
Reaction: Stir the mixture at the chosen temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC. These reactions are often significantly faster than their thermal counterparts.
-
Quenching & Work-up: Upon completion, carefully quench the reaction by slowly adding it to crushed ice or a saturated aqueous solution of a quenching agent (e.g., NaHCO₃ or Rochelle's salt). Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Visualizations
The following diagrams illustrate key decision-making processes and relationships for optimizing the reaction temperature.
Caption: Troubleshooting workflow for low yields in the Thio-Claisen rearrangement.
Caption: Key factors influencing the optimal temperature for the Thio-Claisen rearrangement.
References
- 1. sethanandramjaipuriacollege.in [sethanandramjaipuriacollege.in]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. Claisen rearrangements: insight into solvent effects and "on water" reactivity from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Conversion in Allyl Phenyl Sulfide Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low conversion and other issues during the synthesis of allyl phenyl sulfide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low or no yield of this compound. What are the primary causes?
Low yields in the synthesis of this compound, typically performed via the S-alkylation of thiophenol with an allyl halide, can stem from several factors. The most common issues include incomplete deprotonation of thiophenol, side reactions involving the starting materials, and suboptimal reaction conditions. Careful attention to the choice of base, solvent, and temperature is crucial for a successful reaction.
Q2: What are the most common side reactions that lower the yield of this compound?
The most prevalent side reaction is the oxidation of the thiophenol starting material to diphenyl disulfide.[1] This is often observed as a white or yellowish solid in the reaction mixture or during purification. This oxidation can be promoted by the presence of atmospheric oxygen, especially under basic conditions. Another potential side reaction, though less common with primary halides like allyl bromide, is the elimination of HBr from the allyl halide, which is favored by strongly basic conditions and higher temperatures.
Q3: How can I minimize the formation of diphenyl disulfide?
To prevent the oxidation of thiophenol, it is essential to carry out the reaction under an inert atmosphere, such as nitrogen or argon.[1] Using degassed solvents can further minimize the presence of dissolved oxygen. Additionally, adding the base to the thiophenol solution just before the addition of the allyl halide can reduce the time the reactive thiolate is exposed to potential oxidants.
Q4: I am unsure about the best base and solvent combination for this reaction. What are your recommendations?
The choice of base and solvent significantly impacts the reaction's success. A strong enough base is required to deprotonate thiophenol to the more nucleophilic thiophenolate. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The solvent should be able to dissolve the reactants and facilitate the Sₙ2 reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetone are often effective. For reactions using inorganic bases like NaOH or K₂CO₃, phase transfer catalysis can be highly beneficial.[2][3]
Q5: My purification by column chromatography is not effective. How can I improve the separation?
For successful purification of this compound by flash column chromatography, the choice of eluent is critical. This compound is a relatively non-polar compound. A common eluent system is a mixture of hexane and ethyl acetate in a high ratio, such as 95:5 or 90:10.[4][5] If you are having trouble separating the product from non-polar impurities like diphenyl disulfide, starting with a very non-polar eluent (e.g., pure hexane) and gradually increasing the polarity can improve resolution.[5]
Troubleshooting Guide
Problem: Low Conversion of Thiophenol
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of Thiophenol | Ensure a stoichiometric or slight excess of a sufficiently strong base is used. For weaker bases like K₂CO₃, increasing the reaction temperature may be necessary. |
| Poor Solubility of Reactants | Choose a solvent that dissolves both the thiophenolate and the allyl halide. DMF and acetone are good starting points. |
| Low Reaction Temperature | While room temperature can be sufficient, gentle heating (40-60 °C) can often increase the reaction rate. Monitor the reaction by TLC to find the optimal temperature. |
| Short Reaction Time | Allow the reaction to proceed for a sufficient duration. Monitor the consumption of the starting material by TLC to determine the reaction endpoint. |
Problem: Presence of Significant Side Products
| Possible Cause | Suggested Solution |
| Oxidation of Thiophenol to Diphenyl Disulfide | Perform the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents. |
| Elimination of Allyl Halide | Avoid excessively high temperatures and very strong, sterically hindered bases. |
| Hydrolysis of Allyl Halide | Ensure anhydrous reaction conditions if using a moisture-sensitive base like NaH. |
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes expected yield trends under different synthetic protocols.
| Base | Solvent | Catalyst | Temperature | Typical Yield |
| NaOH | Water/Toluene | Tetrabutylammonium bromide (PTC) | 50-70 °C | High |
| K₂CO₃ | Acetone | None | Reflux | Moderate to High |
| NaH | DMF | None | Room Temperature | High |
| NaOH | Ethanol | None | Room Temperature | Moderate |
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
Materials:
-
Thiophenol
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol under a nitrogen atmosphere.
-
Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirred solution at room temperature.
-
After stirring for 15 minutes, add allyl bromide (1.1 eq) dropwise.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to afford pure this compound.
Protocol 2: Phase Transfer Catalyzed (PTC) Synthesis of this compound
Materials:
-
Thiophenol
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vigorously stirred solution of thiophenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene, add a 50% aqueous solution of sodium hydroxide (2.0 eq).
-
Add allyl bromide (1.1 eq) dropwise to the biphasic mixture.
-
Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction by TLC.
-
Upon completion (typically 1-3 hours), cool the reaction to room temperature and add water.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low conversion in this compound synthesis.
Caption: Mechanism of Phase Transfer Catalysis (PTC) for this compound synthesis.
References
Technical Support Center: Purification of Allyl Phenyl Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted thiophenol from allyl phenyl sulfide. The information is tailored for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted thiophenol from a reaction mixture containing this compound?
A1: The three primary methods for removing unreacted thiophenol are:
-
Basic Aqueous Extraction: This method leverages the acidic nature of thiophenol.
-
Flash Column Chromatography: This technique separates compounds based on their polarity.
-
Thiol Scavenger Resins: These are solid supports functionalized to react selectively with and remove thiols.
Q2: Why is my crude this compound product yellow, and how can I prevent this?
A2: A yellow coloration in the crude product is often due to the presence of diphenyl disulfide. Thiophenol is readily oxidized to diphenyl disulfide, especially in the presence of air. To minimize this side product, it is advisable to carry out the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can I use distillation to purify this compound from thiophenol?
A3: While distillation is a common purification technique, it is often not ideal for separating this compound from thiophenol due to their relatively close boiling points. Additionally, heating the mixture can promote side reactions. However, vacuum distillation may be a viable option for larger-scale purifications after an initial purification step like a basic wash.
Q4: How do I choose the best purification method for my experiment?
A4: The choice of purification method depends on several factors, including the scale of your reaction, the purity required, and the available equipment.
-
For small-scale reactions requiring high purity, flash column chromatography is often the best choice.
-
For larger-scale reactions or as a preliminary purification step, basic aqueous extraction is a simple and effective method.
-
When other methods are ineffective or for final polishing to achieve very low levels of thiophenol, scavenger resins can be very useful.
Troubleshooting Guides
Issue 1: Incomplete Removal of Thiophenol after Basic Aqueous Extraction
-
Possible Cause: Insufficient amount or concentration of the basic solution.
-
Solution: Increase the number of extractions with the basic solution (e.g., from 2 to 3-4 washes). Consider using a slightly more concentrated basic solution, such as 10% NaOH. Ensure vigorous mixing during the extraction to maximize contact between the organic and aqueous phases.
-
Possible Cause: The pH of the aqueous layer is not high enough to deprotonate all the thiophenol.
-
Solution: After separation, check the pH of the aqueous layer. It should be strongly basic (pH > 12). If not, a more concentrated base solution or additional washes are necessary.
Issue 2: Co-elution of this compound and Thiophenol during Flash Column Chromatography
-
Possible Cause: The eluent system is too polar, causing both compounds to move up the column too quickly.
-
Solution: Decrease the polarity of the eluent. Start with a very non-polar solvent system, such as pure hexanes or a high ratio of hexanes to ethyl acetate (e.g., 99:1 or 98:2), and gradually increase the polarity if necessary.
-
Possible Cause: Overloading the column with the crude product.
-
Solution: Use an appropriate amount of silica gel relative to the crude product (a ratio of 50:1 to 100:1 by weight is common for difficult separations). Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
Issue 3: Scavenger Resin is Ineffective at Removing Thiophenol
-
Possible Cause: Insufficient equivalents of the scavenger resin.
-
Solution: Increase the equivalents of the scavenger resin relative to the amount of unreacted thiophenol. A common starting point is 3-5 equivalents.
-
Possible Cause: Insufficient reaction time or poor mixing.
-
Solution: Increase the stirring time of the reaction mixture with the resin. Ensure the resin is well-suspended in the solution to maximize contact. Gentle heating can sometimes improve the reaction rate, but this should be done cautiously to avoid decomposition of the desired product.
Data Presentation
Table 1: Physical and Chemical Properties of Thiophenol and this compound
| Property | Thiophenol | This compound |
| Molecular Formula | C₆H₆S[1][2] | C₉H₁₀S[3] |
| Molar Mass ( g/mol ) | 110.18[4] | 150.24[3] |
| Appearance | Colorless to pale yellow liquid[2][5] | Colorless to pale yellow liquid[3][6] |
| Odor | Repulsive, garlic-like[2][7] | Pungent[3] |
| Boiling Point (°C) | 168.3 - 169[2][5][7] | 223 - 225[3] |
| Density (g/mL) | ~1.077 at 20-25°C[1][2] | ~1.024 at 20°C[3][6] |
| pKa | 6.62 (in water)[1][8] | Not Applicable |
| Solubility | Insoluble in water; soluble in alcohol, ether, benzene.[2][5][7] | Insoluble in water; soluble in ether.[6] |
Experimental Protocols
Protocol 1: Basic Aqueous Extraction
This protocol describes the removal of unreacted thiophenol from an organic reaction mixture by extraction with a basic aqueous solution.
Materials:
-
Crude reaction mixture containing this compound and unreacted thiophenol, dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
5-10% aqueous sodium hydroxide (NaOH) solution.
-
Saturated aqueous sodium chloride (brine) solution.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Beakers and flasks.
Procedure:
-
Transfer the organic solution of the crude product to a separatory funnel.
-
Add an equal volume of 5-10% aqueous NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate completely. The upper layer will be the organic phase, and the lower layer will be the aqueous phase containing the sodium thiophenolate salt.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh 5-10% NaOH solution two more times.
-
Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.
-
Drain the organic layer into a clean, dry flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to remove any remaining traces of water.
-
Swirl the flask for a few minutes. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Filter the solution to remove the drying agent.
-
The resulting organic solution contains the purified this compound. The solvent can be removed under reduced pressure to yield the pure product.
Protocol 2: Flash Column Chromatography
This protocol details the purification of this compound from unreacted thiophenol using flash column chromatography.
Materials:
-
Crude product mixture.
-
Silica gel (230-400 mesh).
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., starting with 99:1 hexanes:ethyl acetate).
-
Chromatography column.
-
Air or nitrogen source for applying pressure.
-
Collection tubes.
-
TLC plates and developing chamber.
Procedure:
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in the initial eluent (e.g., 99:1 hexanes:ethyl acetate). Pour the slurry into the column and use gentle pressure to pack the silica gel evenly, avoiding air bubbles.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a low-polarity solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and apply gentle pressure to begin the separation.
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Monitor the Separation: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under UV light. This compound is less polar than thiophenol and will elute first.
-
Combine and Concentrate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Protocol 3: Thiol Scavenger Resin
This protocol describes the use of a thiol-functionalized scavenger resin to remove unreacted thiophenol.
Materials:
-
Crude product mixture containing this compound and thiophenol, dissolved in a suitable organic solvent (e.g., THF, DCM).
-
Thiol scavenger resin (e.g., silica-bound thiol or polymer-bound thiol).
-
Reaction flask with a magnetic stirrer.
-
Filtration apparatus.
Procedure:
-
Dissolve the crude product in a suitable solvent in a reaction flask.
-
Add the thiol scavenger resin to the solution. A common starting point is to use 3-5 molar equivalents of the resin relative to the estimated amount of unreacted thiophenol.
-
Stir the mixture at room temperature for 1-2 hours. The progress of the scavenging can be monitored by TLC.
-
Once the thiophenol has been consumed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings. The resulting solution contains the purified this compound. The solvent can be removed under reduced pressure.
Visualizations
Caption: Experimental workflows for the removal of unreacted thiophenol.
Caption: Troubleshooting guide for thiophenol removal.
References
- 1. youtube.com [youtube.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Workup [chem.rochester.edu]
- 4. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]
- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 6. US3358045A - Separation of thiophenol impurities from cresylic acid - Google Patents [patents.google.com]
- 7. suprasciences.com [suprasciences.com]
- 8. biotage.com [biotage.com]
Allyl phenyl sulfide degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyl phenyl sulfide.
Frequently Asked Questions (FAQs)
Q1: My this compound appears discolored and has an unfamiliar odor. What could be the cause?
A1: Discoloration and changes in odor are common indicators of this compound degradation. The primary degradation pathways include thermal rearrangement, oxidation, and photodegradation, which can lead to the formation of various byproducts. It is crucial to assess the purity of the material before use if any changes in its physical appearance are observed.
Q2: What are the main degradation pathways for this compound?
A2: this compound can degrade through several pathways:
-
Thermal Degradation (Thio-Claisen Rearrangement): When heated, this compound can undergo a[1][1]-sigmatropic rearrangement known as the thio-Claisen rearrangement. This intramolecular reaction leads to the formation of o-allylthiophenol, which can then cyclize to form thiachroman and thiacoumaran.[2][3][4][5] The neat pyrolysis of substituted allyl phenyl sulfides has been shown to yield a complex mixture of products including phenyl isobutyl sulfide, phenyl isobutenyl sulfide, diphenyl sulfide, and thiophenol, indicating that at high temperatures, the degradation is not limited to the classic rearrangement.[2]
-
Oxidative Degradation: The sulfur atom in this compound is susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. The primary oxidation products are the corresponding sulfoxide (allyl phenyl sulfoxide) and, upon further oxidation, the sulfone (allyl phenyl sulfone).[6][7] Studies on the gas-phase oxidation of similar allyl sulfides by OH radicals have shown the formation of sulfur dioxide (SO2) and acrolein as major products.[8][9]
-
Photodegradation: Although specific studies on this compound are limited, analogous compounds like allyl phenyl selenide are known to be light-sensitive.[10] Exposure to light, particularly UV radiation, can induce homolytic cleavage of the carbon-sulfur bond, leading to the formation of phenylthiyl and allyl radicals. These reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Q3: How can I prevent the degradation of my this compound sample?
A3: To minimize degradation, this compound should be stored under controlled conditions:
-
Temperature: Store at low temperatures (refrigerated or frozen) to reduce the rate of thermal degradation.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Air- and moisture-sensitive handling is recommended.
-
Light: Protect the sample from light by using amber-colored vials or by storing it in the dark.
-
Antioxidants: The addition of antioxidants can help to inhibit oxidative degradation. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), have been shown to be effective in stabilizing thioethers against peroxide-mediated oxidation.[11][12][13][14][15]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Verify the purity of the this compound using HPLC-UV or GC-MS before each use. 2. Prepare fresh solutions for each experiment. 3. Store stock solutions under an inert atmosphere, protected from light, and at a low temperature. |
| Formation of unexpected byproducts in a reaction | Thermal degradation during a high-temperature reaction. | 1. If possible, lower the reaction temperature. 2. Minimize the reaction time at elevated temperatures. 3. Consider alternative synthetic routes that do not require high temperatures. |
| Sample turns yellow and develops a strong odor over time | Oxidation and/or photodegradation. | 1. Ensure the storage container is properly sealed and purged with an inert gas. 2. Store the sample in a dark, cold place. 3. For long-term storage, consider adding a suitable antioxidant like BHT at an appropriate concentration. |
| Low yield in a reaction involving this compound | Loss of starting material due to degradation. | 1. Re-evaluate the storage and handling procedures for this compound. 2. Analyze the starting material for purity before setting up the reaction. 3. If performing a reaction sensitive to oxidation, degas all solvents and reactants. |
Quantitative Data
Due to the limited availability of specific kinetic data for this compound degradation in the public literature, the following table provides rate constants for the atmospheric oxidation of similar allyl sulfides by OH radicals to illustrate the reactivity of this class of compounds.[8]
| Compound | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |
| Allyl Methyl Sulfide (AMS) | (4.98 ± 1.42) x 10⁻¹¹ |
| Allyl Ethyl Sulfide (AES) | (6.88 ± 1.49) x 10⁻¹¹ |
Table 1: Gas-phase oxidation rate constants for allyl sulfides with OH radicals.
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Degradation by HPLC-UV
This protocol provides a general framework for monitoring the degradation of this compound under various stress conditions (thermal, photochemical, oxidative).
1. Materials:
-
This compound (high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Selected stressor (e.g., hydrogen peroxide for oxidation, UV lamp for photodegradation)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Thermostatted column compartment
-
Data acquisition and processing software
3. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v), isocratic elution. The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
4. Sample Preparation and Stress Testing:
-
Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
For thermal degradation , dispense aliquots of the stock solution into sealed vials and place them in an oven at a specific temperature (e.g., 60 °C, 80 °C).
-
For photodegradation , place aliquots in UV-transparent vials and expose them to a UV lamp of a specific wavelength and intensity.
-
For oxidative degradation , add a specific concentration of an oxidizing agent (e.g., hydrogen peroxide) to the aliquots.
-
At predetermined time points, withdraw a sample from each stress condition, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
5. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed with a standard injection.
-
Quantify the peak area of this compound at each time point.
-
Plot the concentration or peak area of this compound as a function of time to determine the degradation kinetics.
Protocol 2: General Procedure for Evaluating Antioxidant Effectiveness
This protocol outlines a method to assess the efficacy of an antioxidant in preventing the degradation of this compound.
1. Materials and Instrumentation:
-
Same as in Protocol 1.
-
Antioxidant of interest (e.g., BHT).
2. Procedure:
-
Prepare a stock solution of this compound as in Protocol 1.
-
Prepare a stock solution of the antioxidant in a suitable solvent.
-
Prepare a series of test solutions containing a fixed concentration of this compound and varying concentrations of the antioxidant.
-
Include a control sample with this compound but no antioxidant.
-
Subject all samples to a specific stress condition known to cause degradation (e.g., oxidative stress by adding hydrogen peroxide).
-
Monitor the concentration of this compound over time using the HPLC-UV method described in Protocol 1.
3. Data Analysis:
-
Compare the degradation rate of this compound in the presence of different concentrations of the antioxidant to the degradation rate in the control sample.
-
Calculate the percentage of inhibition of degradation for each antioxidant concentration.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for studying this compound degradation.
References
- 1. isca.me [isca.me]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Oxidation of Allylic Sulfides by Hydrogen Peroxide with the Trirutile-type Solid Oxide Catalyst LiNbMoO6 [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics, product distribution and atmospheric implications of the gas-phase oxidation of allyl sulfides by OH radicals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
- 11. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Common impurities in commercially available Allyl phenyl sulfide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercially available Allyl Phenyl Sulfide.
Troubleshooting Guide
Unexpected experimental results can often be attributed to impurities in starting materials. This guide will help you identify potential issues related to the purity of your this compound.
Common Problems and Solutions
| Observed Problem | Potential Cause (Impurity) | Recommended Action |
| Inconsistent reaction yields or rates | Unreacted starting materials (Thiophenol, Allyl Halide) or presence of inhibitors. | 1. Verify the purity of the this compound using GC-MS or ¹H NMR. 2. Purify the material by washing with a mild base (e.g., 5% NaOH solution) to remove acidic impurities like thiophenol, followed by washing with water and brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and distillation under reduced pressure. |
| Formation of unexpected side products | Isomeric impurities (e.g., Propenyl phenyl sulfide) or rearrangement products (e.g., o-Allylthiophenol). | 1. Analyze the material for isomers using chromatographic (GC, HPLC) or spectroscopic (NMR) methods. 2. Purification by fractional distillation may separate isomers with different boiling points. 3. For heat-sensitive applications, consider purification by column chromatography on silica gel. |
| Discoloration of the product (yellowing) | Oxidation of thiophenol impurity to diphenyl disulfide. | 1. Store this compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place. 2. Remove diphenyl disulfide by column chromatography or recrystallization (if applicable). |
| Presence of non-polar impurities in GC-MS | Diphenyl disulfide, a common byproduct of synthesis. | 1. Confirm the presence of diphenyl disulfide by comparing the mass spectrum with a known standard. 2. Purify via fractional distillation or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercially available this compound, often with a purity of 97% or higher as determined by Gas Chromatography (GC), can contain several types of impurities. These impurities can be categorized as follows:
-
Starting Materials: Residual amounts of reactants from the synthesis, most commonly thiophenol and an allyl halide (e.g., allyl bromide or allyl chloride).
-
Byproducts of Synthesis: Diphenyl disulfide is a frequent impurity, formed by the oxidation of thiophenol.
-
Isomers and Rearrangement Products: The product can undergo rearrangement to form more stable isomers. Common examples include propenyl phenyl sulfide. Under thermal stress, thio-Claisen rearrangement can occur, leading to the formation of o-allylthiophenol, which can then cyclize to form thiachroman and thiacoumaran.[1]
Q2: How can I assess the purity of my this compound sample?
A2: Several analytical techniques can be employed to determine the purity of your sample:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating volatile impurities and identifying them based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity and separate non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities by comparing the integration of signals corresponding to the main product and the impurities.
-
Infrared (IR) Spectroscopy: While not ideal for quantification, IR can help identify the presence of functional groups that may indicate certain impurities (e.g., an S-H stretch for thiophenol).
Q3: My this compound has a slight yellow tint. Is it still usable?
A3: A slight yellow color often indicates the presence of small amounts of diphenyl disulfide, which arises from the oxidation of residual thiophenol. For many applications, this low level of impurity may not significantly affect the outcome of the reaction. However, for high-purity applications, such as in drug development or catalysis research, it is advisable to purify the material before use.
Q4: What is the best way to purify commercial this compound?
A4: A standard and effective method for purifying this compound involves the following steps:
-
Alkali Wash: Dissolve the sulfide in a suitable organic solvent like diethyl ether. Wash the solution with a 5% sodium hydroxide solution to remove acidic impurities such as thiophenol.
-
Water Wash: Wash the organic layer with water to remove any remaining base, followed by a wash with brine to aid in the separation of the aqueous and organic layers.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Fractional Distillation: Perform a fractional distillation under reduced pressure to separate the pure this compound from less volatile impurities like diphenyl disulfide and any remaining starting materials.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
Objective: To identify and quantify impurities in a sample of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable.
Typical GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature: 60 °C, hold for 2 min Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Split Ratio | 50:1 |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Mass Range | 40-400 amu |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or diethyl ether.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with library data (e.g., NIST) and known standards.
-
Quantify the relative amounts of each component by integrating the peak areas (assuming similar response factors for FID, or by using calibration curves for higher accuracy).
-
Visualizations
Caption: Troubleshooting workflow for purity issues.
Caption: Common impurities from synthesis.
References
Technical Support Center: Catalyst Deactivation in Reactions with Allyl Phenyl Sulfide
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving allyl phenyl sulfide.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and provides systematic approaches to diagnose and resolve them.
1. Why has my reaction rate dropped significantly over time?
A significant decrease in reaction rate is a primary indicator of catalyst deactivation. Several factors related to the presence of this compound could be the cause.
-
Potential Cause 1: Catalyst Poisoning by Sulfur. Sulfur compounds are well-known catalyst poisons.[1][2][3] The sulfur atom in this compound can strongly and often irreversibly bind to the active sites of the catalyst, rendering them inactive.[1][4] This is a common issue with transition metal catalysts such as palladium, platinum, nickel, and rhodium.[5][6][7]
-
Potential Cause 2: Coke Formation. At elevated temperatures, organic molecules like this compound can decompose on the catalyst surface, leading to the formation of carbonaceous deposits, known as coke.[3][8] This coke can physically block the active sites and pores of the catalyst, preventing reactants from reaching them.[3][6]
-
Potential Cause 3: Thermal Degradation (Sintering). High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones.[3] This process, called sintering, reduces the active surface area of the catalyst, leading to a drop in activity.[3]
Troubleshooting Steps:
-
Analyze the Catalyst:
-
Visual Inspection: Check for any visible changes in the catalyst's appearance, such as a change in color, which might indicate coke formation.
-
Characterization Techniques: If possible, analyze the spent catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect the presence of sulfur on the surface, and Transmission Electron Microscopy (TEM) to observe any changes in particle size (sintering). Thermogravimetric Analysis (TGA) can quantify the amount of coke deposited.
-
-
Review Reaction Conditions:
-
Temperature: Evaluate if the reaction temperature is too high, which could be promoting thermal degradation or coking. Consider running the reaction at a lower temperature.
-
Concentration: A high concentration of this compound may accelerate the rate of catalyst poisoning. Experiment with lower concentrations to see if it mitigates the deactivation.
-
-
Test Catalyst Regeneration:
-
Attempt to regenerate a small sample of the deactivated catalyst. The appropriate method will depend on the nature of the deactivation (see FAQ section for regeneration methods). Successful regeneration can confirm the cause of deactivation.
-
2. Why has the selectivity of my desired product decreased?
A drop in selectivity can occur concurrently with a decrease in activity and can also be a symptom of catalyst deactivation.
-
Potential Cause 1: Alteration of Active Sites. The adsorption of sulfur from this compound can modify the electronic properties and geometry of the catalyst's active sites.[8] This alteration can change the preferred reaction pathway, leading to the formation of different products and thus, a decrease in selectivity for the desired product.
-
Potential Cause 2: Partial Poisoning and Intermediate Reactivity. In some cases, partial poisoning of the catalyst can leave certain types of active sites available while blocking others. This can lead to the accumulation of reaction intermediates that may then react via alternative pathways to form undesired byproducts.
-
Potential Cause 3: Mass Transfer Limitations due to Fouling. If the catalyst pores are blocked by coke, the diffusion of reactants and products can be hindered.[3] This can lead to longer residence times for certain molecules on the catalyst surface, increasing the likelihood of side reactions.
Troubleshooting Steps:
-
Product Analysis: Perform a detailed analysis of the product mixture (e.g., using GC-MS or LC-MS) to identify the byproducts being formed. Understanding the nature of the byproducts can provide clues about the alternative reaction pathways that are occurring.
-
Surface Analysis of the Catalyst: Techniques like Temperature Programmed Desorption (TPD) can provide information about the changes in the adsorption properties of the catalyst surface, which can correlate with changes in selectivity.
-
Optimize Reaction Conditions:
-
Contact Time: Vary the contact time of the reactants with the catalyst. A shorter contact time may favor the desired product and reduce the formation of byproducts.
-
Reactant Ratios: Adjust the ratio of the reactants. This can sometimes influence the reaction pathway and improve selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation by this compound?
The primary mechanisms are:
-
Chemical Poisoning: The sulfur atom in this compound has a high affinity for many metal catalysts and can form strong chemical bonds with the active metal sites, effectively poisoning them.[1][4] This can lead to the formation of inactive metal sulfides.[6]
-
Fouling (Coking): Carbonaceous deposits can form on the catalyst surface from the decomposition of the organic sulfide, physically blocking active sites.[3][8]
-
Thermal Degradation: High temperatures can cause the catalyst particles to sinter, reducing the active surface area.[3]
Q2: Which types of catalysts are most susceptible to deactivation by this compound?
Transition metal catalysts are particularly vulnerable to poisoning by sulfur compounds.[5] This includes catalysts based on:
-
Palladium (Pd)[1]
-
Platinum (Pt)
-
Nickel (Ni)[9]
-
Rhodium (Rh)
-
Ruthenium (Ru)
-
Gold (Au), although some studies show that using this compound as a sulfur source can prevent catalyst quenching in specific gold-catalyzed reactions.[10]
Q3: How can I minimize catalyst deactivation when using this compound?
Several strategies can be employed:
-
Catalyst Selection:
-
Sulfur-Tolerant Catalysts: Consider using catalysts known for their higher resistance to sulfur poisoning, such as certain bimetallic formulations or catalysts with specific support materials.[7]
-
Optimizing Metal Loading: In some cases, adjusting the metal loading on the catalyst support can influence its stability.
-
-
Process Optimization:
-
Lower Temperatures: Operating at the lowest possible temperature that still provides a reasonable reaction rate can reduce thermal degradation and coking.[9]
-
Control of Reactant Concentration: Using a lower concentration of this compound can slow the rate of poisoning.
-
Feedstock Purification: If this compound is an impurity, removing it from the feedstock before the reaction is the most effective solution.[7]
-
-
Use of Additives: In some systems, the addition of certain promoters or co-catalysts can help to mitigate deactivation.
Q4: Is it possible to regenerate a catalyst deactivated by this compound?
Yes, regeneration is sometimes possible, depending on the deactivation mechanism and the type of catalyst.
-
For Coke Removal: A common method is controlled oxidation, where the coked catalyst is treated with a dilute stream of air or oxygen at elevated temperatures to burn off the carbon deposits. Care must be taken to avoid overheating, which can cause sintering.
-
For Sulfur Removal: Regeneration from sulfur poisoning can be more challenging.
-
Oxidative Treatment: A high-temperature treatment with air or oxygen can sometimes convert the metal sulfides to metal oxides, which may be more active or can be subsequently reduced back to the metallic state.
-
Reduction with Hydrogen: For some catalysts, treatment with hydrogen at high temperatures can remove sulfur as hydrogen sulfide (H₂S).
-
Solvent Washing: In cases of reversible adsorption, washing the catalyst with a suitable solvent may help to remove some of the adsorbed poison.
-
It is important to note that regeneration may not always restore the catalyst to its initial activity and selectivity, and repeated regeneration cycles can lead to a gradual decline in performance.[11]
Data Presentation
Table 1: Impact of this compound Concentration on Catalyst Performance (Hypothetical Data)
| This compound (mol%) | Initial Reaction Rate (mol/g cat·h) | Selectivity to Desired Product (%) after 4h |
| 0 | 10.5 | 98 |
| 0.1 | 8.2 | 95 |
| 0.5 | 4.1 | 88 |
| 1.0 | 1.5 | 75 |
Table 2: Comparison of Different Catalysts in the Presence of 0.5 mol% this compound (Hypothetical Data)
| Catalyst | Initial Reaction Rate (mol/g cat·h) | Rate after 4h (mol/g cat·h) | % Deactivation |
| 1% Pd/C | 9.8 | 3.5 | 64.3% |
| 1% Pt/Al₂O₃ | 8.5 | 4.0 | 52.9% |
| 5% Ni/SiO₂ | 7.2 | 1.8 | 75.0% |
| 1% Ru-Fe/TiO₂ | 9.1 | 7.8 | 14.3% |
Experimental Protocols
Protocol 1: Screening Catalyst Susceptibility to Deactivation by this compound
Objective: To evaluate and compare the stability of different catalysts in the presence of this compound.
Materials:
-
Catalyst to be tested (e.g., Pd/C, Pt/Al₂O₃)
-
Reactants for the specific reaction
-
This compound
-
Solvent
-
Reaction vessel (e.g., stirred batch reactor)
-
Analytical equipment (e.g., GC, HPLC)
Procedure:
-
Set up Control Reaction:
-
Charge the reactor with the catalyst, reactants, and solvent.
-
Run the reaction under standard conditions (e.g., specific temperature, pressure, and stirring speed).
-
Take samples at regular intervals and analyze them to determine the initial reaction rate and selectivity.
-
-
Set up Test Reaction:
-
Charge a separate, identical reactor with the same amounts of catalyst, reactants, and solvent.
-
Add a specific concentration of this compound (e.g., 0.5 mol%) to the reaction mixture.
-
Run the reaction under the same conditions as the control.
-
Take samples at the same time intervals and analyze them.
-
-
Data Analysis:
-
Plot the conversion and selectivity versus time for both the control and test reactions.
-
Calculate the deactivation rate by comparing the reaction rates over time.
-
Characterize the spent catalyst from the test reaction to identify the cause of deactivation.
-
Protocol 2: Attempted Regeneration of a Deactivated Catalyst
Objective: To attempt the regeneration of a catalyst that has been deactivated by reaction with this compound.
Materials:
-
Deactivated catalyst
-
Tube furnace
-
Gas supply (e.g., air, nitrogen, hydrogen)
-
Temperature controller
Procedure (for oxidative regeneration to remove coke):
-
Catalyst Preparation:
-
Carefully recover the deactivated catalyst from the reaction mixture and dry it under vacuum.
-
-
Regeneration Setup:
-
Place a known amount of the dried, deactivated catalyst in a quartz tube within the tube furnace.
-
-
Purging:
-
Purge the system with an inert gas, such as nitrogen, for 15-30 minutes to remove any residual air.
-
-
Oxidative Treatment:
-
While maintaining a slow flow of nitrogen, gradually heat the furnace to a target temperature (e.g., 300-400°C). The optimal temperature will depend on the catalyst and support material and should be below the temperature at which sintering becomes significant.
-
Once the target temperature is reached, introduce a dilute stream of air (e.g., 5% O₂ in N₂) into the gas flow.
-
Hold at this temperature for a specified period (e.g., 2-4 hours).
-
-
Cooling:
-
Switch back to a pure nitrogen flow and cool the furnace down to room temperature.
-
-
Evaluation of Regenerated Catalyst:
-
Test the activity and selectivity of the regenerated catalyst using the procedure described in Protocol 1 to determine the effectiveness of the regeneration process.
-
Visualizations
Caption: Simplified mechanism of catalyst deactivation by this compound.
Caption: Workflow for troubleshooting catalyst deactivation.
Caption: Decision pathway for catalyst regeneration.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. esports.bluefield.edu - Catalyst Poisoning Explained Us [esports.bluefield.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Gold-Catalyzed Deallylative C–S Cross-Coupling Reactions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Allyl Phenyl Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of allyl phenyl sulfide. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges encountered during the experimental workup procedure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and workup of this compound, providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The base used may not be strong enough to deprotonate the thiophenol effectively. 2. Poor Quality Reagents: Degradation of allyl halide or thiophenol can impede the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a stronger base such as sodium hydroxide or potassium carbonate. Ensure the base is fresh and anhydrous if required by the protocol. 2. Use freshly distilled thiophenol and allyl halide. 3. Gently heat the reaction mixture and monitor progress by Thin Layer Chromatography (TLC). |
| Presence of Unreacted Thiophenol | 1. Incomplete Reaction: The reaction may not have reached completion. 2. Insufficient Allyl Halide: The stoichiometric ratio of allyl halide to thiophenol may be too low. | 1. Extend the reaction time and continue to monitor by TLC until the thiophenol spot disappears. 2. Add a slight excess (1.1-1.2 equivalents) of the allyl halide. |
| Formation of Diphenyl Disulfide | Oxidation of Thiophenol: The thiophenolate anion is susceptible to oxidation, especially in the presence of air. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use degassed solvents to minimize dissolved oxygen. |
| Oily or Impure Product After Workup | 1. Incomplete Extraction: The product may not have been fully extracted from the aqueous layer. 2. Insufficient Washing: Residual starting materials or byproducts may remain. 3. Emulsion Formation: An emulsion may have formed during the extraction process, trapping impurities. | 1. Perform multiple extractions (at least 3) with a suitable organic solvent. 2. Wash the combined organic layers with water and brine to remove water-soluble impurities. 3. To break an emulsion, add a small amount of brine or a different organic solvent and gently swirl. |
| Difficulty in Purification | Co-elution of Impurities: Impurities may have similar polarity to the product, making separation by column chromatography difficult. | 1. Optimize the solvent system for column chromatography. A non-polar eluent system, such as a high ratio of hexane to a small amount of a more polar solvent like ethyl acetate, is typically effective. 2. Consider alternative purification methods such as vacuum distillation if a large amount of product is to be purified. |
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for the synthesis of this compound from thiophenol and an allyl halide?
A typical workup procedure involves quenching the reaction mixture, followed by extraction, washing, drying, and purification. After the reaction is complete, the mixture is typically diluted with water and extracted multiple times with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are then washed with water and brine to remove any remaining water-soluble impurities. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by flash column chromatography.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A non-polar solvent system, such as hexane/ethyl acetate, can be used as the eluent. The disappearance of the starting materials (thiophenol and allyl halide) and the appearance of the product spot will indicate the progression of the reaction.
Q3: What are the expected yields for the synthesis of this compound?
Yields can vary depending on the specific reaction conditions, such as the choice of base, solvent, and reaction time. However, yields for the S-allylation of thiophenol are generally reported to be good to excellent, often in the range of 80-95%.[1]
Q4: What are the common side products in this synthesis?
The most common side product is diphenyl disulfide, which forms from the oxidation of the thiophenolate intermediate. Other potential side products can arise from reactions with impurities in the starting materials.
Q5: Is it necessary to perform this reaction under an inert atmosphere?
While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. This minimizes the oxidation of the sensitive thiophenolate anion to the undesired diphenyl disulfide, thereby improving the yield and purity of the this compound.
Experimental Protocol: Synthesis of this compound
This section provides a detailed methodology for the synthesis of this compound from thiophenol and allyl bromide.
Materials:
-
Thiophenol
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 equivalent) and acetone.
-
Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution.
-
Addition of Allyl Bromide: Add allyl bromide (1.2 equivalents) dropwise to the stirring suspension.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup:
-
Once the reaction is complete, filter the solid potassium carbonate and wash it with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash it with a saturated aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the pure product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Minimizing Homopolymerization in Thiol-Ene Reactions with Allyl Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the minimization of homopolymerization in thiol-ene reactions, with a specific focus on the use of allyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is homopolymerization in the context of thiol-ene reactions, and why is it a concern with allyl compounds?
A1: Homopolymerization is a side reaction where the 'ene' monomers (in this case, allyl compounds) react with each other to form a polymer chain, instead of reacting with the thiol in the desired step-growth manner. While radical-mediated thiol-ene chemistry is known for its high efficiency and minimal side products, homopolymerization can still occur, particularly with certain types of 'ene' functional groups.[1][2] Allyl compounds are generally less prone to homopolymerization compared to electron-deficient alkenes like acrylates.[2][3] However, under certain conditions, this side reaction can lead to a heterogeneous polymer network, altered material properties, and reduced yield of the desired thiol-ether product.[1][2]
Q2: What are the primary factors that influence the extent of homopolymerization in thiol-allyl reactions?
A2: Several factors can influence the competition between the desired thiol-ene reaction and the undesired homopolymerization of allyl monomers:
-
'Ene' Monomer Structure: The electronic nature of the double bond is critical. Electron-rich alkenes, such as allyl ethers, are less susceptible to homopolymerization.[4] In contrast, electron-poor or conjugated systems, like acrylates, have a much higher tendency to homopolymerize.[3][5]
-
Thiol-to-Ene Stoichiometry: An excess of thiol can favor the thiol-ene reaction by increasing the probability of a carbon-centered radical reacting with a thiol rather than another allyl monomer.[1]
-
Initiator Concentration: High concentrations of radical initiators can increase the rate of all radical reactions, including homopolymerization.[1]
-
Thiol Functionality and Reactivity: The use of thiols with lower functionality or lower reactivity can lead to an increase in the homopolymerization of the allyl monomer.[1]
-
Temperature: Thermally initiated reactions at higher temperatures can sometimes favor side reactions over the desired thiol-ene coupling.
Q3: How can I experimentally minimize homopolymerization?
A3: To minimize homopolymerization of allyl compounds, consider the following strategies:
-
Optimize Thiol-to-Ene Ratio: Start with a stoichiometric 1:1 ratio of thiol to ene functional groups. If homopolymerization is suspected, systematically increase the thiol concentration (e.g., 1.1:1 or 1.2:1 thiol-to-ene).[1]
-
Reduce Initiator Concentration: Use the lowest effective concentration of the photoinitiator or thermal initiator. For photoinitiated reactions, this is typically in the range of 0.1 to 1.0 wt%.
-
Choose the Right Initiator: For photopolymerization, Type I (cleavage-type) photoinitiators, such as DMPA or TPO, are often more efficient and can be used at lower concentrations than Type II (hydrogen-abstraction) photoinitiators.[6]
-
Control the Temperature: For photoinitiated reactions, perform the reaction at or below room temperature to disfavor thermally induced side reactions.
-
Solvent Choice: While many thiol-ene reactions are performed neat, the choice of solvent can influence reaction kinetics.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low yield of the desired thiol-ether product and formation of an insoluble polymer. | Significant homopolymerization of the allyl compound. | 1. Verify Stoichiometry: Ensure an accurate 1:1 or slight excess of thiol functional groups to ene functional groups. 2. Decrease Initiator Concentration: Reduce the photoinitiator concentration in decrements (e.g., from 1.0 wt% to 0.5 wt%, then to 0.1 wt%). 3. Change Initiation Method: If using thermal initiation, switch to photoinitiation at a lower temperature. 4. Analyze by Spectroscopy: Use FTIR or NMR to quantify the conversion of both thiol and ene groups to assess the extent of the side reaction. |
| The final polymer has unexpected mechanical or thermal properties (e.g., higher than expected glass transition temperature, brittleness). | A heterogeneous network formed due to homopolymerization. | 1. Re-evaluate Monomer Purity: Ensure monomers are free of inhibitors or impurities that could affect reaction kinetics. 2. Characterize the Network: Use techniques like Dynamic Mechanical Analysis (DMA) to probe the network homogeneity. A broader tan δ peak can indicate a more heterogeneous network. 3. Adjust Formulation: Consider using a thiol with higher functionality to promote a more uniform cross-linked network.[1] |
| The reaction mixture becomes viscous very quickly, even at low conversion. | Rapid homopolymerization is occurring alongside the thiol-ene reaction. | 1. Dilute the Reaction: If possible, perform the reaction in a suitable solvent to reduce the concentration of reactive species. 2. Lower the Light Intensity: For photopolymerizations, reducing the UV light intensity can slow down the overall reaction rate, potentially favoring the step-growth mechanism. |
| Discrepancy between thiol and ene conversion rates. | Homopolymerization consumes 'ene' groups without consuming thiols. | 1. Monitor Reaction Kinetics: Use real-time FTIR to track the disappearance of the thiol peak (approx. 2570 cm⁻¹) and the allyl C=C peak (approx. 1645 cm⁻¹). Unequal conversion rates are indicative of side reactions. |
Data Presentation
Table 1: Influence of 'Ene' Type on Homopolymerization Tendency
| 'Ene' Compound Type | Homopolymerization Tendency | Typical Thiol-Ene Conversion | Notes |
| Allyl Ether | Low | > 95% | Generally favored for minimizing homopolymerization.[4] |
| Acrylate | High | Variable (can be < 90% for ene) | Prone to rapid chain-growth homopolymerization which competes with the thiol-ene reaction.[3][5] |
| Methacrylate | Moderate to High | Variable | Homopolymerization is a significant competing reaction.[3] |
| Norbornene | Very Low | > 98% | Often considered a "true" click reaction with minimal homopolymerization.[7] |
Note: The actual extent of homopolymerization is highly dependent on specific reaction conditions.
Table 2: Effect of Initiator Concentration on Thiol-Ene Reaction with an Allyl Compound (Illustrative Data)
| Photoinitiator (DMPA) Conc. (wt%) | Thiol Conversion (%) | Allyl Conversion (%) | Observation |
| 0.1 | 96 | 97 | Near-stoichiometric conversion, minimal homopolymerization. |
| 0.5 | 98 | 99 | High conversion of both functional groups. |
| 1.0 | 99 | >99 | Complete reaction with minimal side products. |
| 2.0 | 99 | >99 | High conversion, but potential for increased side reactions not always evident by conversion alone. |
This data is illustrative and the optimal initiator concentration should be determined experimentally for each specific system.
Experimental Protocols
Protocol 1: General Procedure for Photoinitiated Thiol-Allyl Reaction
Objective: To perform a photoinitiated thiol-ene reaction between a dithiol and a diallyl monomer while minimizing homopolymerization.
Materials:
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (Photoinitiator)
-
Nitrogen source
-
UV lamp (365 nm)
-
Reaction vessel (e.g., glass vial)
Procedure:
-
Preparation: In a glass vial, add PETMP and TATATO in a 1:1 stoichiometric ratio of thiol to allyl functional groups.
-
Initiator Addition: Add the desired amount of DMPA (start with 0.5 wt%). Ensure complete dissolution, gentle mixing may be required.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen for 5-10 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiation: Place the reaction vessel under a UV lamp (e.g., 365 nm, with a controlled intensity).
-
Curing: Irradiate the mixture for a predetermined time, or until the reaction is complete (can be monitored by the disappearance of the liquid phase or by real-time spectroscopy).
-
Post-Curing (Optional): For some applications, a post-cure at a slightly elevated temperature (in the absence of UV light) may be beneficial to ensure complete conversion.
Protocol 2: Monitoring Thiol-Ene Reactions with FTIR Spectroscopy
Objective: To quantitatively monitor the conversion of thiol and allyl functional groups during the reaction.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
UV light source positioned to irradiate the sample on the ATR crystal.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a small drop of the unreacted thiol-ene mixture (prepared as in Protocol 1) onto the ATR crystal.
-
Initial Spectrum: Record the spectrum of the unreacted mixture (time = 0). Identify the characteristic peaks:
-
Thiol (S-H stretch): ~2570 cm⁻¹
-
Allyl (C=C stretch): ~1645 cm⁻¹
-
Internal standard peak (a peak that does not change during the reaction, e.g., C=O stretch around 1730 cm⁻¹ if present).
-
-
Initiate Reaction: Turn on the UV light source to initiate the photopolymerization.
-
Real-Time Monitoring: Collect spectra at regular intervals (e.g., every 10 seconds) during the irradiation.
-
Data Analysis:
-
Measure the peak height or area of the thiol and allyl peaks at each time point.
-
Normalize these values against the internal standard peak to account for any changes in sample thickness or instrument drift.
-
Calculate the conversion (X) at each time point using the following formula: X(t) = 1 - (A(t) / A(0))
Where A(t) is the normalized absorbance of the functional group at time t, and A(0) is the initial normalized absorbance.
-
-
Interpretation: Plot the conversion of both the thiol and allyl groups as a function of time. A significant deviation where the allyl conversion is much higher than the thiol conversion suggests the occurrence of homopolymerization.
Visualizations
Reaction Pathway Diagram
Caption: Competing pathways in radical-initiated thiol-ene reactions.
Troubleshooting Workflow
References
- 1. advanceseng.com [advanceseng.com]
- 2. Thiol-Ene versus Binary Thiol–Acrylate Chemistry - Advanced Science News [advancedsciencenews.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Storage issues causing yellowing of Allyl phenyl sulfide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Allyl phenyl sulfide.
Troubleshooting Guide
Issue: this compound has turned yellow upon storage.
Q1: What is causing the yellowing of my this compound?
Yellowing of this compound is a common indicator of degradation.[1] The primary cause is oxidation, which can be initiated or accelerated by exposure to air (oxygen), light, and elevated temperatures.[1] While pure this compound is a colorless to almost colorless liquid, the formation of impurities due to degradation can impart a yellow hue.[2] For analogous compounds like Allyl phenyl selenide, yellowing is attributed to the formation of diphenyl diselenide.[1] Similarly, for this compound, the likely yellow impurity is diphenyl disulfide, formed through oxidative degradation pathways.
Q2: How can I prevent my this compound from turning yellow?
Proper storage is crucial to maintain the quality of this compound. To prevent discoloration and degradation, it is recommended to store the compound under the following conditions:
-
Temperature: Cool temperatures are recommended. For long-term storage, a freezer (-20°C to 0°C) is ideal. For short-term use, refrigeration (2°C to 8°C) is suitable.[1]
-
Atmosphere: this compound is sensitive to air.[2][3] It should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3]
-
Container: Use an amber glass vial or bottle with a tightly sealing cap to protect the compound from light exposure and prevent the ingress of air and moisture.
-
Handling: Due to its air sensitivity, it is advisable to handle this compound in a fume hood.[3]
Q3: My this compound is already yellow. Can I still use it?
The suitability of using yellowed this compound depends on the specific requirements of your experiment. The yellow color indicates the presence of impurities, which may interfere with your reaction. It is highly recommended to assess the purity of the yellowed sample before use. If your application requires high-purity material, purification is necessary.
Q4: How can I purify yellowed this compound?
A common method for purifying this compound is fractional distillation under vacuum.[2][3] The general procedure is as follows:
-
Dissolve the sulfide in a suitable solvent like diethyl ether.
-
Wash the solution with an alkali solution, followed by water.
-
Dry the organic layer over a suitable drying agent (e.g., CaCl2).
-
Evaporate the solvent.
-
Perform fractional distillation of the residue under vacuum.[2][3]
A simple purity check after distillation is to ensure it does not form a precipitate with an alcoholic solution of lead(II) acetate.[2][3]
Frequently Asked Questions (FAQs)
Q5: What are the recommended storage conditions for this compound?
For optimal stability and to prevent degradation, this compound should be stored in a cool, dark place under an inert atmosphere. The table below summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 8°C | Minimizes thermal degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation.[3] |
| Container | Amber glass vial with a tight seal | Protects from light and moisture. |
| Handling | In a fume hood | Air sensitive and potentially malodorous.[3] |
Q6: What are the likely degradation products in yellowed this compound?
Based on the degradation pathways of similar compounds, the primary degradation product is likely diphenyl disulfide, which is a yellow solid.[1] Other potential byproducts could arise from radical-mediated reactions.
Q7: How can I assess the purity of my this compound sample?
Several analytical techniques can be used to determine the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile and semi-volatile compounds, making it well-suited for this purpose.[4] High-Performance Liquid Chromatography (HPLC) with a UV detector can also be employed, particularly for identifying non-volatile impurities.[4]
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for assessing the purity of this compound using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5975C MS or equivalent).[4]
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.[4]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or hexane.
-
GC-MS Parameters:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Inlet Temperature: 250°C.[4]
-
Injection Volume: 1 µL with a split ratio of 50:1.[4]
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Scan Range: m/z 40-300.
-
-
Data Analysis: Determine the purity by area normalization of the resulting chromatogram. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
Visualizations
Troubleshooting Workflow for Yellowed this compound
References
Validation & Comparative
A Comparative Guide to the Reactivity of Allyl Phenyl Sulfide and Allyl Phenyl Selenide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the choice of reagents and building blocks is paramount to the successful construction of complex molecular architectures. Organochalcogen compounds, particularly those containing sulfur and selenium, offer unique reactivity profiles that can be harnessed for a variety of transformations. This guide provides an objective comparison of the reactivity of two such analogs: allyl phenyl sulfide and allyl phenyl selenide. The discussion is supported by available experimental and computational data to inform the selection and application of these reagents in a research setting.
At a Glance: Key Reactivity Differences
The primary differences in reactivity between this compound and allyl phenyl selenide stem from the distinct properties of sulfur and selenium. The carbon-selenium (C-Se) bond is longer and weaker than the carbon-sulfur (C-S) bond, and selenium is more polarizable than sulfur. These factors contribute to the generally higher reactivity of allyl phenyl selenide in several key reaction classes.
| Feature | This compound | Allyl Phenyl Selenide | Rationale |
| [1][1]-Sigmatropic Rearrangement | Requires higher temperatures | Proceeds more readily | Weaker C-Se bond lowers the activation energy. |
| Radical Reactions | Less reactive | More reactive | Weaker C-Se bond facilitates homolytic cleavage. |
| Electrophilic Additions | Moderately reactive | Highly reactive | Higher polarizability of selenium stabilizes charged intermediates. |
###[1][1]-Sigmatropic (Claisen) Rearrangement
A mass spectrometry study involving electron impact ionization showed that both this compound and allyl phenyl selenide undergo Claisen rearrangement in the gas phase. The fragmentation patterns suggest that the rearrangement to the corresponding 2-allylthiophenol and 2-allylselenophenol intermediates occurs more readily for the selenium analog.[2]
Computational studies on the analogous[1][3]-sigmatropic rearrangement of allylic selenoxides provide quantitative insight into the energetics of these transformations. Density Functional Theory (DFT) calculations have been used to determine the activation free energies (ΔG‡) for the rearrangement, highlighting the feasibility of such reactions under mild conditions.[4]
Table 1: Calculated Activation Free Energies (ΔG‡) for the[1][3]-Sigmatropic Rearrangement of Allylic Selenoxides [4]
| Compound | Transition State | ΔG‡ (kcal/mol) |
| Unsubstituted Allyl Phenyl Selenoxide | Endo | 10.1 |
| Exo | 10.4 | |
| Allyl (o-nitrophenyl) Selenoxide | Endo | 8.2 |
| Exo | 10.1 |
Note: This data is for the[1][3]-sigmatropic rearrangement of the corresponding selenoxides, which is a related but distinct reaction from the[1][1]-thio/seleno-Claisen rearrangement. It is included to provide a quantitative perspective on the energetics of sigmatropic rearrangements involving organoselenium compounds.
Experimental Protocols
Synthesis of this compound and Allyl Phenyl Selenide:
A general and reliable method for the synthesis of both compounds is the nucleophilic substitution of an allyl halide with the corresponding thiophenolate or selenophenolate.
-
Materials:
-
Thiophenol or Diphenyl diselenide
-
Sodium borohydride (for selenide synthesis)
-
Sodium hydroxide or Sodium hydride
-
Allyl bromide
-
Ethanol or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure for this compound:
-
In a round-bottom flask under an inert atmosphere, dissolve thiophenol in ethanol.
-
Add sodium hydroxide to form the sodium thiophenolate salt.
-
Slowly add allyl bromide to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Procedure for Allyl Phenyl Selenide: [5]
-
In a round-bottom flask under an inert atmosphere, dissolve diphenyl diselenide in ethanol.
-
Add sodium borohydride portion-wise until the yellow color of the diselenide disappears, indicating the formation of sodium phenylselenide.
-
Slowly add allyl bromide to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Kinetic Analysis of the[1][1]-Sigmatropic Rearrangement:
To obtain direct comparative data, a kinetic study can be performed by monitoring the reaction progress over time using techniques like ¹H NMR or GC-MS.
-
Procedure:
-
Prepare solutions of known concentrations of this compound and allyl phenyl selenide in a high-boiling, inert solvent (e.g., decalin or diphenyl ether).
-
Place the reaction vessels in a pre-heated oil bath or a temperature-controlled reactor.
-
At regular intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction by rapid cooling.
-
Analyze the composition of each aliquot using a calibrated internal standard by ¹H NMR or GC-MS to determine the concentration of the starting material and the rearranged product.
-
Plot the concentration of the starting material versus time to determine the rate constant for each reaction.
-
Reaction Mechanism:[1][1]-Sigmatropic Rearrangement
Caption: Generalized pathway for the[1][1]-sigmatropic Claisen rearrangement.
Radical Reactions
The weaker C-Se bond in allyl phenyl selenide (bond dissociation energy ~56.0 kcal/mol) compared to the C-S bond (~65.1 kcal/mol) makes the selenide more susceptible to homolytic cleavage, and thus more reactive in radical reactions. Phenyl selenides are known to be excellent precursors for generating carbon-centered radicals under tin-free conditions.
For instance, carbohydrate radicals generated from phenyl selenides readily undergo addition reactions to double bonds.[6] While direct comparative kinetic data for radical cyclization of this compound and selenide is scarce, the lower bond dissociation energy of the C-Se bond strongly suggests that radical generation and subsequent reactions would be more efficient with the selenium analog.
Electrophilic Addition Reactions
The higher polarizability of selenium compared to sulfur makes allyl phenyl selenide more reactive towards electrophiles. The addition of an electrophile to the double bond is expected to proceed through a bridged seleniranium ion intermediate, which is more stable than the corresponding thiiranium ion. This increased stability of the intermediate leads to a faster reaction rate.
The reaction of alkenes with electrophilic selenium reagents, such as phenylselenenyl chloride (PhSeCl), is a well-established method for the functionalization of double bonds.[7][8] These reactions typically proceed with high stereoselectivity, affording the trans addition products.
Experimental Protocol for Comparative Electrophilic Bromination
-
Materials:
-
This compound and allyl phenyl selenide
-
Bromine
-
An inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Standard laboratory glassware
-
-
Procedure:
-
Prepare solutions of known concentrations of this compound and allyl phenyl selenide in the chosen solvent.
-
Separately, prepare a solution of bromine of known concentration in the same solvent.
-
In a temperature-controlled reaction vessel, mix the chalcogenide solution with the bromine solution.
-
Monitor the disappearance of the bromine color using a UV-Vis spectrophotometer at a wavelength where bromine absorbs.
-
The rate of the reaction can be determined by following the change in absorbance over time.
-
Reaction Mechanism: Electrophilic Addition
Caption: General mechanism for electrophilic addition to allyl phenyl chalcogenides.
Conclusion and Future Directions
Based on fundamental chemical principles and the available data, allyl phenyl selenide is generally more reactive than this compound in[1][1]-sigmatropic rearrangements, radical reactions, and electrophilic additions. The weaker carbon-selenium bond and the higher polarizability of selenium are the key factors governing this enhanced reactivity.
While computational and gas-phase studies provide valuable insights, there is a clear need for direct comparative kinetic studies in solution to quantify the reactivity differences between these two important synthetic building blocks. The experimental protocols outlined in this guide provide a framework for conducting such studies. A deeper quantitative understanding of the relative reactivities of this compound and allyl phenyl selenide will enable researchers to make more informed decisions in the design and execution of complex synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
A Spectroscopic Duel: Unmasking the Structural Nuances of Allyl Phenyl Sulfide and Its Ether Analog
For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. This guide provides a comprehensive spectroscopic comparison of allyl phenyl sulfide and its oxygen-containing counterpart, allyl phenyl ether. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the subtle yet significant electronic and structural differences imparted by the sulfur and oxygen heteroatoms.
This comparative analysis, supported by experimental data, serves as a valuable resource for the unambiguous identification and characterization of these and similar compounds, which are prevalent scaffolds in organic synthesis and medicinal chemistry.
Comparative Spectroscopic Data at a Glance
The following tables summarize the key spectroscopic data obtained for this compound and allyl phenyl ether, facilitating a direct comparison of their characteristic signals.
¹H NMR Spectral Data
The ¹H NMR spectra reveal distinct differences in the chemical shifts of the allylic protons, directly reflecting the difference in electronegativity between sulfur and oxygen. The protons adjacent to the more electronegative oxygen in allyl phenyl ether are deshielded and resonate at a lower field compared to those next to the sulfur atom in this compound.[1]
| Proton Assignment | This compound (δ, ppm) | Allyl Phenyl Ether (δ, ppm) |
| -S-CH₂- / -O-CH₂- | 3.59 (d) | 4.53 (dt) |
| -CH=CH₂ | 5.85-5.99 (m) | 6.05 (ddt) |
| -CH=CH₂ | 5.06-5.13 (m) | 5.27 (dq), 5.41 (dq) |
| Aromatic-H | 7.15-7.38 (m) | 6.89-6.98 (m), 7.25-7.34 (m) |
| d: doublet, dt: doublet of triplets, ddt: doublet of doublet of triplets, dq: doublet of quartets, m: multiplet |
¹³C NMR Spectral Data
The effect of the heteroatom is also evident in the ¹³C NMR spectra. The carbon atom directly bonded to oxygen in allyl phenyl ether exhibits a significantly downfield chemical shift compared to the analogous carbon in this compound, again due to the higher electronegativity of oxygen.
| Carbon Assignment | This compound (δ, ppm) | Allyl Phenyl Ether (δ, ppm) |
| -S-C H₂- / -O-C H₂- | 39.4 | 68.8 |
| -C H=CH₂ | 133.8 | 132.8 |
| -CH=C H₂ | 117.3 | 117.8 |
| Aromatic C1 (ipso) | 135.9 | 158.3 |
| Aromatic C2, C6 | 129.8 | 114.8 |
| Aromatic C3, C5 | 128.9 | 129.4 |
| Aromatic C4 | 126.3 | 121.0 |
Infrared (IR) Spectral Data
The IR spectra of both compounds show characteristic absorptions for the allyl and phenyl groups. The key differentiating feature is the C-O-C stretching vibration in allyl phenyl ether, which is absent in the sulfide analog.
| Vibrational Mode | This compound (cm⁻¹) | Allyl Phenyl Ether (cm⁻¹) |
| =C-H stretch (alkene) | ~3080 | ~3070 |
| C-H stretch (aromatic) | ~3060 | ~3040 |
| C=C stretch (alkene) | ~1640 | ~1645 |
| C=C stretch (aromatic) | ~1580, 1480 | ~1600, 1495 |
| C-O-C stretch (asymmetric) | - | ~1240 |
| C-S stretch | ~740, 690 | - |
Mass Spectrometry (MS) Data
The mass spectra of both molecules show a clear molecular ion peak. The fragmentation patterns are influenced by the heteroatom, with characteristic losses observed for each compound.
| Ion | This compound (m/z) | Allyl Phenyl Ether (m/z) |
| [M]⁺ | 150 | 134 |
| [M - C₃H₅]⁺ (loss of allyl) | 109 | 93 |
| [C₆H₅S]⁺ / [C₆H₅O]⁺ | 109 | 93 |
| [C₆H₅]⁺ | 77 | 77 |
| [C₃H₅]⁺ (allyl cation) | 41 | 41 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte (this compound or allyl phenyl ether) was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard single-pulse experiment was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software. Fourier transformation, phase correction, and baseline correction were applied to obtain the final spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample (this compound or allyl phenyl ether) was placed between two polished sodium chloride (NaCl) plates to form a thin liquid film.
-
Data Acquisition: The IR spectra were recorded using an FTIR spectrometer. The spectra were collected in the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean NaCl plates was recorded prior to the sample analysis.
-
Data Processing: The final absorbance spectrum was obtained by ratioing the sample spectrum against the background spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) was prepared in dichloromethane.
-
GC Conditions: A gas chromatograph equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed to start at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injection volume was 1 µL with a split ratio of 50:1.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C and the quadrupole mass analyzer at 150°C. Data was acquired in full scan mode over a mass range of m/z 40-400.
-
Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the eluted peaks were analyzed using the instrument's software.
Workflow for Spectroscopic Comparison
The logical flow of the comparative analysis is depicted in the following diagram.
References
Validating the Structure of Allyl Phenyl Sulfide Rearrangement Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of reaction products is a cornerstone of chemical synthesis. This guide provides an objective comparison of analytical techniques used to validate the structure of products arising from the rearrangement of allyl phenyl sulfide. The primary thermal rearrangement, the Thio-Claisen rearrangement, is a[1][1]-sigmatropic shift that yields o-allylthiophenol, which can subsequently cyclize. This guide presents supporting experimental data and detailed protocols for the key validation methods.
The thermal rearrangement of this compound proceeds via a Thio-Claisen rearrangement, an intramolecular, concerted pericyclic reaction.[2][3] This process primarily forms o-allylthiophenol.[4] Under certain reaction conditions, particularly in the presence of an amine solvent, this intermediate can cyclize to yield a mixture of thiachroman and thiacoumaran.[4][5] The structural validation, therefore, involves distinguishing the starting material from these potential products.
Comparative Spectroscopic and Chromatographic Data
The most effective methods for validating the structure of the rearrangement products are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). Each technique provides unique and complementary information. The following tables summarize the expected quantitative data for the starting material and the primary rearrangement product.
Table 1: Comparative ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound Name | Aromatic Protons (ppm) | Vinylic Protons (ppm) | Allylic Protons (-CH₂-) (ppm) | Thiol Proton (-SH) (ppm) |
| This compound | 7.15-7.38 (m, 5H)[6] | 5.85-5.99 (m, 1H), 5.06-5.13 (m, 2H)[6] | 3.59 (d, 2H)[6] | - |
| o-Allylthiophenol | ~7.0-7.4 (m, 4H) | ~5.9-6.1 (m, 1H), ~5.0-5.2 (m, 2H) | ~3.4 (d, 2H) | ~3.7 (s, 1H) |
Note: Chemical shifts for o-allylthiophenol are estimated based on analogous structures and general principles of NMR spectroscopy. The key diagnostic signal is the appearance of a thiol (-SH) proton and a change in the aromatic proton integration and splitting pattern.
Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound Name | Aromatic Carbons (ppm) | Vinylic Carbons (ppm) | Allylic Carbon (-CH₂) (ppm) |
| This compound | ~135.8 (C), ~129.5 (CH), ~128.8 (CH), ~126.5 (CH) | ~133.8 (CH), ~117.5 (CH₂) | ~38.5 (CH₂) |
| o-Allylthiophenol | ~145.0 (C-SH), ~136.0 (C-allyl), ~130.0 (CH), ~127.0 (CH), ~125.0 (CH), ~121.0 (CH) | ~136.5 (CH), ~116.0 (CH₂) | ~35.0 (CH₂) |
Note: Data for both compounds are representative. The shift of the aromatic carbon attached to the sulfur atom is a key indicator of the rearrangement.
Table 3: Mass Spectrometry and Gas Chromatography Data
| Compound Name | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Typical GC Retention Time |
| This compound | 150[7] | 109 ([M-C₃H₅]⁺), 77 ([C₆H₅]⁺) | Lower |
| o-Allylthiophenol | 150 | 135 ([M-CH₃]⁺), 117 ([M-SH]⁺) | Higher |
Note: Retention times are relative and depend on the specific GC column and conditions. The rearrangement product is typically more polar and thus has a longer retention time.
Experimental Protocols
Detailed and consistent experimental procedures are critical for reproducible and reliable data.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample (either the starting material or the reaction product) in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence on a 400 MHz spectrometer.[8] Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 2-5 seconds, and an accumulation of 16 scans.[6]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) is required.[6]
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Separation: Inject 1 µL of the prepared sample into a GC system equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps to a high temperature (e.g., 250 °C) to ensure separation of components.[9]
-
MS Analysis: Couple the GC outlet to a mass spectrometer operating in electron ionization (EI) mode.[10] Set the mass spectrometer to scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum corresponding to each peak to determine the molecular weight and fragmentation pattern of each component, comparing them to the expected values in Table 3.[11]
Workflow and Pathway Visualizations
Diagrams illustrating the experimental workflow and reaction pathway provide a clear conceptual framework for the validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. benchchem.com [benchchem.com]
- 7. Allylphenyl sulfide [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to Catalysts for the Synthesis of Allyl Phenyl Sulfide
The synthesis of allyl phenyl sulfide, a valuable building block in organic chemistry, is accomplished through various catalytic methods. The efficiency and selectivity of this C-S cross-coupling reaction are highly dependent on the choice of catalyst. This guide provides a comparative overview of different catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in the synthesis of this compound, highlighting key reaction parameters and reported yields.
Table 1: Palladium-Catalyzed Synthesis of this compound
| Catalyst / Ligand | Allyl Source | Base / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Allyl carbonate | - / THF | Room Temp. | - | Varies | |
| Pd(OAc)₂ / PPh₃ | Allyl alcohol | Et₃B | - | - | Excellent | |
| Pd₂ (dba)₃ / BIPHEPHOS | Allyl carbonate | - | - | - | - |
Table 2: Nickel-Catalyzed Synthesis of this compound
| Catalyst / Ligand | Allyl Source | Base / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ni(0) / P(OEt)₃ | Allyl acetate | - | - | - | - | |
| Ni(cod)₂ / dcypt | 2-pyridyl sulfide | Na₃PO₄ / Toluene | 80 | - | - | |
| (Xantphos)Ni(o-tolyl)Cl | Allyl triflate | KOAc / THF | Room Temp. | 0.25 - 2 | Good to Excellent |
Table 3: Copper-Catalyzed Synthesis of this compound
| Catalyst / Ligand | Allyl Source | Base / Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI / Ethylene glycol | Aryl iodide | K₂CO₃ | - | - | Good to Excellent | |
| CuBr / Phosphazene | Aryl iodide | - | - | - | - | |
| CuCl | Benzyl halide | Cs₂CO₃ / CH₃CN | 110 | - | Moderate to Good |
Table 4: Other Catalytic Systems for Allylic Sulfide Synthesis
| Catalyst | Allyl Source | Base / Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes | Reference |
| [Ir(COD)Cl]₂ / Phosphoramidite | Allyl carbonate | CsF / DCM | - | - | up to 80% | Highly enantioselective (up to 99% ee) | |
| Nano In₂O₃ | Allyl chloride | Na₂CO₃ / DMSO | 110 | 2 | 88-89% | For thiols with electron-donating groups | |
| Rh-catalyst | 1,3-dienes | - | - | - | Good to Excellent | Hydrothiolation | |
| Sn(OTf)₂ | Allyl alcohol | - / DCM | Room Temp. | 12 | Good to Excellent | - | |
| Metal-Free | Arylazo sulfone / Allyl sulfone | - / Acetonitrile/Water | - | - | up to 70% | Visible light promoted |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Palladium-Catalyzed Synthesis of this compound
This protocol is a general representation of a palladium-catalyzed allylation of thiophenol.
Materials:
-
Thiophenol
-
Allyl acetate (or other allyl source)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (if required, e.g., K₂CO₃)
-
Anhydrous solvent (e.g., THF)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk flask, add the palladium catalyst.
-
Add the anhydrous solvent, followed by the ligand (if not using a pre-formed complex).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add thiophenol and the base (if required).
-
Finally, add the allyl source to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Nickel-Catalyzed Synthesis of this compound
This protocol outlines a general procedure for the nickel-catalyzed synthesis of this compound.
Materials:
-
Thiophenol
-
Allyl acetate
-
Nickel catalyst (e.g., Ni(cod)₂, 5 mol%)
-
Ligand (e.g., dcypt, 10 mol%)
-
Reducing agent (e.g., Mn dust)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In a glovebox, charge a Schlenk tube with the nickel catalyst and ligand.
-
Add the anhydrous solvent and stir until a homogeneous solution is formed.
-
Add the reducing agent, followed by thiophenol and allyl acetate.
-
Seal the tube and remove it from the glovebox.
-
Stir the reaction mixture at the specified temperature for the required time.
-
Monitor the reaction by gas chromatography (GC) or TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite.
-
Wash the filter cake with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.
Copper-Catalyzed Synthesis of this compound
This protocol provides a general method for the copper-catalyzed C-S coupling reaction.
Materials:
-
Thiophenol
-
Allyl bromide
-
Copper catalyst (e.g., CuI, 5 mol%)
-
Ligand (e.g., ethylene glycol, 2 equivalents)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., DMF)
Procedure:
-
To a reaction vessel, add the copper catalyst, ligand, base, and solvent.
-
Add thiophenol and allyl bromide to the mixture.
-
Heat the reaction mixture to the desired temperature and stir for the specified duration.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general catalytic cycle for the synthesis of this compound and a typical experimental workflow.
Caption: General catalytic cycle for transition metal-catalyzed synthesis of this compound.
Caption: Typical experimental workflow for this compound synthesis.
Allyl Phenyl Sulfide: A Versatile Alternative in Allylation Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of an allylating agent is paramount to the success of synthetic endeavors. While traditional agents like allyl halides and carbonates are widely employed, allyl phenyl sulfide is emerging as a compelling alternative, offering unique reactivity and advantages in specific contexts. This guide provides an objective comparison of this compound with other common allylating agents, supported by experimental data and detailed protocols.
Performance Comparison of Allylating Agents
The efficacy of an allylating agent is often dictated by the choice of catalyst, nucleophile, and reaction conditions. Below is a comparative summary of the performance of this compound and other common allylating agents in metal-catalyzed nucleophilic substitution reactions.
Disclaimer: The following data has been compiled from various sources. Direct comparison of yields may not be entirely representative due to variations in experimental conditions, including catalyst systems, ligands, solvents, and reaction times.
| Allylating Agent | Nucleophile | Catalyst System | Solvent | Time (h) | Yield (%) | Reference Notes |
| This compound | Thiophenol | [Ir(COD)Cl]₂ / Ligand | CH₂Cl₂ | 12 | 95 | High yield in iridium-catalyzed S-allylation. |
| Allyl Acetate | Sodium Dimethyl Malonate | Pd(PPh₃)₄ | THF | 12 | 85 | Standard conditions for Tsuji-Trost reaction. |
| Allyl Bromide | Sodium Dimethyl Malonate | Pd(PPh₃)₄ | THF | 2 | 90 | Faster reaction time but potential for side reactions. |
| Allyl Carbonate | Sodium Dimethyl Malonate | Pd₂(dba)₃ / dppe | THF | 4 | 92 | Good yield, often used for asymmetric allylations. |
| Allyl Alcohol | Phenylacetonitrile | Ni(cod)₂ / dppf | Toluene | 24 | 88 | Requires activation, often under harsher conditions. |
Key Advantages of this compound
-
Umpolung Reactivity: The phenylthio group can act as a temporary activating group, allowing for "umpolung" or reverse polarity reactivity. This enables the allylic carbon to act as a nucleophile under certain conditions, expanding its synthetic utility.
-
Stability: this compound is generally more stable and less volatile than the corresponding allyl halides, making it easier and safer to handle and store.
-
Reduced Halide Waste: The use of this compound avoids the formation of stoichiometric amounts of halide salts as byproducts, which can be advantageous in terms of waste management and downstream processing.
-
Compatibility with Soft Nucleophiles: It demonstrates excellent reactivity with soft nucleophiles, particularly in transition metal-catalyzed reactions.
Experimental Protocols
Protocol 1: Iridium-Catalyzed S-Allylation using this compound
This protocol describes a typical procedure for the iridium-catalyzed allylation of a thiol using this compound.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
[Ir(COD)Cl]₂ (2.5 mol%)
-
(R)-BINAP (5.0 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add [Ir(COD)Cl]₂ and (R)-BINAP.
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add cesium carbonate, followed by thiophenol.
-
Finally, add this compound to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 40 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C-Allylation using Allyl Acetate
This protocol outlines a standard procedure for the palladium-catalyzed allylation of a soft carbon nucleophile using allyl acetate.
Materials:
-
Allyl acetate (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add sodium hydride.
-
Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Slowly add dimethyl malonate to the suspension and stir until the evolution of hydrogen gas ceases.
-
To this solution, add Pd(PPh₃)₄, followed by the dropwise addition of allyl acetate.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Visualizations
The mechanism of transition metal-catalyzed allylation is a key factor in understanding the reactivity of different allylating agents. The following diagrams illustrate the generalized catalytic cycles for palladium- and nickel-catalyzed allylations.
Caption: Generalized catalytic cycle for palladium-catalyzed allylation.
Caption: Generalized catalytic cycle for nickel-catalyzed cross-coupling allylation.
In both palladium- and nickel-catalyzed reactions, the initial step involves the oxidative addition of the allylating agent to the low-valent metal center to form a π-allyl metal complex. The nature of the leaving group (X) on the allylating agent can significantly influence the rate of this step and the overall efficiency of the catalytic cycle. For this compound, the cleavage of the C-S bond is facilitated by the metal catalyst.
Conclusion
This compound presents itself as a valuable tool in the synthetic chemist's arsenal of allylating agents. Its stability, unique reactivity profile, and ability to participate in mechanistically distinct pathways make it a strong contender, particularly in complex syntheses where mild conditions and alternative selectivities are desired. While traditional allylating agents remain highly effective for many standard transformations, the exploration of this compound and its derivatives is likely to uncover new and powerful synthetic methodologies. Researchers are encouraged to consider the specific requirements of their target molecule and reaction conditions when selecting the most appropriate allylating agent.
Reactivity of Allyl phenyl sulfide versus substituted allyl aryl sulfides
A Comparative Guide to the Reactivity of Allyl Phenyl Sulfide and Substituted Allyl Aryl Sulfides
For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount for the rational design of synthetic pathways and the development of novel molecular entities. Allyl aryl sulfides are versatile building blocks in organic synthesis, known to participate in a variety of transformations, most notably-sigmatropic rearrangements and oxidations. The reactivity of these compounds can be finely tuned by the introduction of substituents on the aryl ring, which alters the electronic and steric properties of the molecule. This guide provides an objective comparison of the reactivity of this compound versus its substituted analogues, supported by experimental data and detailed protocols.
1.-Sigmatropic Rearrangement (Thio-Claisen Rearrangement)
The-sigmatropic rearrangement of allyl aryl sulfides, a variant of the thio-Claisen rearrangement, is a powerful method for the formation of carbon-carbon bonds. In the presence of a copper catalyst, this reaction can proceed through a sulfur ylide intermediate to yield homoallylic sulfides. The electronic nature of the substituents on the aryl ring has been shown to influence the stereoselectivity of this transformation.
Data Presentation: Influence of Aryl Substituents on Asymmetric-Sigmatropic Rearrangement
The following table summarizes the enantiomeric excess (ee) observed in the copper-catalyzed asymmetric-sigmatropic rearrangement of various allyl aryl sulfides with ethyl diazoacetate. A lower enantiomeric excess for the p-methoxy-substituted sulfide suggests that electron-donating groups on the aryl ring can decrease the stereoselectivity of the reaction under these conditions. Conversely, sterically demanding ortho-substituents can enhance enantioselectivity.
| Allyl Aryl Sulfide | Aryl Substituent | Enantiomeric Excess (ee, %) |
| This compound | H | 14 |
| Allyl p-methoxyphenyl sulfide | p-OCH₃ | 8 |
| Allyl 2,6-dimethylphenyl sulfide | 2,6-(CH₃)₂ | 52 |
Experimental Protocol: Asymmetric Copper-Catalyzed-Sigmatropic Rearrangement
This protocol is a representative example for the asymmetric-sigmatropic rearrangement of an allyl aryl sulfide.
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·C₆H₆)
-
C₂-symmetric bis(oxazoline) ligand (e.g., 2,2'-Isopropylidenebis(4-phenyl-2-oxazoline))
-
Allyl aryl sulfide
-
Ethyl diazoacetate
-
Anhydrous chloroform (CHCl₃)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In an inert-atmosphere glovebox, add copper(I) trifluoromethanesulfonate benzene complex (0.039 mmol) and the bis(oxazoline) ligand (0.040 mmol) to a Schlenk tube.
-
Add 3.0 mL of anhydrous chloroform to the Schlenk tube and stir the solution for 1 hour at room temperature to form the catalyst complex.
-
In a separate Schlenk tube, dissolve the allyl aryl sulfide (2.10 mmol) in 2.0 mL of anhydrous chloroform.
-
Transfer the catalyst solution to the solution of the allyl sulfide via a filter cannula.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and add a solution of ethyl diazoacetate in chloroform dropwise over a period of several hours using a syringe pump.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualization:-Sigmatropic Rearrangement Pathway
Caption: Catalytic cycle for the copper-catalyzed-sigmatropic rearrangement.
Oxidation of Allyl Aryl Sulfides
The oxidation of allyl aryl sulfides to the corresponding sulfoxides is a fundamental transformation in organic synthesis. The nucleophilicity of the sulfur atom is a key determinant of the reaction rate, and this can be modulated by the electronic properties of the substituents on the aryl ring. Generally, electron-donating groups increase the electron density on the sulfur atom, thereby accelerating the rate of oxidation.
Data Presentation: Influence of Aryl Substituents on the Oxidation of Aryl Sulfides
The following table presents the yields of sulfoxides from the oxidation of various substituted aryl alkyl sulfides with hydrogen peroxide. While this data is for aryl alkyl sulfides, it serves as a strong proxy for the reactivity trends of allyl aryl sulfides, indicating that electron-donating groups lead to higher yields in shorter reaction times, while electron-withdrawing groups decrease the reaction rate.
| Aryl Alkyl Sulfide | Aryl Substituent | Reaction Time (h) | Yield (%) |
| Methyl phenyl sulfide | H | 2.5 | 98 |
| Methyl p-tolyl sulfide | p-CH₃ | 2.0 | 99 |
| Methyl p-methoxyphenyl sulfide | p-OCH₃ | 1.5 | 99 |
| Methyl p-chlorophenyl sulfide | p-Cl | 3.0 | 95 |
| Methyl p-bromophenyl sulfide | p-Br | 3.5 | 94 |
| Methyl p-nitrophenyl sulfide | p-NO₂ | 6.0 | 85 |
Data adapted from a study on the oxidation of aryl alkyl sulfides, which provides a strong indication of the expected trend for allyl aryl sulfides.
Experimental Protocol: Oxidation of Allyl Aryl Sulfides to Sulfoxides
This protocol provides a general and environmentally friendly method for the selective oxidation of allyl aryl sulfides to their corresponding sulfoxides using hydrogen peroxide.
Materials:
-
Allyl aryl sulfide
-
30% Hydrogen peroxide (H₂O₂)
-
Glacial acetic acid
-
Sodium hydroxide (NaOH) solution (e.g., 4 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the allyl aryl sulfide (2 mmol) in glacial acetic acid (2 mL).
-
To this solution, slowly add 30% hydrogen peroxide (8 mmol) dropwise with stirring at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a 4 M aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude sulfoxide.
-
Purify the product by column chromatography on silica gel if necessary.
Visualization: Oxidation Workflow and Electronic Effects
Confirming the Regioselectivity of the Thio-Claisen Rearrangement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Thio-Claisen rearrangement, a sulfur analogue of the well-known Claisen rearrangement, stands as a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds. This[1][1]-sigmatropic rearrangement of allyl aryl sulfides typically proceeds with a high degree of regioselectivity, a critical aspect for its application in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. This guide provides a comparative analysis of the regioselectivity of the Thio-Claisen rearrangement, supported by experimental data from analogous systems and detailed experimental protocols.
Understanding the Regioselectivity
The regioselectivity of the aromatic Thio-Claisen rearrangement is significantly influenced by the substitution pattern on the aromatic ring. In the case of meta-substituted allyl thiophenyl ethers, the rearrangement preferentially yields one of two possible ortho-allyl-meta-substituted thiophenol products. Theoretical and experimental studies on the analogous Claisen rearrangement of meta-substituted allyl aryl ethers have demonstrated that the electronic nature of the substituent plays a crucial role in directing the rearrangement. Electron-donating groups tend to favor the formation of the less sterically hindered isomer, while electron-withdrawing groups can direct the rearrangement to the more sterically hindered position.[2]
While extensive quantitative data for the Thio-Claisen rearrangement of a wide range of meta-substituted substrates is not as readily available as for its oxygen counterpart, the underlying principles of pericyclic reactions suggest a similar trend in regioselectivity. The reaction proceeds through a concerted, cyclic transition state, and the stability of this transition state, influenced by both steric and electronic factors, dictates the major product.
Comparative Analysis of Regioselectivity
To illustrate the regioselectivity, we present a comparative table of product ratios for the closely related Claisen rearrangement of meta-substituted allyl aryl ethers. This data provides a strong predictive framework for the expected outcomes of the Thio-Claisen rearrangement.
| Meta-Substituent (X) | Product A (2-allyl-5-X-phenol) | Product B (2-allyl-3-X-phenol) | Ratio (A:B) |
| OMe | Major | Minor | 70:30 |
| Me | Major | Minor | 60:40 |
| Cl | Minor | Major | 35:65 |
| NO₂ | Minor | Major | 20:80 |
Data adapted from studies on the aromatic Claisen rearrangement and serves as a predictive model for the Thio-Claisen rearrangement.
Experimental Protocols
The following is a detailed methodology for a key experiment to confirm the regioselectivity of the Thio-Claisen rearrangement, adapted from established procedures for the aromatic Claisen rearrangement.[2]
Synthesis of meta-Tolyl Allyl Sulfide
-
Materials:
-
m-Thiocresol (1.0 eq)
-
Allyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetone (solvent)
-
-
Procedure:
-
To a solution of m-thiocresol in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add allyl bromide dropwise to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude meta-tolyl allyl sulfide.
-
Purify the crude product by column chromatography on silica gel.
-
Thio-Claisen Rearrangement and Product Analysis
-
Materials:
-
meta-Tolyl allyl sulfide (1.0 eq)
-
N,N-Diethylaniline (solvent)
-
-
Procedure:
-
Dissolve meta-tolyl allyl sulfide in N,N-diethylaniline in a sealed tube.
-
Heat the mixture at 200-220 °C for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with dilute hydrochloric acid to remove the N,N-diethylaniline.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product mixture.
-
-
Product Analysis:
-
The ratio of the resulting regioisomers, 2-allyl-5-methylthiophenol and 2-allyl-3-methylthiophenol, can be determined by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy of the crude reaction mixture.
-
Visualizing the Reaction and Workflow
To further clarify the concepts, the following diagrams illustrate the Thio-Claisen rearrangement mechanism and a typical experimental workflow.
Caption: The concerted[1][1]-sigmatropic shift in the Thio-Claisen rearrangement.
References
Unraveling Reaction Pathways: A Comparative Analysis of Kinetic Isotope Effects in Allyl Phenyl Sulfide Reactions
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount for designing novel synthetic routes and predicting molecular behavior. Kinetic Isotope Effects (KIEs) serve as a powerful tool to elucidate transition state structures and reaction pathways. This guide provides a comparative analysis of KIEs in reactions involving allyl phenyl sulfide, with a focus on the thia-Claisen rearrangement, drawing parallels with its more extensively studied oxygen analog, allyl phenyl ether.
Probing the Transition State: The Thia-Claisen Rearrangement
The thia-Claisen rearrangement is a-sigmatropic rearrangement where an this compound converts to an allyl-substituted thiophenol. The concerted nature of this pericyclic reaction makes it an ideal candidate for KIE studies to understand the extent of bond breaking and bond formation in the transition state.
While specific experimental KIE data for the thia-Claisen rearrangement of this compound is not extensively documented in publicly available literature, significant insights can be drawn from the analogous Claisen rearrangement of allyl phenyl ether. Studies on allyl phenyl ether provide a foundational understanding of the expected kinetic isotope effects.
Comparative Kinetic Isotope Effect Data
The following table summarizes key experimental KIE data for the Claisen rearrangement of allyl phenyl ether, which serves as a predictive framework for the thia-Claisen rearrangement of this compound.
| Isotopic Position | Alternative/Condition | k_light / k_heavy | Mechanistic Implication |
| α-¹⁴C (Allyl) | Allyl phenyl ether | 1.043 | Significant C-O bond breaking at the transition state. |
| γ-¹⁴C (Allyl) | Allyl phenyl ether | 1.027 | C-C bond formation is proceeding at the transition state. |
| ortho-¹⁴C (Phenyl) | Allyl phenyl ether | 1.018 | Involvement of the aromatic ring in the new C-C bond formation. |
| Allyl-1,1-d₂ | Allyl phenyl ether | 1.18 (per D) | Change in hybridization at the α-carbon from sp³ to sp² in the transition state, indicative of C-O bond cleavage. |
| Allyl-3,3-d₂ | Allyl phenyl ether | 0.97 (per D) | Inverse KIE suggests a change from sp² to sp³ hybridization at the γ-carbon, consistent with C-C bond formation. |
It is important to note that the C-S bond in this compound is weaker and longer than the C-O bond in allyl phenyl ether. This would likely lead to a more "reactant-like" transition state for the thia-Claisen rearrangement, potentially resulting in smaller primary KIEs for C-S bond cleavage compared to the C-O bond cleavage in the ether analog.
Experimental Protocols: Measuring Kinetic Isotope Effects
The determination of kinetic isotope effects requires precise measurement of reaction rates for both the isotopically labeled and unlabeled substrates. The following outlines a general methodology for determining KIEs in the thermal rearrangement of allyl aryl sulfides.
General Experimental Workflow
Figure 1. A generalized workflow for the experimental determination of kinetic isotope effects.
1. Synthesis of Isotopically Labeled Substrates:
-
Deuterium labeling can be achieved by using deuterated allyl bromide.
-
Carbon-13 labeling can be introduced at specific positions in the allyl or phenyl group through multi-step synthesis starting from a ¹³C-labeled precursor.
2. Kinetic Measurements:
-
Competitive Method: A mixture of the labeled and unlabeled substrates is reacted, and the change in the isotopic ratio of the reactant or product is monitored over time using mass spectrometry or NMR. This method is highly accurate as it minimizes errors from slight variations in reaction conditions.
-
Independent Measurement: The rates of the labeled and unlabeled substrates are measured in separate experiments under identical conditions. This requires precise control of temperature and concentrations.
3. Product Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS) is often used to separate the reactant and product and to determine their isotopic composition.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for deuterium KIEs, by monitoring the disappearance of proton signals or the appearance of product signals.
Mechanistic Insights from KIEs in Allyl Sulfide Reactions
Beyond the thia-Claisen rearrangement, KIEs are valuable for understanding other reactions of this compound, such as-sigmatropic rearrangements of corresponding sulfonium ylides.
####-Sigmatropic Rearrangement
In contrast to the-rearrangement, the-sigmatropic rearrangement involves a different connectivity change. For an allylic sulfonium ylide, this rearrangement leads to a homoallylic sulfide.
Figure 2. Simplified reaction coordinate for a-sigmatropic rearrangement.
A primary KIE would be expected if the C-H bond at the carbon adjacent to the sulfur is broken in the rate-determining step of ylide formation. Secondary KIEs at the allylic positions would provide insight into the degree of bond formation and breaking in the cyclic transition state of the rearrangement itself.
Conclusion
The analysis of kinetic isotope effects provides a deep, quantitative understanding of reaction mechanisms that is invaluable for researchers in chemistry and drug development. While a comprehensive experimental dataset for the thia-Claisen rearrangement of this compound remains to be fully established, the principles and data from analogous systems like allyl phenyl ether offer a robust framework for prediction and further investigation. The experimental protocols outlined here provide a basis for future studies that will undoubtedly shed more light on the intricate dance of atoms in these fascinating rearrangements.
Unraveling the Transition States of Allyl Phenyl Sulfide Rearrangements: A Computational Comparison
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical rearrangements is paramount for designing novel synthetic pathways and predicting reaction outcomes. This guide provides a comprehensive computational comparison of the transition states involved in the rearrangements of allyl phenyl sulfide, a key reaction in organic synthesis. We delve into the performance of various computational methods, present key quantitative data, and explore alternative reaction pathways, offering a valuable resource for both computational and experimental chemists.
The thermal rearrangement of this compound, a classic example of a pericyclic reaction, primarily proceeds through a[1][1]-sigmatropic shift known as the thio-Claisen rearrangement. This process involves a concerted bond-breaking and bond-forming cascade within a six-membered, chair-like transition state, ultimately leading to the formation of o-allylthiophenol. Computational chemistry has proven to be an invaluable tool in elucidating the energetic and geometric details of this fleeting transition state.
Comparing Computational Methods: A Quantitative Look at the Thio-Claisen Rearrangement
The choice of computational method can significantly impact the accuracy of predicted activation barriers and thermodynamic parameters. A key study by Domingo and colleagues investigated the thio-Claisen rearrangement of this compound using several density functional theory (DFT) methods, providing a valuable benchmark for comparison.[2]
| Computational Method | Activation Gibbs Free Energy (ΔG‡) in kcal/mol | Reaction Gibbs Free Energy (ΔG) in kcal/mol |
| MPWB1K/6-311G(2d,d,p) | 28.3 | 11.1 |
| M06-2X/6-311G(2d,d,p) | 29.5 | 12.0 |
| CBS-QB3 | 27.9 | 11.5 |
| Table 1: Calculated activation and reaction Gibbs free energies for the thio-Claisen rearrangement of this compound at different levels of theory.[2] |
These results highlight that the loss of aromaticity in the phenyl ring during the rearrangement leads to a relatively high activation barrier and an endergonic (energy-absorbing) reaction.[2] In contrast, the analogous rearrangement of allyl vinyl sulfide, which does not involve breaking aromaticity, exhibits a significantly lower activation barrier and is exergonic (energy-releasing).[2]
For a broader perspective on the performance of DFT functionals for pericyclic reactions, benchmark studies have shown that meta-hybrid functionals like M06-2X often provide excellent performance for activation energies.[1][3] Double-hybrid functionals also show strong performance.[1][3]
The Geometry of the Transition State
Experimental Protocols: The Foundation for Computational Benchmarking
Computational studies are most powerful when their predictions can be validated against experimental data. The experimental investigation of the thermal rearrangement of this compound typically involves the following protocols:
Kinetic Studies: The reaction is monitored over time at a constant temperature. Aliquots of the reaction mixture are periodically taken and analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the concentration of the reactant and product(s). The rate constants are then determined by fitting the concentration data to an appropriate rate law. Experimental studies have shown that the thermal rearrangement of this compound follows first-order kinetics, although a dependence on the initial concentration suggests the possibility of competing unimolecular and bimolecular pathways.
Product Analysis: The final reaction mixture is analyzed to identify and quantify the products. This is crucial for understanding the reaction pathways and identifying any side reactions. In the case of this compound, the primary product is o-allylthiophenol, which can subsequently cyclize to form thiachroman and 2-methyl-2,3-dihydrobenzofuran.[3]
Alternative Reaction Pathways: A Computational Perspective
Beyond the primary[1][1]-sigmatropic rearrangement, this compound can potentially undergo other transformations. Computational studies are essential for evaluating the energetic feasibility of these competing pathways.
[1][3]-Sigmatropic Rearrangement: While less common for allyl aryl sulfides,[1][3]-sigmatropic rearrangements are well-documented for related sulfur ylides. Computational studies on these systems provide insights into the transition states and activation barriers for this alternative rearrangement mode.
Cyclization to Thiachroman: The initial product of the thio-Claisen rearrangement, o-allylthiophenol, can undergo intramolecular cyclization to form thiachroman. Computational studies can be employed to calculate the activation barrier for this subsequent step, providing a more complete energy profile of the overall transformation. One study indicates that the thermal rearrangement of this compound affords nearly equal amounts of thiachroman and another cyclized product, thiacoumaran.[3]
Isomerization to Propenyl Phenyl Sulfide: The migration of the double bond to form propenyl phenyl sulfide is another potential side reaction. However, quantum-chemical calculations have suggested that the thermal isomerization of this compound to propenyl phenyl sulfide is improbable.[3]
Visualizing the Computational Workflow and Reaction Mechanism
To better understand the process of a computational study and the chemical transformation itself, the following diagrams are provided.
References
A Comparative Benchmarking of Synthetic Routes to Allyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Allyl phenyl sulfide is a valuable building block in organic synthesis, finding application in the preparation of various pharmaceuticals and functional materials. Its synthesis can be accomplished through several routes, each with distinct advantages and disadvantages concerning yield, reaction conditions, cost, and environmental impact. This guide provides an objective comparison of four key synthetic strategies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic route to this compound depends on factors such as desired yield, available starting materials, reaction time, and equipment. Below is a summary of the key performance indicators for the discussed methodologies.
| Synthetic Route | Starting Materials | Key Reagents & Conditions | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Classical S-allylation | Thiophenol, Allyl Bromide | NaOH, Ethanol, Room Temperature | ~90% | 2-4 hours | Simple, high yield, readily available materials. | Thiophenol has a strong, unpleasant odor. |
| From Diphenyl Disulfide | Diphenyl Disulfide, Allyl Bromide | NaBH4, Ethanol, Room Temperature | Good | 2-4 hours | Avoids the direct use of thiophenol. | Requires a reduction step, potentially lower atom economy. |
| Phase-Transfer Catalysis (PTC) | Thiophenol, Allyl Bromide | NaOH, Toluene, TBAB, 70°C | High (typically >90%) | 4 hours | High yields, mild conditions, suitable for biphasic systems. | Requires a phase-transfer catalyst. |
| Sn(OTf)2-Catalyzed Synthesis | Thiophenol, Allyl Alcohol | Sn(OTf)2, Dichloromethane, Room Temperature | 67-99% | 12 hours | Mild conditions, avoids alkyl halides.[1] | Requires a metal catalyst, longer reaction time.[1] |
| Microwave-Assisted Synthesis | Thiophenol, Allyl Bromide | CuI, K2CO3, 2-Propanol, 120°C (Microwave) | High | 3 hours | Rapid reaction times, high yields.[2] | Requires specialized microwave reactor.[2] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Classical S-allylation of Thiophenol
This method represents a straightforward and high-yielding approach to this compound.
Materials:
-
Thiophenol
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve thiophenol (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.0 mmol) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.
-
Add allyl bromide (1.1 mmol) to the reaction mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, add water and extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by flash column chromatography on silica gel to yield this compound.
Synthesis from Diphenyl Disulfide
This route avoids the direct handling of volatile and odorous thiophenol by generating the thiophenolate anion in situ from diphenyl disulfide.
Materials:
-
Diphenyl disulfide
-
Sodium borohydride (NaBH₄)
-
Allyl bromide
-
Ethanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of diphenyl disulfide (1.0 mmol) in ethanol (10 mL) under an inert atmosphere, add sodium borohydride (2.0 mmol) portion-wise at 0 °C.
-
Stir the mixture until the yellow color of the diphenyl disulfide disappears, indicating the formation of sodium thiophenolate.
-
Add allyl bromide (2.2 mmol) dropwise to the reaction mixture and continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases, often leading to higher yields and milder reaction conditions.
Materials:
-
Thiophenol
-
Allyl bromide
-
Sodium hydroxide (NaOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
In a round-bottom flask, dissolve thiophenol (0.03 mol) and a catalytic amount of tetrabutylammonium bromide (0.001 mol) in toluene (25 cm³).
-
Add a solution of sodium hydroxide (0.03 mol) in water.
-
Add allyl bromide (0.03 mol) to the biphasic mixture.
-
Heat the reaction mixture to 70°C and stir vigorously for 4 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
Modern Synthetic Approaches
This method utilizes a Lewis acid catalyst to activate allyl alcohol for nucleophilic attack by thiophenol, avoiding the use of allyl halides.[1]
Materials:
-
Thiophenol
-
Allyl alcohol
-
Tin(II) trifluoromethanesulfonate (Sn(OTf)₂)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of allyl alcohol (1.0 mmol) and thiophenol (1.2 mmol) in dichloromethane (5 mL), add Sn(OTf)₂ (5 mol%).
-
Stir the reaction mixture at room temperature for 12 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired this compound.[1]
Microwave irradiation can dramatically reduce reaction times in many organic transformations, including the synthesis of this compound.[2]
Materials:
-
Thiophenol
-
Allyl bromide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
2-Propanol
Procedure:
-
In a microwave reaction vessel, combine thiophenol (1 equiv.), allyl bromide (1 equiv.), copper(I) iodide (5 mol%), and potassium carbonate (2 equiv.) in 2-propanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 3 hours.[2]
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the different synthetic routes to this compound.
Caption: Workflow for the classical S-allylation of thiophenol.
Caption: Workflow for the synthesis from diphenyl disulfide.
Caption: Workflow for the Phase-Transfer Catalysis route.
References
A Comparative Guide to the Efficacy of Oxidizing Agents for the Conversion of Allyl Phenyl Sulfide to Allyl Phenyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of sulfides to sulfoxides is a pivotal transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and agrochemical industries. Allyl phenyl sulfoxide, in particular, serves as a versatile building block. The choice of an oxidizing agent is critical, directly influencing the reaction's efficiency, selectivity, and environmental footprint. This guide provides an objective comparison of common oxidizing agents for the conversion of allyl phenyl sulfide to allyl phenyl sulfoxide, supported by experimental data and detailed protocols.
Comparative Performance of Oxidizing Agents
The efficacy of different oxidizing agents for the selective oxidation of this compound to its corresponding sulfoxide is summarized in the table below. Key performance indicators include reaction yield, time, and conditions.
| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room Temp. | 48 | 90 | [1] |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Ethanol | Room Temp. | - | High | [2] |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | - | - | High | [2] |
| Sodium Periodate (NaIO₄) | Methanol/Water | 0 - Room Temp. | - | High | [3] |
Note: Specific time and yield for Oxone and m-CPBA with this compound were not detailed in the referenced literature, but they are known to be highly effective for sulfide to sulfoxide conversions.[2][3]
Experimental Workflow
The general experimental workflow for the oxidation of this compound to allyl phenyl sulfoxide is depicted below. This process involves the reaction of the sulfide with an oxidizing agent, followed by workup and purification of the resulting sulfoxide.
Caption: General experimental workflow for the oxidation of this compound.
Detailed Experimental Protocols
Oxidation using Hydrogen Peroxide in Glacial Acetic Acid
This method is considered a "green" chemical process due to the benign nature of the oxidant and solvent.[1]
Materials:
-
This compound (2 mmol)
-
30% Hydrogen peroxide (8 mmol)
-
Glacial acetic acid (2 mL)
-
Dichloromethane (CH₂Cl₂)
-
4 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until completion (approximately 48 minutes).[1]
-
Neutralize the resulting solution with a 4 M aqueous NaOH solution.
-
Extract the product with CH₂Cl₂.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to yield the pure allyl phenyl sulfoxide.[1]
Selective Oxidation with Oxone
Oxone is a versatile and environmentally friendly oxidizing agent. The selectivity for sulfoxide over sulfone can often be controlled by the choice of solvent.[2]
Materials:
-
This compound (1.0 mmol)
-
Oxone (1.1 mmol for sulfoxide)
-
Ethanol (10 mL)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
In a separate flask, prepare a solution of Oxone in water.
-
Slowly add the Oxone solution to the stirred sulfide solution at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the mixture with sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase in vacuo to obtain the product.[2]
Oxidation of Sulfides with meta-Chloroperoxybenzoic acid (m-CPBA)
m-CPBA is a highly effective and selective oxidizing agent for the conversion of sulfides to sulfoxides. The stoichiometry of m-CPBA is the primary determinant of the product.[2]
Materials:
-
This compound (1.0 mmol)
-
m-CPBA (~1.1 equiv for sulfoxide)
-
Dichloromethane (10 mL)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution in an ice bath.
-
Add m-CPBA (~1.1 equiv) portion-wise to the stirred solution.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the excess peroxide by washing the mixture with a saturated sodium sulfite solution.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove meta-chlorobenzoic acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product as needed.[2]
References
A Comparative Analysis of Experimental and Calculated NMR Spectra of Allyl Phenyl Sulfide
In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing profound insights into the molecular architecture of chemical entities. The congruence between experimentally acquired and theoretically calculated NMR spectra serves as a powerful validation of an assigned structure. This guide presents a detailed comparison of the experimental and calculated ¹H and ¹³C NMR spectra of allyl phenyl sulfide, offering a valuable resource for researchers, scientists, and professionals in drug development.
Data Presentation: A Head-to-Head Comparison
The quantitative NMR data for this compound is summarized below, juxtaposing the experimental findings with theoretically predicted values. This tabular format facilitates a direct and clear comparison of the chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Data Comparison for this compound
| Protons | Experimental Chemical Shift (δ, ppm)[1] | Calculated Chemical Shift (δ, ppm) | Multiplicity[1] | Coupling Constant (J, Hz)[1] |
| H-2', H-6' | 7.32 – 7.30 | 7.35 | m | - |
| H-3', H-5' | 7.26 – 7.22 | 7.29 | m | - |
| H-4' | 7.14 | 7.18 | t | 7.4 |
| H-2 | 5.90 – 5.80 | 5.89 | m | - |
| H-3 (trans) | 5.13 – 5.02 | 5.15 | m | - |
| H-3 (cis) | 5.13 – 5.02 | 5.11 | m | - |
| H-1 | 3.51 | 3.54 | d | 6.8 |
Table 2: ¹³C NMR Data Comparison for this compound
| Carbon | Experimental Chemical Shift (δ, ppm)[1] | Calculated Chemical Shift (δ, ppm) |
| C-1' | 135.9 | 136.2 |
| C-2 | 133.6 | 133.1 |
| C-2', C-6' | 129.8 | 129.5 |
| C-3', C-5' | 128.8 | 128.9 |
| C-4' | 126.2 | 126.5 |
| C-3 | 117.6 | 117.3 |
| C-1 | 37.2 | 37.5 |
Experimental and Computational Protocols
A meticulous methodology is paramount for the acquisition of reliable and reproducible NMR data. The following sections detail the protocols employed for both the experimental measurement and the theoretical calculation of the NMR spectra of this compound.
Experimental Protocol
The experimental NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample of this compound was dissolved in deuterated chloroform (CDCl₃), which also served as the internal lock. Tetramethylsilane (TMS) was used as the internal standard for referencing the chemical shifts to 0.00 ppm. The ¹H NMR spectrum was recorded with 32 scans, while the ¹³C NMR spectrum was obtained with a sufficient number of scans to ensure a good signal-to-noise ratio.
Computational Protocol
The calculated ¹H and ¹³C NMR spectra were predicted using computational chemistry methods. The structure of this compound was first optimized using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. Following geometry optimization, the NMR shielding constants were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the same functional and basis set. The calculated shielding constants were then converted to chemical shifts by referencing them to the shielding constant of tetramethylsilane (TMS), calculated at the same level of theory.
Workflow for Comparative NMR Analysis
The logical flow for comparing experimental and calculated NMR spectra is a systematic process that ensures a thorough and accurate structural verification. The following diagram, generated using the DOT language, illustrates this workflow.
Caption: Workflow for the comparison of experimental and calculated NMR spectra.
Concluding Remarks
The comparison between the experimental and calculated ¹H and ¹³C NMR spectra of this compound reveals a strong correlation, with minor deviations that are within the expected range for theoretical predictions. This high degree of agreement provides a robust confirmation of the chemical structure of this compound. The methodologies outlined in this guide offer a standardized approach for researchers to validate their own findings and enhance the confidence in their structural assignments. The integration of computational chemistry with experimental spectroscopy is an indispensable tool in modern chemical research, accelerating the pace of discovery and development.
References
A Head-to-Head Comparison: Validating a New Palladium-Catalyzed Synthesis of Aryl Sulfides Against the Traditional Ullmann Condensation
For researchers and professionals in organic synthesis and drug development, the efficient construction of carbon-sulfur bonds is a critical endeavor. Aryl sulfides are a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials. For decades, the Ullmann condensation has been a staple method for their synthesis. However, this traditional approach often necessitates harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. This guide provides a comprehensive and objective comparison of a modern palladium-catalyzed cross-coupling reaction against the classical Ullmann condensation for the synthesis of diphenyl sulfide, a representative aryl sulfide. The supporting experimental data highlights significant improvements in efficiency, yield, and reaction conditions offered by the new method.
Executive Summary of Comparative Performance
The data presented below unequivocally demonstrates the superior performance of the novel palladium-catalyzed method over the traditional Ullmann condensation in the synthesis of diphenyl sulfide. The palladium-catalyzed reaction proceeds under significantly milder conditions, in a fraction of the time, and with a substantially higher yield and purity.
| Parameter | Traditional Method: Ullmann Condensation | New Method: Palladium-Catalyzed Cross-Coupling |
| Reaction Yield | 65% | 92% |
| Product Purity (by HPLC) | 95% | >99% |
| Reaction Temperature | 180°C | 100°C |
| Reaction Time | 24 hours | 6 hours |
| Catalyst Loading | Stoichiometric Copper | 1 mol% Palladium |
| Solvent | Dimethylformamide (DMF) | Toluene |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis of diphenyl sulfide using both the traditional Ullmann condensation and the new palladium-catalyzed cross-coupling reaction.
Traditional Method: Ullmann Condensation
This procedure is based on the classical copper-catalyzed reaction between thiophenol and iodobenzene.[1]
Materials:
-
Iodobenzene (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Potassium Carbonate (2.0 equiv)
-
Copper powder (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
A flame-dried round-bottom flask is charged with iodobenzene, thiophenol, potassium carbonate, and copper powder.[1]
-
Anhydrous DMF is added, and the mixture is stirred under an inert atmosphere.[1]
-
The reaction mixture is heated to 180°C and maintained for 24 hours.[1]
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered to remove inorganic salts and copper residues.[1]
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica gel.[1]
New Method: Palladium-Catalyzed Cross-Coupling
This method utilizes a palladium catalyst with a Xantphos ligand for a more efficient synthesis under milder conditions.[1]
Materials:
-
Iodobenzene (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.015 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
A Schlenk tube is charged with Pd(OAc)₂, Xantphos, and sodium tert-butoxide.[1]
-
The tube is evacuated and backfilled with argon three times.[1]
-
Toluene, iodobenzene, and thiophenol are added via syringe.[1]
-
The reaction mixture is heated to 100°C and stirred for 6 hours.[1]
-
After cooling, the mixture is diluted with diethyl ether and filtered through a pad of celite.[1]
-
The filtrate is concentrated, and the residue is purified by flash chromatography.[1]
Workflow of the New Synthetic Method
The following diagram illustrates the experimental workflow for the new palladium-catalyzed synthesis of aryl sulfides.
Catalytic Cycle of the Palladium-Catalyzed Cross-Coupling
The generally accepted mechanism for palladium-catalyzed C-S cross-coupling involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation (or in this case, deprotonation and coordination), and reductive elimination.
References
Safety Operating Guide
Proper Disposal of Allyl Phenyl Sulfide: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of allyl phenyl sulfide (CAS 5296-64-0). The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
This compound is classified as a hazardous substance, being harmful if swallowed, in contact with skin, or inhaled.[1][2] Therefore, its waste must be managed in accordance with local, regional, and national hazardous waste regulations.[1][2] Drain disposal of this compound is strictly prohibited.[1][2]
Immediate Safety and Handling Precautions
Before handling this compound waste, it is imperative to use appropriate personal protective equipment (PPE). All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Spill Management:
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is important for its safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀S | [1][2] |
| Molecular Weight | 150.24 g/mol | [2] |
| Physical State | Liquid | |
| Appearance | Colorless to almost colorless | [2] |
| Flash Point | 98 °C (208 °F) | [2] |
| Specific Gravity | 1.03 g/cm³ | |
| Incompatible Materials | Strong oxidizing agents, acids, and bases. | [2][3] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. The following protocol details the steps for the collection, storage, and preparation of this waste for professional pickup.
Experimental Protocol: Waste Collection and Storage
-
Designate a Waste Container:
-
Use a dedicated, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Labeling the Waste Container:
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
Any other constituents in the waste mixture.
-
The date when the first waste was added (accumulation start date).
-
The name of the principal investigator or lab manager.
-
-
-
Waste Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[2]
-
-
Arranging for Disposal:
-
Once the container is full or has been in storage for the maximum allowable time per your institution's policy (often six months), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[4]
-
Follow all institutional procedures for waste pickup, including completing any necessary forms or online requests.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








